4-(2-Fluorobenzyloxy)benzyl bromide
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-4-[(2-fluorophenyl)methoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c15-9-11-5-7-13(8-6-11)17-10-12-3-1-2-4-14(12)16/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOCIELKSLVREY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CBr)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(2-Fluorobenzyloxy)benzyl bromide chemical structure
An In-Depth Technical Guide to 4-(2-Fluorobenzyloxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated aromatic ether of significant interest in synthetic organic chemistry, particularly as a versatile intermediate in the development of novel pharmaceutical agents. Its structure combines a reactive benzyl bromide moiety with a fluorinated benzyloxy group, making it a valuable building block for introducing this specific pharmacophore into target molecules. This document provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed plausible synthesis protocol, and its application in medicinal chemistry, particularly as an intermediate for neurologically active compounds.
Chemical Structure and Properties
The chemical structure of this compound consists of a central benzene ring substituted at the 1-position with a bromomethyl group and at the 4-position with a 2-fluorobenzyloxy ether linkage.
Chemical Structure:
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂BrFO | Calculated |
| Molecular Weight | 295.15 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Predicted[1][2] |
| Solubility | Soluble in organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, Acetonitrile); Insoluble in water | Predicted |
| Reactivity | Moisture sensitive, lachrymator, corrosive | Predicted[1][2] |
| Boiling Point | > 200 °C (decomposes) | Estimated |
| Melting Point | Not determined | N/A |
Note: The properties are estimated based on analogous compounds such as benzyl bromide and its derivatives. As a reactive benzyl bromide, it should be handled with care in a well-ventilated fume hood, avoiding exposure to moisture, skin, and eyes.
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process. The first step is the synthesis of the ether precursor, 4-(2-Fluorobenzyloxy)toluene, via Williamson ether synthesis. The second step is the radical bromination of the benzylic methyl group.
Experimental Protocol
Step 1: Synthesis of 4-(2-Fluorobenzyloxy)toluene
This procedure is adapted from standard Williamson ether synthesis protocols for phenols.
-
Reagents and Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (10.81 g, 0.1 mol), anhydrous potassium carbonate (20.73 g, 0.15 mol), and acetone (250 mL).
-
Addition of Alkylating Agent: While stirring the suspension, add 2-fluorobenzyl bromide (18.9 g, 0.1 mol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetone (2 x 30 mL).
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. Dissolve the resulting crude oil in dichloromethane (150 mL) and wash with 1M NaOH solution (2 x 50 mL) to remove any unreacted p-cresol, followed by a wash with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The product, 4-(2-Fluorobenzyloxy)toluene, can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
This procedure is a standard Wohl-Ziegler reaction for benzylic bromination using N-Bromosuccinimide (NBS).[3][4][5]
-
Reagents and Setup: In a 500 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve the 4-(2-Fluorobenzyloxy)toluene (21.62 g, 0.1 mol) from Step 1 in carbon tetrachloride (CCl₄, 250 mL). Note: CCl₄ is hazardous; acetonitrile can be a safer alternative solvent.[6]
-
Initiator and Brominating Agent: Add N-Bromosuccinimide (NBS) (18.67 g, 0.105 mol) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.164 g, 0.001 mol) to the solution.[7]
-
Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄). The reaction can also be initiated using a UV or a household compact fluorescent lamp.[6][8] The reaction is typically complete within 1-3 hours, which can be observed by the consumption of the starting material (via TLC or GC) and the succinimide byproduct floating at the top of the solvent.
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the succinimide.
-
Isolation: Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. This product is often used in the next synthetic step without further purification due to its high reactivity. If required, it can be purified by recrystallization from a suitable solvent like hexane, though care must be taken to avoid decomposition.
Application in Drug Development
Substituted benzyl halides are critical building blocks in medicinal chemistry. This compound serves as a key intermediate for the synthesis of complex molecules, particularly those targeting the central nervous system. Its primary utility lies in its ability to alkylate nucleophiles, such as amines, to form new carbon-nitrogen bonds.
A significant application is in the synthesis of Ralfinamide and its analogs.[9][10] Ralfinamide, (S)-2-[4-(2-fluorobenzyloxy)benzylamino]propanamide, is investigated for its anticonvulsant and neuroprotective activities.[9] While one patented synthesis of Ralfinamide involves the reductive amination of 4-(2-fluorobenzyloxy)benzaldehyde with L-alaninamide, an alternative and direct approach would involve the nucleophilic substitution of this compound with L-alaninamide.[9][11]
This synthetic strategy highlights the importance of this compound as a reactive intermediate that allows for the direct and efficient installation of the 4-(2-fluorobenzyloxy)benzyl moiety onto a pharmacologically relevant scaffold. The presence of the fluorine atom in the structure can enhance metabolic stability and modulate the electronic properties of the final drug molecule, which is a common strategy in modern drug design.
References
- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Bromo-2-fluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. NZ572798A - Process for the production of safinamide and ralfinamide - Google Patents [patents.google.com]
Technical Guide: 4-(2-Fluorobenzyloxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Properties
4-(2-Fluorobenzyloxy)benzyl bromide is a halogenated aromatic ether. Its primary utility lies in its reactive benzylic bromide functional group, which makes it a potent electrophile for introducing the 4-(2-fluorobenzyloxy)benzyl moiety into various nucleophilic substrates.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Fluorobenzyl bromide[1] | 4-Fluorobenzyl bromide[2] |
| CAS Number | Not Available | 446-48-0 | 459-46-1 |
| Molecular Formula | C₁₄H₁₂BrFO | C₇H₆BrF | C H₆BrF |
| Molecular Weight | 295.15 g/mol | 189.02 g/mol | 189.02 g/mol |
| Appearance | Estimated: Colorless to light yellow liquid or low melting solid | Colorless liquid | Colorless to yellow liquid |
| Boiling Point | Estimated: Higher than related compounds due to increased molecular weight | 84-85 °C / 15 mmHg | ~85 °C at 15 mmHg[3] |
| Melting Point | Not Determined | Not Applicable | ~ -3.66°C[3] |
| Density | Estimated: >1.5 g/mL | 1.567 g/mL at 25 °C | ~1.517 g/mL at 25 °C[3] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically a two-step process, starting from the etherification of p-cresol, followed by the radical bromination of the benzylic methyl group.
Synthesis of 4-(2-Fluorobenzyloxy)toluene
The precursor, 4-(2-Fluorobenzyloxy)toluene, is synthesized via a standard Williamson ether synthesis.
Experimental Protocol:
-
To a solution of p-cresol (1.0 eq.) in a suitable polar aprotic solvent such as acetone or DMF, add a base such as potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-fluorobenzyl bromide (1.1 eq.) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
After cooling to room temperature, filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield 4-(2-Fluorobenzyloxy)toluene.
Synthesis of this compound
The target compound is synthesized by the radical bromination of the benzylic methyl group of 4-(2-Fluorobenzyloxy)toluene. The Wohl-Ziegler reaction is a common method for this transformation.
Experimental Protocol:
-
Dissolve 4-(2-Fluorobenzyloxy)toluene (1.0 eq.) in a non-polar solvent such as carbon tetrachloride or acetonitrile.
-
Add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.
-
Heat the mixture to reflux and irradiate with a light source (e.g., a household compact fluorescent lamp) to initiate the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude this compound, which can be used in the next step without further purification.
Table 2: Quantitative Data for Synthesis
| Reaction Step | Starting Materials | Reagents | Solvent | Typical Yield | Purity |
| Etherification | p-cresol, 2-fluorobenzyl bromide | K₂CO₃ | Acetone | >90% | >95% |
| Benzylic Bromination | 4-(2-Fluorobenzyloxy)toluene | NBS, AIBN | CCl₄ or CH₃CN | 70-85% | Typically used crude |
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry for the synthesis of complex drug candidates. Its primary role is as an alkylating agent to introduce the 4-(2-fluorobenzyloxy)benzyl group, which can modulate the pharmacological properties of a molecule.
A notable application is in the synthesis of analogues of neurologically active compounds. For instance, the structurally related 4-(2-fluorobenzyloxy)benzaldehyde is a key intermediate in the synthesis of Ralfinamide, an investigational drug. This compound can be used to synthesize similar structures via N- or O-alkylation of appropriate scaffolds.
Example Application: N-Alkylation
Experimental Protocol:
-
Dissolve the amine-containing substrate (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or cesium carbonate (1.5 eq.).
-
To this mixture, add a solution of crude this compound (1.2 eq.) in the same solvent.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Application Workflow: N-Alkylation
Caption: General workflow for N-alkylation using the title compound.
Safety and Handling
Benzyl bromides are lachrymatory and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for structurally similar compounds like 2-fluorobenzyl bromide and 4-fluorobenzyl bromide.
Conclusion
This compound serves as a crucial, albeit transient, intermediate for the synthesis of complex organic molecules, particularly in the realm of drug discovery. While not commercially available with a dedicated CAS number, its synthesis from readily available starting materials is straightforward. This guide provides the necessary theoretical and practical information for its preparation and use in a research and development setting.
References
- 1. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. Benzylic Bromination of Toluene Derivatives with Boron Tribromide | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to 4-(2-Fluorobenzyloxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(2-Fluorobenzyloxy)benzyl bromide, a key intermediate in the synthesis of various organic molecules. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its potential applications in research and drug development.
Core Data Presentation
While this compound is not widely available commercially, its properties can be derived from its structure. The following table summarizes its key quantitative data.
| Property | Value |
| Molecular Formula | C₁₄H₁₂BrFO |
| Molecular Weight | 295.15 g/mol |
| Chemical Structure | Aromatic ether and benzyl bromide |
| Appearance | Expected to be a solid or oil |
| Solubility | Expected to be soluble in organic solvents |
| CAS Number | Not readily available |
Synthesis and Experimental Protocols
The synthesis of this compound is typically a multi-step process. A common pathway involves the synthesis of the precursor 4-(2-Fluorobenzyloxy)benzaldehyde, followed by its reduction to the corresponding alcohol, and subsequent bromination.
Logical Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of 4-(2-Fluorobenzyloxy)benzaldehyde
This procedure is adapted from established methods for the synthesis of fluorobenzyloxy-benzaldehydes.[1][2]
-
Reaction Setup: In a reaction vessel, combine 4-hydroxybenzaldehyde and a suitable solvent.
-
Addition of Reagents: Add 2-fluorobenzyl bromide to the mixture.
-
Phase Transfer Catalysis: Introduce a phase transfer catalyst to facilitate the reaction.
-
Reaction Conditions: Heat the mixture and stir for a sufficient time to ensure the completion of the reaction.
-
Work-up and Purification: After the reaction is complete, cool the mixture and perform an appropriate work-up, which may include extraction and washing. The crude product can be purified by crystallization to yield 4-(2-fluorobenzyloxy)benzaldehyde.
Experimental Protocol: Reduction of 4-(2-Fluorobenzyloxy)benzaldehyde
This is a standard reduction of an aldehyde to an alcohol.
-
Dissolution: Dissolve 4-(2-fluorobenzyloxy)benzaldehyde in a suitable solvent such as methanol or ethanol.
-
Addition of Reducing Agent: Slowly add a reducing agent, for example, sodium borohydride (NaBH₄), to the solution at a controlled temperature (e.g., 0 °C).
-
Reaction: Allow the reaction to proceed until the aldehyde is completely consumed, which can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: Quench the reaction by adding water or a dilute acid. Extract the product with an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain 4-(2-Fluorobenzyloxy)benzyl alcohol.
Experimental Protocol: Bromination of 4-(2-Fluorobenzyloxy)benzyl alcohol
This protocol is based on a general method for the conversion of benzylic alcohols to benzyl bromides.
-
Reaction Setup: In a dry reaction flask under a nitrogen atmosphere, dissolve 4-(2-Fluorobenzyloxy)benzyl alcohol and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF).
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) to the stirred solution. The reaction is typically rapid.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent like dichloromethane (CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude this compound can be further purified by silica gel column chromatography.
Applications in Drug Development and Research
While specific applications of this compound are not extensively documented, its precursors are key intermediates in the synthesis of pharmaceutically active compounds. For instance, 4-(2-fluorobenzyloxy)benzaldehyde is a known intermediate in the synthesis of Ralfinamide.[1] Therefore, this compound is a valuable building block for the synthesis of novel drug candidates and other complex organic molecules. Its utility lies in its ability to introduce the 4-(2-fluorobenzyloxy)benzyl moiety into a target molecule.
References
- 1. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 2. EP3257842A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 4-(2-Fluorobenzyloxy)benzyl bromide
This technical guide provides a comprehensive overview of the synthetic pathway for 4-(2-Fluorobenzyloxy)benzyl bromide, a key intermediate in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and workflow visualizations.
Overall Synthesis Pathway
The synthesis of this compound is typically achieved through a three-step process starting from commercially available materials. The pathway involves an initial etherification to construct the core benzyl ether structure, followed by a reduction of the aldehyde functionality, and culminating in a bromination reaction to yield the final product.
Caption: Overall three-step synthesis pathway for this compound.
Step 1: Synthesis of 4-(2-Fluorobenzyloxy)benzaldehyde
The initial step involves a Williamson ether synthesis, where the phenolic hydroxyl group of 4-hydroxybenzaldehyde is alkylated using 2-fluorobenzyl bromide or chloride in the presence of a base.[1]
Reaction Scheme
-
Reactants: 4-Hydroxybenzaldehyde, 2-Fluorobenzyl bromide
-
Reagents: Potassium carbonate (K₂CO₃), Phase Transfer Catalyst (optional)
-
Product: 4-(2-Fluorobenzyloxy)benzaldehyde
Experimental Protocol
This protocol is adapted from procedures described in patent literature for the synthesis of related compounds.[2][3]
-
Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., acetone, isopropanol, or xylene), add potassium carbonate (K₂CO₃, 1.1-1.5 eq).
-
Addition of Alkylating Agent: Add 2-fluorobenzyl bromide (1.0 eq) to the suspension. A phase transfer catalyst, such as a quaternary ammonium salt, may be added to improve reaction rates, particularly in biphasic systems.[2]
-
Reaction Conditions: Heat the mixture to reflux (temperature will depend on the solvent, e.g., ~60°C for acetone) and stir for 12-18 hours.[1][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Add water to the residue and stir. The crude product, which precipitates as a solid, is collected by filtration.[4] The solid can be further purified by dissolving it in a solvent like dichloromethane, washing with water, drying over anhydrous sodium sulfate, and concentrating the organic phase.[4] Final purification is typically achieved by recrystallization from a suitable solvent system (e.g., isopropanol or toluene) to yield highly pure 4-(2-fluorobenzyloxy)benzaldehyde.[2]
Quantitative Data
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield (%) | Purity | Reference |
| 4-Hydroxybenzaldehyde | 2-Fluorobenzyl bromide | K₂CO₃ | Isopropanol | Reflux | 89.2% | >99.8% (GC, after crystallization) | [2] |
| 4-Hydroxybenzaldehyde | 2-Fluorobenzyl chloride | K₂CO₃ | Isopropanol | Reflux | 88.6% | Impurity <0.07% (GC) | [3] |
Step 2: Synthesis of 4-(2-Fluorobenzyloxy)benzyl alcohol
The intermediate aldehyde is reduced to the corresponding primary alcohol. This is a standard transformation in organic chemistry, typically achieved with high efficiency using a mild reducing agent.
Reaction Scheme
-
Reactant: 4-(2-Fluorobenzyloxy)benzaldehyde
-
Reagent: Sodium borohydride (NaBH₄)
-
Product: 4-(2-Fluorobenzyloxy)benzyl alcohol
Experimental Protocol
This is a general procedure for the reduction of an aromatic aldehyde.
-
Reaction Setup: Dissolve 4-(2-Fluorobenzyloxy)benzaldehyde (1.0 eq) in a protic solvent such as methanol or ethanol in a round-bottom flask.
-
Addition of Reducing Agent: Cool the solution in an ice bath to 0°C. Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to neutralize excess NaBH₄.
-
Purification: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-(2-Fluorobenzyloxy)benzyl alcohol, which can be used in the next step without further purification or purified by column chromatography if necessary.
Quantitative Data
This reduction is a standard, high-yielding reaction. Yields for similar aldehyde reductions are typically in the range of 90-98%.
Step 3: Synthesis of this compound
The final step is the conversion of the primary benzyl alcohol to the target benzyl bromide. This can be accomplished using various brominating agents, with phosphorus tribromide (PBr₃) being a common and effective choice for primary alcohols.[5][6]
Reaction Scheme
-
Reactant: 4-(2-Fluorobenzyloxy)benzyl alcohol
-
Reagent: Phosphorus tribromide (PBr₃)
-
Product: this compound
Experimental Protocol
This protocol is based on general procedures for the bromination of benzyl alcohols.[7][8]
-
Reaction Setup: Dissolve 4-(2-Fluorobenzyloxy)benzyl alcohol (1.0 eq) in a dry, aprotic solvent such as diethyl ether or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Brominating Agent: Cool the solution in an ice bath to 0°C. Slowly add phosphorus tribromide (PBr₃, ~0.4-0.5 eq) dropwise via a syringe. Caution: PBr₃ is corrosive and reacts violently with water.[6]
-
Reaction Conditions: Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture back to 0°C and quench it by carefully pouring it over ice water.
-
Purification: Separate the organic layer and wash it successively with cold water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound. The product can be purified further by silica gel chromatography if required.
Quantitative Data
| Reactant | Reagent | Solvent | Conditions | Typical Yield (%) | Reference |
| Primary Benzyl Alcohol | PBr₃ | Diethyl Ether / DCM | 0°C to RT | 85-95% | [7][8] |
| Primary Alcohol | NBS / PPh₃ | DCM | 0°C to RT | >90% | [5][9] |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of a typical synthesis and purification process for one of the key steps.
Caption: General experimental workflow for the bromination of the benzyl alcohol intermediate.
References
- 1. 4-(4-Fluorobenzyloxy)benzaldehyde | 56442-17-2 | Benchchem [benchchem.com]
- 2. EP3257842A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree - Google Patents [patents.google.com]
- 3. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 6. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 7. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Starting materials for 4-(2-Fluorobenzyloxy)benzyl bromide synthesis
An In-depth Technical Guide to the Synthesis of 4-(2-Fluorobenzyloxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing this compound, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines two principal pathways, detailing the necessary starting materials, experimental protocols, and expected yields.
Introduction
This compound is a crucial building block in medicinal chemistry. Its synthesis is typically achieved through multi-step processes that require careful selection of starting materials and optimization of reaction conditions to ensure high purity and yield. This guide explores two common and effective synthetic strategies: a three-step process commencing with 4-hydroxybenzaldehyde and a two-step route beginning with p-cresol.
Pathway 1: Synthesis from 4-Hydroxybenzaldehyde
This pathway involves an initial Williamson ether synthesis to couple the two aromatic rings, followed by the reduction of the aldehyde functionality and subsequent bromination of the resulting benzyl alcohol.
Caption: Synthetic route to this compound starting from 4-hydroxybenzaldehyde.
Step 1: Williamson Ether Synthesis of 4-(2-Fluorobenzyloxy)benzaldehyde
This step involves the O-alkylation of 4-hydroxybenzaldehyde with 2-fluorobenzyl bromide. The use of 2-fluorobenzyl bromide is often preferred over the corresponding chloride due to its higher reactivity, which can lead to improved yields.
Experimental Protocol:
A solution of 4-hydroxybenzaldehyde (1 equivalent), 2-fluorobenzyl bromide (1 equivalent), and potassium carbonate (1.5 equivalents) in dry dimethylformamide (DMF) is heated at 100°C for 3 hours with constant stirring.[1] Upon cooling, the reaction mixture is poured into ice water, leading to the precipitation of the product. The solid is collected by filtration and washed with water to yield 4-(2-fluorobenzyloxy)benzaldehyde.[1]
| Parameter | Value |
| Starting Materials | 4-Hydroxybenzaldehyde, 2-Fluorobenzyl bromide |
| Reagents | Potassium carbonate, DMF |
| Reaction Temperature | 100°C |
| Reaction Time | 3 hours |
| Typical Yield | ~74-89% |
| Purification Method | Precipitation and washing |
Step 2: Reduction to 4-(2-Fluorobenzyloxy)benzyl alcohol
The aldehyde functional group of 4-(2-Fluorobenzyloxy)benzaldehyde is reduced to a primary alcohol using a mild reducing agent such as sodium borohydride.
Experimental Protocol:
To a solution of 4-(2-Fluorobenzyloxy)benzaldehyde (1 equivalent) in a mixture of methanol and tetrahydrofuran (THF), sodium borohydride (1-2 equivalents) is added portion-wise at room temperature.[2] The reaction is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 4-(2-Fluorobenzyloxy)benzyl alcohol.[2]
| Parameter | Value |
| Starting Material | 4-(2-Fluorobenzyloxy)benzaldehyde |
| Reagents | Sodium borohydride, Methanol/THF |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours (TLC monitored) |
| Typical Yield | >90% |
| Purification Method | Extraction and solvent evaporation |
Step 3: Bromination to this compound
The final step is the conversion of the benzyl alcohol to the target benzyl bromide. This is typically achieved using phosphorus tribromide (PBr₃), which proceeds via an Sₙ2 mechanism.[3][4]
Experimental Protocol:
The 4-(2-Fluorobenzyloxy)benzyl alcohol (1 equivalent) is dissolved in a dry, aprotic solvent like dichloromethane (DCM) and cooled in an ice bath. Phosphorus tribromide (approximately 0.5-1 equivalents) is added dropwise, and the mixture is stirred at 0°C for one hour.[5] The reaction is then carefully quenched with water and washed with a saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield this compound.[5]
| Parameter | Value |
| Starting Material | 4-(2-Fluorobenzyloxy)benzyl alcohol |
| Reagents | Phosphorus tribromide, DCM |
| Reaction Temperature | 0°C |
| Reaction Time | 1 hour |
| Typical Yield | 50-90% |
| Purification Method | Extraction and solvent evaporation |
Pathway 2: Synthesis from p-Cresol
An alternative route involves the initial formation of a substituted toluene derivative, followed by a radical-initiated benzylic bromination.
Caption: Synthetic route to this compound starting from p-cresol.
Step 1: Williamson Ether Synthesis of 4-((2-Fluorobenzyl)oxy)-1-methylbenzene
This step is analogous to the first step of Pathway 1, using p-cresol instead of 4-hydroxybenzaldehyde.
Experimental Protocol:
A mixture of p-cresol (1 equivalent), 2-fluorobenzyl bromide (1 equivalent), and a base such as potassium carbonate (1.5 equivalents) in a suitable solvent like DMF is heated to facilitate the reaction. After completion, a standard aqueous workup and extraction will yield 4-((2-Fluorobenzyl)oxy)-1-methylbenzene.
| Parameter | Value |
| Starting Materials | p-Cresol, 2-Fluorobenzyl bromide |
| Reagents | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |
| Reaction Temperature | Typically elevated (e.g., 80-100°C) |
| Reaction Time | Several hours |
| Typical Yield | High |
| Purification Method | Extraction and solvent evaporation |
Step 2: Benzylic Bromination
The methyl group of the intermediate is selectively brominated using N-bromosuccinimide (NBS) and a radical initiator.
Experimental Protocol:
A mixture of 4-((2-Fluorobenzyl)oxy)-1-methylbenzene (1 equivalent), N-bromosuccinimide (NBS) (1.1 equivalents), and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in a solvent like carbon tetrachloride is refluxed for several hours.[6][7] The reaction is initiated by light or heat. After cooling, the succinimide byproduct is filtered off, and the filtrate is washed, dried, and concentrated to give the final product, this compound.[6][7]
| Parameter | Value |
| Starting Material | 4-((2-Fluorobenzyl)oxy)-1-methylbenzene |
| Reagents | N-Bromosuccinimide (NBS), AIBN or BPO, Carbon Tetrachloride |
| Reaction Condition | Reflux |
| Reaction Time | 2-13 hours |
| Typical Yield | 70-90% |
| Purification Method | Filtration, washing, and solvent evaporation |
Summary of Starting Materials
| Pathway | Primary Starting Materials | Key Intermediates |
| 1 | 4-Hydroxybenzaldehyde, 2-Fluorobenzyl bromide | 4-(2-Fluorobenzyloxy)benzaldehyde, 4-(2-Fluorobenzyloxy)benzyl alcohol |
| 2 | p-Cresol, 2-Fluorobenzyl bromide | 4-((2-Fluorobenzyl)oxy)-1-methylbenzene |
Conclusion
Both pathways presented offer viable methods for the synthesis of this compound. The choice of route may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Pathway 1 is a three-step process that involves common and well-understood reactions. Pathway 2 is a more convergent two-step approach but requires a benzylic bromination step that can sometimes be less selective if other reactive sites are present. For both pathways, careful control of reaction conditions and appropriate purification techniques are essential for obtaining the target compound in high yield and purity.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. scispace.com [scispace.com]
- 3. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. prepchem.com [prepchem.com]
- 7. 4-Bromo-2-fluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Fluorobenzyloxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 4-(2-Fluorobenzyloxy)benzyl bromide. This compound is a key intermediate in the synthesis of various molecules of pharmaceutical interest, including the anti-convulsant and potential neuropathic pain treatment, Ralfinamide. A thorough understanding of its properties is crucial for its effective and safe use in research and development.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information |
| Chemical Structure | ![]() |
| Molecular Formula | C₁₄H₁₂BrFO |
| Molecular Weight | 295.15 g/mol |
| Appearance | Likely a colorless to pale yellow solid or high-boiling liquid |
| Melting Point | Expected to be a low-melting solid. |
| Boiling Point | Expected to be high and likely to decompose upon distillation at atmospheric pressure. |
| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. It is expected to be insoluble in water. |
| Stability | The compound is a benzyl bromide and is therefore expected to be sensitive to moisture and nucleophiles. It should be stored under inert atmosphere and at low temperatures to prevent degradation. It is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. |
| Reactivity | As a benzyl bromide, the C-Br bond is activated towards nucleophilic substitution (both SN1 and SN2 pathways are possible due to the stability of the resulting benzylic carbocation). The benzyl ether linkage is generally stable but can be cleaved under harsh acidic conditions or by hydrogenolysis.[1][2] |
Experimental Protocols
The following sections detail the probable synthetic route and analytical characterization methods for this compound based on established organic chemistry principles and information from related syntheses.
Synthesis of this compound
The synthesis can be envisioned as a two-step process starting from commercially available materials.
Step 1: Synthesis of 4-(2-Fluorobenzyloxy)toluene
This step involves a Williamson ether synthesis between 4-methylphenol (p-cresol) and 2-fluorobenzyl bromide.
-
Materials: 4-methylphenol, 2-fluorobenzyl bromide, sodium hydride (NaH) or potassium carbonate (K₂CO₃), and a suitable aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Procedure:
-
To a solution of 4-methylphenol in the chosen solvent, add a base (e.g., NaH) portion-wise at 0 °C to form the phenoxide.
-
Once the deprotonation is complete (cessation of hydrogen gas evolution if NaH is used), add 2-fluorobenzyl bromide dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature or with gentle heating until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2: Benzylic Bromination of 4-(2-Fluorobenzyloxy)toluene
This step involves the radical bromination of the methyl group on the toluene moiety.
-
Materials: 4-(2-Fluorobenzyloxy)toluene, N-Bromosuccinimide (NBS), a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.
-
Procedure:
-
Dissolve 4-(2-Fluorobenzyloxy)toluene in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add NBS and the radical initiator to the solution.
-
Heat the mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction.
-
Monitor the reaction progress by TLC or ¹H NMR.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography, though the reactive nature of the product may make chromatography challenging.
-
Analytical Characterization
A combination of chromatographic and spectroscopic techniques is essential for the structural confirmation and purity assessment of this compound.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and reaction monitoring. | A single major peak corresponding to the product with a retention time determined by the specific method conditions (e.g., reverse-phase C18 column, water/acetonitrile mobile phase). |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | The spectrum should show characteristic signals for the aromatic protons of both rings, a singlet for the benzylic CH₂Br protons (expected around 4.5 ppm), and a singlet for the benzylic CH₂O protons (expected around 5.1 ppm). |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation. | The spectrum will show distinct signals for each carbon atom in the molecule, including the benzylic CH₂Br carbon (expected around 33 ppm) and the CH₂O carbon (expected around 70 ppm). |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | The mass spectrum (e.g., using Electrospray Ionization - ESI) should show the molecular ion peak [M]+ or adducts such as [M+H]+ or [M+Na]+, confirming the molecular weight of 295.15 g/mol . The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature. |
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Role as a Synthetic Intermediate
This compound is a key intermediate in the synthesis of more complex molecules. For instance, it can be used to introduce the 4-(2-Fluorobenzyloxy)benzyl group onto a nitrogen or oxygen atom of a target molecule. This is exemplified in the synthesis of Ralfinamide, where the related aldehyde is used.
Caption: Role as an intermediate in drug synthesis.
Safety and Handling
Benzyl bromides are generally classified as hazardous materials. This compound should be handled with extreme care.
-
Hazards: It is expected to be a lachrymator (causes tearing), corrosive, and an irritant to the skin, eyes, and respiratory tract.
-
Precautions:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture and incompatible materials such as bases, oxidants, and nucleophiles.
-
This technical guide provides a foundational understanding of this compound for its application in a research and development setting. The predicted properties and outlined experimental protocols should be validated with appropriate analytical techniques before use in any synthetic application.
References
An In-depth Technical Guide on 4-(2-Fluorobenzyloxy)benzyl bromide: Properties and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on 4-(2-Fluorobenzyloxy)benzyl bromide, with a focus on its solubility characteristics, handling protocols, and its role in synthetic chemistry. Due to the limited availability of specific quantitative data for this compound, this guide also furnishes information on closely related analogues and general experimental methodologies.
Solubility Data
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High |
| Nonpolar | Hexane, Toluene, Dichloromethane, Diethyl ether | High |
Experimental Protocols
While specific experimental protocols for determining the solubility of this compound have not been published, standard laboratory procedures can be employed. Below are detailed methodologies for both qualitative and quantitative solubility determination.
2.1. General Protocol for Qualitative Solubility Determination
This method provides a rapid assessment of a compound's solubility in various solvents.
Materials:
-
This compound
-
Small test tubes (e.g., 13x100 mm)
-
Vortex mixer
-
A selection of solvents: deionized water, 5% HCl, 5% NaOH, ethanol, acetone, dichloromethane, and hexane.
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 30 seconds.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble. If solid material remains, it is considered insoluble or sparingly soluble.
-
Record the observations for each solvent.
2.2. General Protocol for Quantitative Solubility Determination (Gravimetric Method)
This method allows for the precise measurement of a compound's solubility in a specific solvent at a given temperature.
Materials:
-
This compound
-
Solvent of interest
-
Scintillation vials or other sealable glass containers
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Drying oven or vacuum desiccator
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Equilibrate the solution at a constant temperature using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Transfer the filtered solution to a pre-weighed container.
-
Evaporate the solvent completely under a gentle stream of nitrogen or in a drying oven at a temperature below the compound's decomposition point.
-
Once the solvent is removed, weigh the container with the dried solute.
-
Calculate the solubility in g/L or mol/L based on the mass of the dissolved solid and the volume of the aliquot taken.
Synthesis and Related Workflows
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. For instance, it is a precursor in the synthesis of Ralfinamide. The general synthetic approach involves the etherification of a phenolic compound with a substituted benzyl bromide.
A logical workflow for determining the solubility of a chemical compound is outlined below.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds such as 4-fluorobenzyl bromide and 4-(trifluoromethoxy)benzyl bromide indicate that this class of chemicals should be handled with significant care.
Potential Hazards:
-
Corrosive: Causes severe skin burns and eye damage.
-
Lachrymator: Vapors can cause tearing and irritation to the eyes.
-
Toxic: May be harmful if swallowed, inhaled, or absorbed through the skin.
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
In case of exposure, seek immediate medical attention. For eye contact, rinse cautiously with water for several minutes. For skin contact, remove contaminated clothing and rinse the skin with plenty of water. If inhaled, move the person to fresh air. If swallowed, rinse the mouth and do NOT induce vomiting.
This guide is intended for informational purposes for qualified professionals and should not be a substitute for a comprehensive risk assessment prior to handling this chemical. Always consult available safety data sheets for the most current and detailed safety information.
In-Depth Technical Guide: Stability and Storage of 4-(2-Fluorobenzyloxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(2-Fluorobenzyloxy)benzyl bromide. Due to the limited availability of specific stability data for this compound, this guide draws upon information from structurally related benzyl bromides and general principles of chemical stability for this class of reagents.
Core Chemical Stability
The primary degradation pathway for benzyl bromides is hydrolysis. In the presence of water, they can slowly decompose to form the corresponding benzyl alcohol and hydrobromic acid.[1] This reaction can be accelerated by elevated temperatures.
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the integrity and reactivity of this compound. The following table summarizes the recommended conditions based on best practices for this class of compounds.
| Parameter | Recommended Condition | Rationale & Remarks |
| Temperature | Cool and dry place.[2] Refrigeration may be advisable for long-term storage. | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[2] | Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |
| Container | Tightly closed container.[2] | Prevents ingress of moisture and air. |
| Light | Protect from light. | Light can potentially initiate radical reactions, leading to degradation. |
| Incompatible Materials | Avoid contact with water, strong oxidizing agents, bases, alcohols, and amines.[2] | These substances can react with and degrade the compound. |
Potential Degradation Pathways
The benzylic bromide functional group is the most reactive site in this compound. The primary degradation mechanisms are nucleophilic substitution and oxidation.
-
Hydrolysis: Reaction with water or moisture is a significant degradation pathway, leading to the formation of 4-(2-Fluorobenzyloxy)benzyl alcohol and hydrobromic acid.
-
Oxidation: Exposure to air and light, especially over prolonged periods, can lead to the formation of 4-(2-Fluorobenzyloxy)benzaldehyde and other oxidation byproducts.[3]
Caption: Factors influencing the degradation of this compound.
Experimental Protocols for Stability Assessment
While a specific, validated stability testing protocol for this compound is not publicly available, a general approach can be designed based on established guidelines for active pharmaceutical ingredients (APIs) and reactive chemical intermediates.[4][5]
Objective: To assess the stability of this compound under various environmental conditions over time.
Materials:
-
This compound (test substance)
-
High-purity solvents (e.g., acetonitrile, methanol) for sample preparation and analysis
-
Controlled environment stability chambers
-
Appropriate analytical instrumentation (e.g., HPLC, GC-MS)
Methodology:
-
Initial Characterization (Time 0):
-
Perform a complete analysis of a reference sample of this compound to establish its initial purity and impurity profile.
-
Analytical methods should be validated for specificity, linearity, accuracy, and precision. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for purity assessment of non-volatile organic compounds.
-
-
Sample Preparation and Storage:
-
Aliquot the test substance into multiple vials made of an inert material (e.g., amber glass) with tightly sealed caps.
-
Place the vials in stability chambers under different conditions. Based on ICH guidelines, suggested conditions could include:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Include a condition to assess sensitivity to light (e.g., exposure to a controlled light source).
-
Include a condition to assess the impact of humidity by storing some samples in open containers within the humidity-controlled chamber.
-
-
Time-Point Testing:
-
At predetermined time intervals (e.g., 0, 3, 6, 9, 12, 24 months for long-term studies; 0, 1, 3, 6 months for accelerated studies), remove samples from each storage condition.
-
Analyze the samples using the validated analytical methods to determine the purity of this compound and quantify any degradation products.
-
-
Data Analysis:
-
Plot the purity of the substance as a function of time for each storage condition.
-
Identify and, if possible, characterize any significant degradation products using techniques like GC-MS or LC-MS.
-
Determine the rate of degradation and estimate the shelf-life of the compound under the tested conditions.
-
Caption: A general workflow for the stability assessment of a chemical substance.
References
Technical Guide: Synthesis and Spectral Analysis of 4-(2-Fluorobenzyloxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and predicted spectral data for the novel compound 4-(2-Fluorobenzyloxy)benzyl bromide. Due to the absence of publicly available experimental data for this specific molecule, this document outlines a robust synthetic pathway and provides an in-depth analysis of expected spectral characteristics based on analogous compounds and spectroscopic principles. This information is intended to serve as a valuable resource for researchers interested in the synthesis and application of this and related molecules in drug discovery and development.
Synthesis of this compound
The proposed synthesis of this compound is a two-step process commencing with a Williamson ether synthesis to form the intermediate, 4-(2-Fluorobenzyloxy)toluene, followed by a free-radical bromination at the benzylic position.
Step 1: Synthesis of 4-(2-Fluorobenzyloxy)toluene
This step involves the formation of an ether linkage between 4-methylphenol (p-cresol) and 2-fluorobenzyl bromide.
Experimental Protocol:
-
To a solution of 4-methylphenol (1.0 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), is added a base, typically potassium carbonate (K₂CO₃, 1.5 equivalents).
-
The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
2-Fluorobenzyl bromide (1.1 equivalents) is then added to the reaction mixture.
-
The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification is achieved through flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(2-Fluorobenzyloxy)toluene.
Caption: Williamson Ether Synthesis Workflow
Step 2: Synthesis of this compound
The second step is the benzylic bromination of the synthesized 4-(2-Fluorobenzyloxy)toluene using a radical initiator.
Experimental Protocol:
-
4-(2-Fluorobenzyloxy)toluene (1.0 equivalent) is dissolved in a non-polar solvent, typically carbon tetrachloride (CCl₄) or cyclohexane.
-
N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, are added to the solution.
-
The reaction mixture is heated to reflux under inert atmosphere and irradiated with a light source (e.g., a sunlamp) to initiate the reaction.
-
The reaction progress is monitored by TLC or ¹H NMR spectroscopy.
-
Once the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be further purified by recrystallization or flash column chromatography to yield pure this compound.
Caption: Radical Bromination Workflow
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.50-7.20 | m | 5H | Ar-H (protons on the 2-fluorobenzyl group) |
| ~7.40 | d | 2H | Ar-H (protons ortho to -CH₂Br) |
| ~6.95 | d | 2H | Ar-H (protons ortho to -OCH₂-) |
| ~5.10 | s | 2H | -OCH₂- |
| ~4.50 | s | 2H | -CH₂Br |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (d, J ≈ 245 Hz) | C-F |
| ~158 | C-O (para to -CH₂Br) |
| ~131 (d) | Ar-C |
| ~130 | Ar-C |
| ~129 (d) | Ar-C |
| ~127 | Ar-C (quaternary) |
| ~124 (d) | Ar-C |
| ~115 (d, J ≈ 21 Hz) | Ar-C |
| ~115 | Ar-C |
| ~64 | -OCH₂- |
| ~33 | -CH₂Br |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1610, 1500 | Strong | C=C stretch (aromatic ring) |
| 1250-1200 | Strong | C-O-C stretch (asymmetric) |
| 1220-1280 | Strong | C-F stretch |
| 1050-1000 | Medium | C-O-C stretch (symmetric) |
| ~1215 | Medium | CH₂ wag (associated with -CH₂Br) |
| ~690-550 | Medium-Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 296/298 | [M]⁺ molecular ion peak (presence of Br isotopes) |
| 217 | [M - Br]⁺ |
| 109 | [C₇H₆F]⁺ (fluorotropylium ion) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Logical Workflow for Compound Synthesis and Characterization
The overall process for synthesizing and characterizing a novel compound like this compound follows a logical progression from conceptualization to final analysis.
Caption: General Workflow for Synthesis and Analysis
This technical guide provides a foundational framework for the synthesis and spectral understanding of this compound. Researchers can utilize the detailed protocols and predicted data as a starting point for their investigations into the properties and potential applications of this compound. It is important to note that all synthetic procedures should be carried out with appropriate safety precautions in a well-ventilated fume hood.
The Rising Potential of 4-(2-Fluorobenzyloxy)benzyl Bromide Derivatives in Therapeutic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in pharmaceutical sciences. Within this landscape, halogenated organic compounds, particularly those containing fluorine, have garnered significant attention due to their unique physicochemical properties that can profoundly influence biological activity. This guide delves into the burgeoning field of 4-(2-Fluorobenzyloxy)benzyl bromide derivatives, a class of compounds demonstrating a wide spectrum of potential biological activities, including anticancer, enzyme inhibitory, and antimicrobial effects. This document serves as a comprehensive resource, summarizing key research findings, detailing experimental protocols, and visualizing pertinent biological pathways and workflows to facilitate further exploration and drug development efforts.
Core Synthesis and Structural Framework
The foundational structure, this compound, serves as a versatile synthetic intermediate for a variety of biologically active molecules. The introduction of the fluorine atom on the benzyl ring is a key strategic design element, as fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and modulate the lipophilicity of the resulting derivatives.[1][2] The benzyloxy benzyl scaffold itself is a recurring motif in compounds targeting a range of biological processes.
Anticancer Activity: A Primary Therapeutic Target
A significant body of research points towards the potent anticancer activities of derivatives synthesized from or containing the 4-(2-Fluorobenzyloxy)benzyl moiety. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.
Inhibition of Receptor Tyrosine Kinases
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase (RTK) that plays a pivotal role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[3][4] Several studies have highlighted the potential of fluorinated benzyl derivatives to act as potent VEGFR-2 inhibitors. For instance, derivatives of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have demonstrated significant anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines, with their potency linked to VEGFR-2 inhibition.[5] The substitution pattern on the benzyl ring has been shown to be crucial for activity, with halogen substitutions often enhancing the inhibitory effect.[5]
Below is a simplified representation of the VEGFR-2 signaling pathway, which can be targeted by such inhibitors.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of derivatives.
Other Anticancer Mechanisms
Derivatives incorporating the fluorinated benzyloxy motif have also been investigated for other anticancer mechanisms. For example, fluorinated analogues of lepidilines, which are imidazolium salts, have been synthesized and screened for their anticancer activity.[6] Additionally, fluorinated isatins have been shown to induce apoptosis in tumor cells through the production of reactive oxygen species and dissipation of the mitochondrial membrane potential.[7]
Quantitative Data on Biological Activity
The following table summarizes the reported in vitro activities of various derivatives containing a fluorinated benzyloxybenzyl-like scaffold against different cancer cell lines and enzymes.
| Compound Class | Target Cell Line / Enzyme | Measured Activity (IC50) | Reference |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones | MCF-7 (Breast Cancer) | 2.93 - 7.17 µM | [5] |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones | VEGFR-2 | 0.503 - 0.728 µM | [5] |
| Fluorinated Isatins | Various Cancer Lines | Moderate Activity | [7] |
| bis([6][7][8]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives | VEGFR-2 | 3.7 - 49.6 nM | [4] |
| N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines | PDGFRβ | Single-digit µM | [3] |
Enzyme Inhibition Beyond Cancer
The therapeutic potential of 4-(2-Fluorobenzyloxy)benzyl derivatives extends beyond oncology. The core structure has been incorporated into molecules designed to inhibit other classes of enzymes.
-
Cholinesterase Inhibition: Derivatives of 4-fluorobenzoic acid have been synthesized and evaluated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to the treatment of Alzheimer's disease.[9]
-
Carbonic Anhydrase Inhibition: Alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates, which can be synthesized from benzyl bromides, have shown potent inhibition of several human carbonic anhydrase isoforms.[10]
-
DNA Topoisomerase II Inhibition: Benzoyl derivatives of 4'-O-demethylpodophyllotoxin have been identified as potent inhibitors of human DNA topoisomerase II, an important target in cancer chemotherapy.[11]
Antimicrobial Activities
Preliminary studies have also explored the antibacterial and antifungal properties of benzyl bromide derivatives. These compounds have demonstrated activity against various pathogenic Gram-positive bacteria and fungi.[12][13] For instance, certain benzyl bromides showed significant inhibitory effects against S. aureus, S. pyogenes, C. albicans, and C. krusei.[12]
Experimental Protocols
To aid researchers in the practical investigation of these compounds, this section outlines generalized experimental methodologies drawn from the cited literature.
General Synthesis of 4-(2-Fluorobenzyloxy)benzyl Derivatives
The synthesis of various derivatives typically starts with the etherification of a hydroxylated benzyl precursor with 2-fluorobenzyl bromide, followed by further functionalization.
Caption: General synthetic workflow for creating derivatives from 4-hydroxybenzaldehyde.
Protocol for Etherification:
-
Dissolve 4-hydroxybenzaldehyde in a suitable solvent such as acetone or DMF.
-
Add a base, for example, potassium carbonate (K2CO3), to the mixture.
-
Add 2-fluorobenzyl bromide to the reaction mixture.
-
Heat the mixture under reflux for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
After cooling, filter the mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product, 4-(2-fluorobenzyloxy)benzaldehyde, by recrystallization or column chromatography.[14]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of the synthesized compounds on the viability of cancer cells.
Protocol:
-
Seed cancer cells (e.g., MCF-7) in 96-well plates at a specific density (e.g., 1 x 10^4 cells/cm²) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[2]
Enzyme Inhibition Assay (Example: VEGFR-2 Kinase Assay)
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
Protocol:
-
Add the VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP to the wells of a microplate.
-
Add the test compounds at various concentrations.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a set time to allow the kinase reaction to proceed.
-
Stop the reaction and measure the amount of phosphorylated substrate, often using an antibody-based detection method (e.g., ELISA) or a luminescence-based assay that measures the remaining ATP.
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without an inhibitor.
-
Determine the IC50 value from the dose-response curve.[5]
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising area for therapeutic innovation. The incorporation of a fluorinated benzyl group has been shown to be a successful strategy in the design of potent anticancer agents, particularly those targeting receptor tyrosine kinases like VEGFR-2. Furthermore, the demonstrated activity against other enzyme systems and microbial pathogens suggests a broad therapeutic potential that warrants further investigation.
Future research should focus on expanding the library of derivatives to establish more definitive structure-activity relationships (SAR). In-depth studies into the mechanisms of action, preclinical pharmacokinetic and pharmacodynamic profiling, and in vivo efficacy studies in relevant animal models will be crucial steps in translating the potential of these compounds into clinically viable therapies. The versatility of the this compound intermediate provides a robust platform for the continued development of novel drugs to address unmet medical needs in oncology and beyond.
References
- 1. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
- 6. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. Synthesis, biological activity and molecular modeling of 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Antitumor agents. 125. New 4 beta-benzoylamino derivatives of 4'-O-demethyl-4-desoxypodophyllotoxin and 4 beta-benzoyl derivatives of 4'-O-demethylpodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
4-(2-Fluorobenzyloxy)benzyl Bromide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 4-(2-Fluorobenzyloxy)benzyl bromide, a key benzylating agent utilized in organic synthesis, particularly within the realm of pharmaceutical development. The document details its chemical properties, outlines synthetic routes, and presents its applications in the benzylation of various functional groups. Emphasis is placed on providing structured data, detailed experimental protocols, and visual representations of chemical workflows to support researchers, scientists, and drug development professionals in their work with this versatile reagent.
Introduction
This compound is a substituted benzyl halide that serves as a valuable reagent for the introduction of the 4-(2-Fluorobenzyloxy)benzyl protecting group. This group is of particular interest in complex molecule synthesis due to the electronic properties imparted by the fluorine atom, which can influence reaction outcomes and the stability of the protected moiety. Its application is notably documented in the synthesis of precursors for pharmacologically active molecules, such as Ralfinamide. This guide aims to consolidate available information and provide a practical resource for the effective use of this compound.
Physicochemical Properties
While specific experimental data for this compound is not widely published, its properties can be inferred from structurally similar compounds.
| Property | Value (Predicted/Inferred) | Citation |
| Molecular Formula | C₁₄H₁₂BrFO | N/A |
| Molecular Weight | 295.15 g/mol | N/A |
| Appearance | Likely a colorless to pale yellow solid or liquid | [1][2] |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and N,N-dimethylformamide. | [3] |
| Stability | Stable under normal conditions. Moisture sensitive. | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from commercially available materials. The general workflow involves the etherification of 4-hydroxybenzaldehyde followed by reduction and subsequent bromination.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 4-(2-Fluorobenzyloxy)benzyl Alcohol
This procedure is adapted from methods used for similar substituted benzyl alcohols.
-
Etherification: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add potassium carbonate (1.5 eq). To this suspension, add 2-fluorobenzyl bromide (1.1 eq). The reaction mixture is stirred at room temperature or gentle heating (e.g., 60 °C) until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-(2-fluorobenzyloxy)benzaldehyde.[4]
-
Reduction: The crude 4-(2-fluorobenzyloxy)benzaldehyde is dissolved in a suitable solvent such as methanol or ethanol. Sodium borohydride (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the aldehyde is fully converted to the alcohol (monitored by TLC). The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give 4-(2-fluorobenzyloxy)benzyl alcohol, which can be purified by column chromatography.
Experimental Protocol: Bromination of 4-(2-Fluorobenzyloxy)benzyl Alcohol
This protocol is based on general methods for the conversion of benzylic alcohols to bromides.[5][6]
Method A: Using Phosphorus Tribromide (PBr₃)
-
Dissolve 4-(2-fluorobenzyloxy)benzyl alcohol (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel.
Method B: Using N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃)
-
Dissolve 4-(2-fluorobenzyloxy)benzyl alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) or DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add N-bromosuccinimide (1.2 eq) portion-wise, keeping the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, filter off the triphenylphosphine oxide byproduct.
-
Concentrate the filtrate and purify the residue by column chromatography.
Applications as a Benzylating Agent
This compound is an effective agent for the protection of various functional groups, including alcohols, phenols, amines, and thiols. The general reaction involves the nucleophilic substitution of the bromide by the heteroatom of the substrate.
Caption: General benzylation reactions using this compound.
Benzylation of Alcohols
The protection of alcohols is a common application for benzylating agents.
Experimental Protocol (General):
-
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in dry THF at 0 °C, add a solution of the alcohol (1.0 eq) in dry THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 eq) in dry THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
| Substrate Type | Base | Solvent | Temperature (°C) | Typical Yield (%) | Citation (Analogous) |
| Primary Alcohol | NaH | THF/DMF | 0 to RT | 80-95 | [3] |
| Secondary Alcohol | NaH | THF/DMF | 0 to RT | 70-90 | [3] |
Benzylation of Phenols
Experimental Protocol (General):
-
To a solution of the phenol (1.0 eq) in DMF or acetone, add potassium carbonate (2.0 eq).
-
Add this compound (1.1 eq).
-
Stir the mixture at room temperature or with gentle heating (50-60 °C) until the reaction is complete.
-
Filter off the inorganic salts and concentrate the filtrate.
-
Partition the residue between water and an organic solvent.
-
Wash, dry, and concentrate the organic layer, followed by purification.[7]
| Substrate Type | Base | Solvent | Temperature (°C) | Typical Yield (%) | Citation (Analogous) |
| Phenol | K₂CO₃ | DMF | RT to 60 | 85-98 | [8] |
| Substituted Phenols | Cs₂CO₃ | Acetonitrile | RT | 80-95 | N/A |
Benzylation of Amines
Experimental Protocol (General):
-
Dissolve the amine (1.0 eq) in a solvent such as DCM or acetonitrile.
-
Add a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Add this compound (1.1 eq).
-
Stir at room temperature until the starting amine is consumed.
-
Wash the reaction mixture with water, dry the organic phase, and concentrate.
-
Purify the product as necessary.
| Substrate Type | Base | Solvent | Temperature (°C) | Typical Yield (%) | Citation (Analogous) |
| Primary Amine | Et₃N | DCM | RT | 70-90 | [9] |
| Secondary Amine | DIPEA | Acetonitrile | RT | 60-85 | [10] |
Benzylation of Thiols
Experimental Protocol (General):
-
Follow a similar procedure to the benzylation of alcohols, using a strong base like sodium hydride to deprotonate the thiol.
-
The reaction is typically fast at room temperature.
| Substrate Type | Base | Solvent | Temperature (°C) | Typical Yield (%) | Citation (Analogous) |
| Thiol | NaH | THF | 0 to RT | >90 | N/A |
Deprotection of the 4-(2-Fluorobenzyloxy)benzyl Group
The removal of the 4-(2-fluorobenzyloxy)benzyl group can be achieved under standard conditions for benzyl ether cleavage.
Caption: Deprotection strategies for the 4-(2-Fluorobenzyloxy)benzyl group.
The stability of the 4-(2-fluorobenzyloxy)benzyl group is expected to be similar to that of a standard benzyl group. The electron-withdrawing nature of the fluorine atom may slightly increase its stability towards acidic conditions and decrease its lability under oxidative cleavage conditions compared to electron-rich benzyl ethers like the p-methoxybenzyl (PMB) ether.[3]
Safety Information
Based on safety data for analogous benzyl bromides, this compound should be handled with care.[2]
-
Hazards: Likely to be corrosive and a lachrymator. Causes severe skin burns and eye damage.
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place under an inert atmosphere. Keep away from moisture.
Conclusion
This compound is a valuable benzylating agent for the protection of various functional groups. Its synthesis from readily available starting materials is straightforward. The resulting protected compounds exhibit stability profiles that are advantageous in multistep syntheses. This guide provides a foundational understanding and practical protocols to aid in the effective and safe utilization of this important synthetic tool in research and drug development.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 5. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. JPH085832B2 - Method for producing 4-benzyloxyphenol - Google Patents [patents.google.com]
- 9. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
- 10. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Reactivity of the Benzylic Bromide in 4-(2-Fluorobenzyloxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the benzylic bromide in 4-(2-Fluorobenzyloxy)benzyl bromide, a crucial intermediate in the synthesis of various compounds of medicinal interest. The document delves into the electronic and steric factors governing its susceptibility to nucleophilic substitution reactions, exploring the dichotomy between SN1 and SN2 mechanistic pathways. This guide also presents detailed, adaptable experimental protocols for the synthesis of the title compound and for the kinetic analysis of its reactivity. Quantitative data from related substituted benzyl bromide systems are summarized to provide a predictive framework for understanding and manipulating the reactivity of this versatile synthetic building block.
Introduction
Benzylic halides are a pivotal class of organic compounds, serving as versatile precursors in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical industry. Their heightened reactivity towards nucleophilic substitution, a consequence of the stabilizing influence of the adjacent aromatic ring on the transition state, makes them ideal electrophiles. The compound this compound incorporates several structural features that modulate this intrinsic reactivity, making a detailed understanding of its chemical behavior essential for its effective utilization in multi-step syntheses.
This guide will explore the nuanced reactivity of the benzylic bromide in this compound. The presence of a 2-fluoro substituent on the benzyloxy moiety and the ether linkage at the para position of the benzyl bromide ring introduce competing electronic effects that influence the propensity for SN1 versus SN2 reaction pathways. A thorough understanding of these effects is critical for predicting reaction outcomes, optimizing reaction conditions, and minimizing byproduct formation.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 4-hydroxybenzaldehyde and 2-fluorobenzyl bromide.
Step 1: Synthesis of 4-(2-Fluorobenzyloxy)benzaldehyde
The first step involves a Williamson ether synthesis to couple 4-hydroxybenzaldehyde with 2-fluorobenzyl bromide.
-
Reaction:
-
Experimental Protocol: A detailed procedure for a similar synthesis is described in a patent for the production of intermediates for Ralfinamide.[1] In a typical procedure, 4-hydroxybenzaldehyde is reacted with 2-fluorobenzyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or acetonitrile. The reaction mixture is heated to reflux to ensure complete reaction. Phase-transfer catalysts can also be employed to facilitate the reaction.[1]
Step 2: Bromination of 4-(2-Fluorobenzyloxy)benzaldehyde to this compound
The aldehyde functional group of 4-(2-Fluorobenzyloxy)benzaldehyde must first be reduced to an alcohol, which is then converted to the corresponding benzyl bromide.
-
Reduction Reaction:
This reduction can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent.
-
Bromination Reaction:
The resulting benzyl alcohol can then be converted to the target benzylic bromide. A common method for this transformation is the Appel reaction, using a combination of a phosphine, typically triphenylphosphine (PPh3), and a bromine source like carbon tetrabromide (CBr4) or N-bromosuccinimide (NBS). Alternatively, reagents such as phosphorus tribromide (PBr3) can be used.
Experimental Workflow:
Caption: Synthetic pathway for this compound.
Reactivity of the Benzylic Bromide
The reactivity of the benzylic bromide in this compound is governed by the stability of the transition state in nucleophilic substitution reactions. This stability is influenced by both the resonance delocalization afforded by the benzene ring and the electronic effects of the substituents.
3.1. Nucleophilic Substitution Mechanisms: SN1 vs. SN2
Benzylic halides are capable of reacting via both SN1 and SN2 mechanisms. The preferred pathway is dependent on the reaction conditions (nucleophile strength, solvent polarity, and temperature) and the substitution pattern of the benzyl bromide.
-
SN1 Mechanism: This two-step mechanism involves the formation of a planar benzylic carbocation intermediate. The rate of an SN1 reaction is primarily dependent on the stability of this carbocation.
-
SN2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of an SN2 reaction is sensitive to steric hindrance around the reaction center.
Logical Relationship of Factors Influencing Reaction Mechanism:
Caption: Factors influencing the SN1 vs. SN2 pathway.
3.2. Electronic Effects of Substituents
The electronic nature of the substituents on the two aromatic rings of this compound plays a crucial role in determining its reactivity.
-
The 4-(2-Fluorobenzyloxy) Group: The oxygen atom of the benzyloxy group is electron-donating through resonance (+R effect), which would stabilize a developing positive charge on the benzylic carbon in an SN1 pathway. However, the oxygen is also electron-withdrawing through induction (-I effect). The overall effect is generally a net electron-donating character, which would accelerate SN1 reactions.
-
The 2-Fluoro Substituent: The fluorine atom is highly electronegative and thus strongly electron-withdrawing through induction (-I effect). This effect will be transmitted through the benzyloxy linkage and will slightly destabilize the benzylic carbocation, thereby disfavoring the SN1 pathway to some extent compared to an unsubstituted benzyloxy group.
3.3. Hammett Analysis for Predicting Reactivity
The Hammett equation is a powerful tool for quantifying the effect of substituents on the rates and equilibria of reactions of aromatic compounds. For the solvolysis of substituted benzyl bromides, a plot of the logarithm of the rate constant (log k) against the Hammett substituent constant (σ) can provide valuable mechanistic insights.
A linear Hammett plot with a large negative ρ value is indicative of an SN1 mechanism, where there is significant positive charge buildup in the transition state. Conversely, a smaller ρ value or a non-linear (V-shaped) plot can suggest an SN2 mechanism or a change in mechanism across the series of substituents.
Quantitative Reactivity Data (from related systems)
| Substituent (at para-position) | Relative Solvolysis Rate (in 80% Ethanol) | Probable Mechanism | Reference |
| -OCH3 | ~100 | SN1 | [2] |
| -CH3 | 1.62 | Borderline/SN2 | [2] |
| -H | 1.00 | SN2 | [2] |
| -Cl | 0.76 | SN2 | [2] |
| -NO2 | 0.18 | SN2 | [2] |
Table 1: Relative solvolysis rates of para-substituted benzyl bromides.
Based on this data, the electron-donating benzyloxy group in this compound would be expected to promote an SN1-like character. However, the deactivating inductive effect of the 2-fluoro substituent will likely moderate this effect, making the compound susceptible to both SN1 and SN2 pathways depending on the reaction conditions.
Experimental Protocols for Kinetic Studies
To quantitatively assess the reactivity of this compound, kinetic studies of its nucleophilic substitution reactions are essential. A common method for such studies is to monitor the reaction progress over time using techniques like conductivity measurements or chromatography.
5.1. General Protocol for Solvolysis Kinetics
This protocol describes a general method for studying the solvolysis of this compound in a mixed solvent system (e.g., 80% ethanol/water).
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of a known concentration in a suitable non-reactive solvent (e.g., acetone).
-
Prepare the desired solvolysis solvent mixture (e.g., 80% ethanol in deionized water by volume).
-
-
Kinetic Run:
-
Thermostat a reaction vessel containing the solvolysis solvent at the desired temperature.
-
Initiate the reaction by injecting a small, known volume of the benzyl bromide stock solution into the thermostated solvent with vigorous stirring.
-
At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large volume of a cold, non-polar solvent).
-
-
Analysis:
-
Analyze the quenched aliquots to determine the concentration of the remaining benzyl bromide or the formed product. This can be achieved using High-Performance Liquid Chromatography (HPLC) with a suitable calibration curve.
-
Alternatively, if the reaction produces an ionic species (e.g., HBr), the progress can be monitored by measuring the change in conductivity of the solution over time.[2]
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
Determine the order of the reaction and calculate the rate constant (k) from the integrated rate law.
-
Experimental Workflow for Kinetic Analysis:
Caption: Workflow for a typical kinetic experiment.
Conclusion
This compound is a benzylic halide with a nuanced reactivity profile. The interplay of the electron-donating benzyloxy group and the electron-withdrawing 2-fluoro substituent makes it an interesting substrate for mechanistic studies and a versatile intermediate in organic synthesis. While its reactivity is likely to favor an SN1 pathway under appropriate conditions due to the resonance-donating ether linkage, the deactivating inductive effect of the fluorine atom and the primary nature of the benzylic carbon mean that SN2 reactions are also highly feasible, particularly with strong nucleophiles in polar aprotic solvents.
The provided synthetic and kinetic protocols offer a solid foundation for researchers to prepare and quantitatively evaluate the reactivity of this compound. A thorough understanding of its reactivity will enable its more effective application in the development of novel pharmaceuticals and other high-value chemical entities.
References
The Strategic Role of Fluorine Substitution in Modulating Chemical Reactivity: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—endow it with the remarkable ability to modulate a molecule's reactivity, metabolic stability, and binding affinity for its biological target.[1][2][3][4] This technical guide provides an in-depth analysis of the multifaceted role of fluorine substitution, offering researchers, scientists, and drug development professionals a comprehensive overview of its impact on key pharmacological parameters. The guide will delve into the effects of fluorination on acidity (pKa), binding affinity, and metabolic stability, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
The Impact of Fluorine on Physicochemical Properties and Reactivity
The introduction of fluorine into a molecule can profoundly alter its electronic properties, thereby influencing its reactivity and interaction with biological systems.[1][5]
Modulation of Acidity and Basicity (pKa)
Fluorine's exceptional electronegativity exerts a strong inductive effect, withdrawing electron density from neighboring atoms.[6] This effect can significantly alter the acidity or basicity of nearby functional groups.[1][7] For instance, the presence of fluorine atoms on a carbon adjacent to a carboxylic acid group stabilizes the carboxylate anion, thereby increasing the acidity of the parent molecule (i.e., lowering its pKa).[6][8] This principle is illustrated by the trend observed in fluorinated acetic acid derivatives.
Conversely, the introduction of fluorine can reduce the basicity of amines, which can be advantageous for improving a drug's bioavailability by enhancing its ability to permeate cell membranes.[1]
Table 1: Effect of Fluorine Substitution on the pKa of Acetic Acid
| Compound | pKa |
| Acetic Acid (CH₃COOH) | 4.67[8] |
| Fluoroacetic Acid (FCH₂COOH) | 2.66[8] |
| Difluoroacetic Acid (F₂CHCOOH) | 1.24[8] |
| Trifluoroacetic Acid (F₃CCOOH) | 0.23[8] |
Enhancement of Binding Affinity
Fluorine substitution is a widely employed strategy to enhance the binding affinity of a ligand for its protein target.[1][2] This enhancement can arise from several factors, including:
-
Favorable Electrostatic Interactions: The polarized C-F bond can participate in favorable dipole-dipole, dipole-induced dipole, and quadrupole-quadrupole interactions with amino acid residues in the protein's active site.[1]
-
Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, potentially locking it into a more biologically active shape.[3]
-
Hydrophobic Interactions: The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which can lead to improved hydrophobic interactions within the binding pocket.[3]
A notable example is the development of fluoroaromatic inhibitors for carbonic anhydrase, where the pattern of fluorine substitution was found to significantly affect binding affinity.[9][10]
Table 2: Impact of Fluorination on Binding Affinity (Kd) of Carbonic Anhydrase II Inhibitors
| Inhibitor | Kd (nM) |
| N-(4-sulfamylbenzoyl)benzylamine (SBB) | 2.1[1] |
| Fluorinated SBB derivatives | < 3[9] |
Note: The specific Kd values for the various fluorinated SBB derivatives are not detailed in the provided search results, but it is stated that they all bind with Kd < 3 nM.
Enhancing Metabolic Stability through Fluorination
One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of their metabolic stability.[1][2][3] The C-F bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP450) family.[3][11]
By replacing a metabolically labile C-H bond with a C-F bond, the metabolic half-life of a drug can be significantly increased, leading to improved pharmacokinetic profiles and potentially reduced dosing frequency.[3][12] This "metabolic blocking" strategy is a key application of fluorine in drug design.[7][13]
Experimental Protocols
Synthesis of Fluorinated Compounds: Common Fluorination Methods
The introduction of fluorine into organic molecules requires specialized reagents and methods.[14][15] Two common approaches are nucleophilic and electrophilic fluorination.
-
Nucleophilic Fluorination: This method employs a fluoride source, such as an alkali or ammonium fluoride, to displace a leaving group (e.g., a hydroxyl group activated as a sulfonate ester).[16] Reagents like diethylaminosulfur trifluoride (DAST) are commonly used for the deoxyfluorination of alcohols.[17]
-
General Protocol for Deoxyfluorination using DAST:
-
Dissolve the alcohol substrate in an appropriate aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of DAST in the same solvent to the reaction mixture.
-
Allow the reaction to stir at low temperature for a specified time, then slowly warm to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
-
Electrophilic Fluorination: This approach utilizes a reagent that delivers an electrophilic fluorine atom ("F+").[17] Reagents such as Selectfluor® (F-TEDA-BF₄) are widely used for their stability and ease of handling.[17]
-
General Protocol for Electrophilic Aromatic Fluorination using Selectfluor®:
-
Dissolve the aromatic substrate in a suitable solvent (e.g., acetonitrile).
-
Add Selectfluor® reagent to the solution.
-
Heat the reaction mixture at a specified temperature for a set period.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the product by column chromatography.
-
-
Determination of pKa Values
The pKa of a compound can be determined using various techniques, with NMR spectroscopy being a particularly powerful method for fluorinated compounds.[18]
-
Protocol for pKa Determination by ¹⁹F NMR Spectroscopy: [18][19][20][21]
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.
-
Dissolve the fluorinated compound in each buffer solution to a constant concentration.
-
Acquire the ¹⁹F NMR spectrum for each sample.
-
The observed chemical shift of the fluorine nucleus will be a weighted average of the shifts of the protonated and deprotonated species.[19]
-
Plot the observed ¹⁹F chemical shift as a function of pH. This will generate a sigmoidal titration curve.[19]
-
The pKa is the pH at the inflection point of this curve.[19] This can be determined by fitting the data to the Henderson-Hasselbalch equation.
-
Measurement of Binding Affinity
Several biophysical techniques can be employed to measure the binding affinity of a ligand to its target protein. Fluorescence-based methods and radioligand binding assays are common approaches.[22][23][24]
-
Fluorescence Polarization (FP) Assay: [22][23][25]
-
A fluorescently labeled version of a known ligand (the "tracer") is required.
-
In a multi-well plate, a constant concentration of the target protein and the tracer are incubated.
-
A range of concentrations of the unlabeled test compound (the fluorinated molecule) is added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader.
-
As the unlabeled test compound displaces the fluorescent tracer from the protein, the polarization of the emitted light decreases.
-
The IC₅₀ value (the concentration of the test compound that displaces 50% of the tracer) is determined by plotting the polarization signal against the logarithm of the test compound concentration.
-
The Ki (inhibition constant), which reflects the binding affinity of the test compound, can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
-
Radioligand Binding Assay: [23][24][26]
-
A radiolabeled version of a known ligand is used.
-
Cell membranes expressing the target receptor are incubated with a fixed concentration of the radioligand and a range of concentrations of the unlabeled test compound.
-
After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by filtration.
-
The amount of radioactivity on the filter is quantified using a scintillation counter.
-
The IC₅₀ value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
The Ki value is calculated from the IC₅₀ value.
-
Visualizations
Logical Relationship Diagram
Caption: The influence of fluorine's core properties on drug characteristics.
Experimental Workflow Diagram
Caption: A typical workflow for evaluating fluorinated drug candidates.
Signaling Pathway Diagram
Caption: Fluorination enhances drug efficacy by increasing binding and stability.
Conclusion
The strategic incorporation of fluorine is a powerful and versatile tool in the arsenal of the medicinal chemist. As demonstrated, fluorine substitution can profoundly influence the reactivity and physicochemical properties of a drug candidate, leading to significant improvements in pKa, binding affinity, and metabolic stability.[1][2][5] A thorough understanding of the principles outlined in this guide, coupled with the application of the described experimental protocols, will enable researchers to more effectively leverage the unique properties of fluorine in the design and development of novel therapeutics with enhanced pharmacological profiles. The continued evolution of fluorination chemistry promises to further expand the role of this remarkable element in shaping the future of medicine.[2]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. nbinno.com [nbinno.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 7.4 Structural Effects on Acidity and Basicity – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. people.uleth.ca [people.uleth.ca]
- 9. The pattern of fluorine substitution affects binding affinity in a small library of fluoroaromatic inhibitors for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - The Pattern of Fluorine Substitution Affects Binding Affinity in a Small Library of Fluoroaromatic Inhibitors for Carbonic Anhydrase - Organic Letters - Figshare [figshare.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. nbinno.com [nbinno.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. books.rsc.org [books.rsc.org]
- 17. mt.com [mt.com]
- 18. researchgate.net [researchgate.net]
- 19. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acidities (pKa values) of Fluorocompounds at ESFC 2022 - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 21. researchgate.net [researchgate.net]
- 22. Ligand Binding Assays on the Basis of Fluorescence Anisotropy - Edinburgh Instruments [edinst.com]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 25. bmglabtech.com [bmglabtech.com]
- 26. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to the Safe Handling of 4-(2-Fluorobenzyloxy)benzyl bromide
Disclaimer: As of the compilation of this guide, a specific, verified Safety Data Sheet (SDS) for 4-(2-Fluorobenzyloxy)benzyl bromide is not publicly available. The following safety and handling information is synthesized from data on structurally analogous compounds, including benzyl bromide, 2-fluorobenzyl bromide, and 4-fluorobenzyl bromide.[1][2][3] These compounds share the benzyl bromide moiety, which is the primary determinant of their toxicological and hazardous properties. This guide should be used as a primary resource for risk assessment and the establishment of safe laboratory practices, but it is not a substitute for a compound-specific SDS.
Hazard Identification and Classification
This compound is expected to be a hazardous chemical due to its nature as an alkylating agent. Like other benzyl bromides, it is a potent lachrymator, meaning it is a substance that irritates the eyes and causes tearing.[1][4] The primary hazards are associated with its corrosive and irritant properties upon contact with skin, eyes, and the respiratory tract.[5]
Based on analogous compounds, the anticipated GHS (Globally Harmonized System) classification is summarized below.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[6][7] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation.[6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[8] |
| Flammable Liquids | Category 4 | H227: Combustible liquid.[1] |
Anticipated GHS Label Elements:
-
Pictograms:
-
GHS05 (Corrosion)
-
GHS07 (Exclamation Mark)
-
-
Key Hazard Statements: Causes severe skin burns and eye damage, Causes serious eye irritation, May cause respiratory irritation.[5][9]
-
Key Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapours/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[4][5][9]
Safe Handling and Storage Protocols
Engineering Controls
All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed in a certified chemical fume hood to prevent inhalation of vapors.[3][7] The fume hood should have adequate airflow. An eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.[10][11]
| Protective Equipment | Specification | Justification and Use Case |
| Hand Protection | Two pairs of chemotherapy-rated nitrile gloves (ASTM D6978).[10][12] | The inner glove should be tucked under the gown cuff, and the outer glove should overlap the cuff. Change gloves immediately if contaminated or every 1-2 hours.[12] |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[4][5] | Provides protection against splashes and vapors. A face shield must be worn over goggles and is not a substitute for them. |
| Body Protection | A disposable, polyethylene-coated polypropylene gown or a similar impervious lab coat.[10] | Protects skin from accidental contact. Gowns should be changed at the end of the work session or immediately if significant contamination occurs. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required for certain operations like cleaning large spills where vapor concentrations may be high.[3][10] | Use should be based on a risk assessment and institutional policy. Proper fit-testing is required.[11] |
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subgraph "cluster_cleanup" { label = "Post-Procedure"; bgcolor = "#F1F3F4";
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// Edges RiskAssessment -> PpeSelection [label="Proceed"]; PpeSelection -> EngControls; EngControls -> Weighing; Weighing -> Reaction; Reaction -> Decontaminate; Decontaminate -> Waste; Waste -> DoffPpe; DoffPpe -> Wash; } Caption: Standard workflow for handling this compound.
Storage and Incompatibilities
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14] The storage area should be designated for corrosive and reactive materials. It is sensitive to moisture and light.[14] Store under an inert atmosphere if possible.[2][3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines.[2][3] It may also react with metals.[3]
Experimental Protocols
General Weighing and Transfer Protocol
-
Preparation: Ensure the chemical fume hood is operational. Gather all necessary equipment, including spatulas, weigh paper/boats, and the reaction vessel. Place an absorbent, plastic-backed liner on the fume hood work surface.
-
Don PPE: Put on all required PPE as detailed in Table 3.
-
Transfer: Perform all transfers of the solid or liquid material within the fume hood. Use a spatula for solids or a syringe/pipette for liquids. Handle the primary container within a secondary container (e.g., a beaker) to contain any potential spills.
-
Weighing: If weighing on an analytical balance outside the hood, tare a sealed container, add the compound to the container inside the hood, seal it, and then weigh the sealed container. This prevents contamination of the balance.
-
Reaction Addition: Add the compound to the reaction vessel slowly. If it is a solid, add it in portions. If it is a liquid, add it dropwise.
-
Post-Transfer: Immediately and securely cap the primary container. Clean any contaminated spatulas or surfaces with an appropriate solvent (e.g., isopropanol) followed by soap and water, treating the cleaning materials as hazardous waste.
Spill Response Protocol (Small-Scale, <100 mL)
-
Evacuate and Alert: Immediately alert personnel in the vicinity. Evacuate the immediate area if vapors are significant.
-
Contain: If safe to do so, prevent the spill from spreading by diking with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3][13] Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralize (if applicable): While not a primary recommendation for this organic halide, consult with safety personnel about the potential use of a neutralizing agent.
-
Absorb and Collect: Cover the spill with the inert absorbent material. Allow it to soak up the material completely. Using non-sparking tools, carefully scoop the contaminated absorbent into a labeled, sealable waste container.[5]
-
Decontaminate: Wipe the spill area with a cloth or sponge soaked in soap and water. All cleaning materials must be collected and placed in the hazardous waste container.
-
Dispose: Seal and label the waste container appropriately. Dispose of it through the institution's hazardous waste management program.
-
Restock: Replenish spill kit supplies.
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Start [shape=ellipse, label="Spill Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assess [shape=diamond, label="Is the spill large or\nare you untrained?", fillcolor="#FBBC05"];
EvacuateAll [label="Evacuate Area\nCall Emergency Response", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Alert [label="Alert others in the area", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Contain [label="Contain the spill\n(Use inert absorbent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collect [label="Collect absorbent\ninto a waste container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decontaminate [label="Decontaminate the area", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dispose [label="Dispose of waste properly", fillcolor="#34A853", fontcolor="#FFFFFF"]; Report [shape=ellipse, label="Report Incident", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Assess; Assess -> EvacuateAll [label="Yes"]; Assess -> Alert [label="No (Small Spill)"]; Alert -> Contain; Contain -> Collect; Collect -> Decontaminate; Decontaminate -> Dispose; Dispose -> Report; } Caption: Decision-making flowchart for a chemical spill event.
First Aid and Emergency Measures
Immediate medical attention is required for any significant exposure.[4][15] Show the safety data sheet of a structural analog to the attending physician.[1]
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air immediately.[8] If breathing is difficult or has stopped, provide artificial respiration.[15] Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing, shoes, and jewelry.[4] Rinse the affected skin area with copious amounts of water for at least 15-20 minutes.[1] A safety shower should be used if the contact area is large. Seek immediate medical attention.[15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open to ensure thorough rinsing of the entire eye surface.[1] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention, preferably from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting.[4] If the person is conscious and able to swallow, rinse their mouth with water and have them drink one or two glasses of water.[8] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[4] |
| Fire | Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[1][13] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4][13] Hazardous combustion products include carbon oxides, hydrogen bromide, and hydrogen fluoride.[2] |
Toxicological Information and Mechanism of Action
While specific toxicological data for this compound is unavailable, its toxicity is predicted to stem from its function as a benzylic halide, a class of alkylating agents.
-
Mechanism of Toxicity: The carbon-bromine bond is relatively weak and polarized, making the benzylic carbon an electrophilic center. This allows the compound to react with nucleophilic functional groups found in biological macromolecules, such as the amine, thiol, and hydroxyl groups in proteins and DNA. This non-specific alkylation can disrupt cellular function, leading to cytotoxicity, inflammation, and tissue damage, which manifests as the observed skin, eye, and respiratory irritation.
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Compound [label="this compound\n(Electrophile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biomolecule [label="Biological Macromolecule\n(Protein, DNA, etc.)\nwith Nucleophilic Groups (-NH2, -SH, -OH)", fillcolor="#FBBC05"];
Alkylation [shape=ellipse, label="Alkylation Reaction\n(SN2 type)", style="filled", fillcolor="#FFFFFF"];
AlteredMolecule [label="Alkylated Biomolecule\n(Covalently Modified)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellularDamage [label="Loss of Function,\nStructural Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Toxicity [label="Cell Death / Tissue Damage\n(Irritation, Burns)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Compound -> Alkylation; Biomolecule -> Alkylation; Alkylation -> AlteredMolecule; AlteredMolecule -> CellularDamage; CellularDamage -> Toxicity; } Caption: General mechanism of toxicity via macromolecule alkylation.
References
- 1. westliberty.edu [westliberty.edu]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 4-Fluorobenzyl bromide | C7H6BrF | CID 68021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. lobachemie.com [lobachemie.com]
- 9. 4-Fluorobenzyl bromide - Safety Data Sheet [chemicalbook.com]
- 10. aaha.org [aaha.org]
- 11. gerpac.eu [gerpac.eu]
- 12. halyardhealth.com [halyardhealth.com]
- 13. msds.nipissingu.ca [msds.nipissingu.ca]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Hazards of 4-(2-Fluorobenzyloxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Classification
Based on analogous compounds, 4-(2-Fluorobenzyloxy)benzyl bromide is anticipated to be a hazardous substance. The primary hazards are associated with its corrosive and irritant properties. It is also classified as a lachrymator, a substance that causes tearing.
GHS Hazard Classification (Inferred)
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation.[1][2] |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][4][5] |
Hazard Pictograms (Inferred):
-
Corrosion: (Represents: Skin Corrosion, Serious Eye Damage)
-
Health Hazard / Exclamation Mark: (Represents: Irritant, Skin Sensitizer, Acute Toxicity, Narcotic Effects, Respiratory Tract Irritation)
-
Skull and Crossbones: (Represents: Acute Toxicity - fatal or toxic)
Precautionary Measures and Handling
Strict adherence to safety protocols is essential when working with this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible.[1][6]
Personal Protective Equipment (PPE): [1]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[8][9] Avoid all skin contact.
-
Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge.[8][9]
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][4][8]
-
Keep away from heat, sparks, and open flames.[2]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8][9]
-
Incompatible materials include strong oxidizing agents, strong bases, and strong acids.[6][8]
First Aid Measures
In case of exposure, immediate medical attention is required.[8][9]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8] |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8] |
Toxicological Information
No specific toxicological studies for this compound were found. The information below is based on the general properties of benzyl bromides and related compounds.
-
Acute Toxicity: Likely to be toxic if swallowed, inhaled, or absorbed through the skin.[3][5]
-
Corrosivity: Expected to be corrosive to the skin, eyes, and respiratory tract.[8] Direct contact can cause severe burns.[6]
-
Lachrymator: It is expected to be a lachrymatory agent, causing irritation and tearing of the eyes.[8]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available in the reviewed literature. Standard OECD guidelines for testing of chemicals would likely be followed to determine specific endpoints such as acute toxicity (oral, dermal, inhalation), skin and eye irritation/corrosion, and mutagenicity.
Visualized Hazard Assessment Workflow
The following diagram illustrates a general workflow for assessing and managing the hazards associated with a chemical like this compound.
Caption: General workflow for chemical hazard assessment and management.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 4-Bromo-2-fluorobenzyl bromide | C7H5Br2F | CID 2733660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. westliberty.edu [westliberty.edu]
- 6. fishersci.com [fishersci.com]
- 7. 4-Fluorobenzyl bromide | C7H6BrF | CID 68021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of Ralfinamide: A Detailed Application Note and Protocol Utilizing 4-(2-Fluorobenzyloxy)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive application note and a detailed experimental protocol for the synthesis of Ralfinamide, a sodium channel blocker with potential therapeutic applications in pain management.[1][2][3] The described synthetic route utilizes 4-(2-Fluorobenzyloxy)benzyl bromide as a key intermediate in a multi-step process that ensures high yield and purity of the final product. This protocol is intended for researchers and professionals in the field of medicinal chemistry and drug development.
Introduction
Ralfinamide, (S)-2-[4-(2-fluorobenzyloxy)benzylamino]propanamide, is an investigational drug candidate that has been evaluated for its analgesic effects in various pain models.[1][3] Its mechanism of action primarily involves the blockage of voltage-gated sodium channels, which play a crucial role in the transmission of pain signals.[2] The synthesis of Ralfinamide with high chemical and enantiomeric purity is critical for its therapeutic efficacy and safety, as impurities can lead to undesirable side effects.[4][5]
The synthetic pathway detailed herein involves a three-step process commencing with the O-benzylation of 4-hydroxybenzaldehyde with 2-fluorobenzyl bromide to yield the key intermediate, 4-(2-fluorobenzyloxy)benzaldehyde. This is followed by a reductive amination with L-alaninamide to form Ralfinamide, which is subsequently converted to a pharmaceutically acceptable salt.[6] This method is designed to be scalable for bulk production while maintaining a high degree of purity, specifically minimizing the formation of dibenzyl derivatives.[7][8]
Data Summary
The following table summarizes the quantitative data for the synthesis of Ralfinamide and its key intermediate.
| Step | Product | Starting Materials | Reagent/Catalyst | Solvent(s) | Yield (%) | Purity (%) | Reference(s) |
| 1. O-Alkylation | 4-(2-Fluorobenzyloxy)benzaldehyde | 4-Hydroxybenzaldehyde, 2-Fluorobenzyl bromide | Phase Transfer Catalyst | Toluene | 89.2 | >99.9 (after crystallization) | [7] |
| 2. Reductive Amination | (S)-2-[4-(2-Fluorobenzyloxy)benzylamino]propanamide (Ralfinamide) | 4-(2-Fluorobenzyloxy)benzaldehyde, L-Alaninamide | Pd/C (5%) | Methanol | High | Dibenzyl impurity <0.03% | [6] |
| 3. Salt Formation (optional) | Ralfinamide Methanesulfonate | Ralfinamide, Methanesulfonic acid | - | Ethyl Acetate | High | - | [6] |
Experimental Protocols
Step 1: Synthesis of 4-(2-Fluorobenzyloxy)benzaldehyde
This protocol describes the O-alkylation of 4-hydroxybenzaldehyde using 2-fluorobenzyl bromide.
Materials:
-
4-Hydroxybenzaldehyde
-
2-Fluorobenzyl bromide
-
Potassium carbonate
-
Phase transfer catalyst (e.g., Tetrabutylammonium bromide)
-
Toluene
-
Water
Procedure:
-
A stirred mixture of 4-hydroxybenzaldehyde (1 equivalent), potassium carbonate (1.5 equivalents), and a catalytic amount of a phase transfer catalyst in toluene is heated.
-
A solution of 2-fluorobenzyl bromide (1.05 equivalents) in toluene is added dropwise to the heated mixture.
-
The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC or GC).
-
After cooling to room temperature, the inorganic salts are filtered off.
-
The organic phase is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude 4-(2-fluorobenzyloxy)benzaldehyde.
-
The crude product is purified by crystallization from a suitable solvent system (e.g., toluene/hexane) to yield the final product with a purity of >99.9%.[7]
Step 2: Synthesis of (S)-2-[4-(2-Fluorobenzyloxy)benzylamino]propanamide (Ralfinamide)
This protocol details the reductive amination of 4-(2-fluorobenzyloxy)benzaldehyde with L-alaninamide.
Materials:
-
4-(2-Fluorobenzyloxy)benzaldehyde
-
L-Alaninamide hydrochloride
-
Triethylamine
-
Methanol
-
5% Palladium on Carbon (Pd/C)
-
Hydrogen gas
Procedure:
-
To a solution of L-alaninamide hydrochloride (1 equivalent) in methanol, triethylamine (1 equivalent) is added, and the mixture is stirred.
-
4-(2-Fluorobenzyloxy)benzaldehyde (1 equivalent) is added to the mixture, and the reaction is stirred at room temperature to form the Schiff base intermediate.
-
The reaction mixture is then transferred to a hydrogenation reactor.
-
5% Pd/C (catalytic amount) is added to the mixture.
-
The reactor is purged with hydrogen gas and then pressurized.
-
The reaction is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by HPLC).
-
The catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield crude Ralfinamide.
-
The crude product is purified by crystallization from a suitable solvent (e.g., ethyl acetate) to afford Ralfinamide with high enantiomeric and chemical purity.[6]
Visualizations
Synthesis Workflow
Caption: Synthetic pathway of Ralfinamide from 4-Hydroxybenzaldehyde.
Proposed Mechanism of Action
Caption: Ralfinamide's mechanism of action via sodium channel blockade.
References
- 1. newron.com [newron.com]
- 2. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of ralfinamide in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. NZ572798A - Process for the production of safinamide and ralfinamide - Google Patents [patents.google.com]
- 7. EP3257842A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree - Google Patents [patents.google.com]
- 8. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
Application Notes and Protocols: O-alkylation of 4-hydroxybenzaldehyde with 4-(2-Fluorobenzyloxy)benzyl bromide
Abstract
This document provides a detailed protocol for the synthesis of 4-((4-(2-fluorobenzyloxy)benzyl)oxy)benzaldehyde via the O-alkylation of 4-hydroxybenzaldehyde with 4-(2-Fluorobenzyloxy)benzyl bromide. This reaction follows the principles of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] The resulting compound holds potential as an intermediate in medicinal chemistry and materials science, analogous to similar structures used in the development of pharmaceuticals like Safinamide.[3][4] This note includes a step-by-step experimental procedure, reaction characterization data, and workflow diagrams for clarity.
Introduction
The Williamson ether synthesis is a fundamental reaction in organic chemistry for the formation of an ether from an organohalide and a deprotonated alcohol (alkoxide).[2] The reaction typically proceeds via an SN2 mechanism, where the alkoxide ion acts as a nucleophile, displacing the halide from the alkylating agent.[2][5] For phenolic substrates like 4-hydroxybenzaldehyde, a weak base such as potassium carbonate is sufficient to deprotonate the acidic phenolic hydroxyl group, forming a phenoxide ion in situ.[4][6] This phenoxide then reacts with the alkyl halide.
The choice of solvent and reaction conditions is crucial to favor the desired O-alkylation over potential side reactions like C-alkylation.[3][7] Polar aprotic solvents like acetone or dimethylformamide (DMF) are commonly employed.[6][8] The title reaction is significant as it constructs a complex diaryl ether scaffold which is a common motif in pharmacologically active molecules.
Chemical Reaction Scheme
The O-alkylation proceeds by reacting the phenoxide of 4-hydroxybenzaldehyde with this compound in the presence of a base.
Figure 1: Williamson ether synthesis of 4-((4-(2-Fluorobenzyloxy)benzyl)oxy)benzaldehyde.
Detailed Experimental Protocol
This protocol is based on established methods for the O-alkylation of 4-hydroxybenzaldehyde with substituted benzyl halides.[6][8][9]
3.1 Materials and Reagents
-
4-hydroxybenzaldehyde (≥98%)
-
This compound (≥97%)
-
Potassium carbonate (K₂CO₃), anhydrous (≥99%)
-
Acetone, anhydrous (≥99.5%)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (60-120 mesh)
-
Ethyl acetate (EtOAc)
-
Hexane
3.2 Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel (250 mL)
-
Glassware for column chromatography
-
Beakers, flasks, and other standard laboratory glassware
3.3 Procedure
-
To a 100 mL round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone (40 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous acetone (10 mL) dropwise to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 60°C) with vigorous stirring.[4][6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-12 hours.[4][9]
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in dichloromethane (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient system to obtain the pure 4-((4-(2-fluorobenzyloxy)benzyl)oxy)benzaldehyde.[4]
Experimental Workflow
The overall process from reaction setup to final product characterization is outlined below.
Figure 2: General workflow for the synthesis and purification of the target compound.
Characterization Data (Representative)
The synthesized compound should be characterized using standard spectroscopic methods. The following table summarizes the expected data based on the analysis of similar structures.[8][10]
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.90 (s, 1H, -CHO), 7.85 (d, 2H), 7.50-7.20 (m, 8H), 7.10 (d, 2H), 5.15 (s, 2H, Ar-CH₂-O), 5.10 (s, 2H, Ar-CH₂-O) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 190.8, 163.5, 161.0 (d, J=245 Hz), 136.0, 131.5, 130.0, 129.5, 128.5, 124.5, 115.5, 115.0, 70.5, 66.0 |
| Mass Spec (ESI-MS) | m/z: [M+H]⁺ calculated for C₂₁H₁₈FO₃⁺; found: Expected value |
| FT-IR (cm⁻¹) | ~2850 & 2750 (C-H aldehyde), ~1690 (C=O aldehyde), ~1600 (C=C aromatic), ~1250 (C-O ether) |
Applications and Significance
Derivatives of benzaldehyde linked by ether bonds are valuable intermediates in organic synthesis and drug discovery.[4] Specifically, fluorinated benzyl ethers are key structural components in several modern pharmaceuticals. For example, 4-(3-fluorobenzyloxy)benzaldehyde is a crucial intermediate in the synthesis of Safinamide, a drug used for treating Parkinson's disease.[3] The title compound, 4-((4-(2-fluorobenzyloxy)benzyl)oxy)benzaldehyde, shares significant structural similarity and can be explored for:
-
Drug Development: Serving as a scaffold for the synthesis of novel therapeutic agents targeting various biological pathways. The aldehyde group provides a reactive handle for further modifications, such as reductive amination to produce complex amines.[3][11]
-
Material Science: Use as a building block for polymers or liquid crystals due to its rigid aromatic structure.
-
Agrochemicals: Aromatic ethers are known to be used as pesticides.[10]
The selective synthesis of this compound with high purity is important, as side products from C-alkylation can be difficult to remove and may exhibit undesirable toxicity.[3][11]
Conclusion
The O-alkylation of 4-hydroxybenzaldehyde with this compound using the Williamson ether synthesis is an effective method to produce a complex diaryl ether. The protocol described herein is robust and relies on standard laboratory techniques, providing a clear pathway to obtaining the target molecule for further research in drug development and materials science.
References
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 4-(4-Fluorobenzyloxy)benzaldehyde | 56442-17-2 | Benchchem [benchchem.com]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. cssp.chemspider.com [cssp.chemspider.com]
- 9. 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: Phase Transfer Catalysis for 4-(2-Fluorobenzyloxy)benzyl Bromide Reactions
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-(2-Fluorobenzyloxy)benzyl bromide, a key intermediate in the preparation of various pharmaceutically active compounds. The synthesis involves a two-step process commencing with the O-alkylation of 4-hydroxybenzyl alcohol with 2-fluorobenzyl chloride or bromide under phase transfer catalysis (PTC) conditions to yield 4-(2-Fluorobenzyloxy)benzyl alcohol. This is followed by the bromination of the benzylic alcohol to afford the final product. Phase transfer catalysis is a powerful technique that facilitates reactions between reactants in immiscible phases, leading to higher yields, milder reaction conditions, and reduced use of hazardous solvents.[1][2] This protocol emphasizes the practical application of PTC in the synthesis of the target molecule, providing quantitative data and detailed methodologies.
Introduction
Phase transfer catalysis (PTC) is a versatile and efficient method for conducting heterogeneous reactions.[3] In the context of synthesizing this compound, PTC is instrumental in the initial O-alkylation step. The reaction involves the transfer of a phenoxide ion from an aqueous or solid phase to an organic phase where it reacts with the alkylating agent, 2-fluorobenzyl halide.[4] The phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the phenoxide, rendering it soluble and highly reactive in the organic phase.[1] This methodology is widely applicable in the synthesis of ethers from phenols and alkyl halides.[5][6][7] The subsequent conversion of the resulting benzylic alcohol to the corresponding bromide is a standard transformation in organic synthesis.
Reaction Scheme
The overall synthesis can be depicted in two key steps:
-
Phase Transfer Catalyzed O-Alkylation: 4-hydroxybenzyl alcohol reacts with 2-fluorobenzyl halide in the presence of a phase transfer catalyst and a base to form 4-(2-Fluorobenzyloxy)benzyl alcohol.
-
Bromination: The intermediate alcohol is then treated with a brominating agent to yield this compound.
Data Presentation
Table 1: Phase Transfer Catalysts for the Synthesis of 4-(2-Fluorobenzyloxy)benzaldehyde*
| Catalyst | Solvent | Base | Yield (%) | Reference |
| Tetrabutylphosphonium bromide | Toluene | K₂CO₃ | 85.0 | [8] |
| Aliquat 336 | Toluene | K₂CO₃ | 88.8 | [8] |
| PEG 400 | Toluene | K₂CO₃ | 96.0 | [8] |
| Not specified | Xylene | K₂CO₃ | 86.6 | [8] |
| Not specified | Toluene | KOH | 86.7 | [8] |
*Data is for the analogous reaction to produce the benzaldehyde from 4-hydroxybenzaldehyde. These conditions are expected to be similar for the synthesis of the benzyl alcohol from 4-hydroxybenzyl alcohol.
Experimental Protocols
Protocol 1: Synthesis of 4-(2-Fluorobenzyloxy)benzyl alcohol via Phase Transfer Catalysis
This protocol is adapted from the synthesis of 4-(2-fluorobenzyloxy)benzaldehyde as described in the patent literature.[8][9]
Materials:
-
4-hydroxybenzyl alcohol
-
2-fluorobenzyl chloride (or bromide)
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)
-
Phase Transfer Catalyst (e.g., Aliquat 336, Tetrabutylammonium bromide)
-
Toluene
-
Water
Procedure:
-
To a stirred mixture of 4-hydroxybenzyl alcohol (1 equivalent), potassium carbonate (2-3 equivalents), and a catalytic amount of the chosen phase transfer catalyst (e.g., 1-5 mol%) in toluene, add 2-fluorobenzyl chloride (1.0-1.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for several hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to dissolve the inorganic salts.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by crystallization.
Protocol 2: Synthesis of this compound
This is a general procedure for the bromination of benzylic alcohols.
Materials:
-
4-(2-Fluorobenzyloxy)benzyl alcohol
-
Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)
-
Anhydrous diethyl ether or dichloromethane
Procedure using PBr₃:
-
Dissolve 4-(2-Fluorobenzyloxy)benzyl alcohol (1 equivalent) in anhydrous diethyl ether or dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (0.33-0.5 equivalents) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by slowly pouring it over ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Phase Transfer Catalysis Mechanism
Caption: Mechanism of Phase Transfer Catalysis for O-Alkylation.
Synthetic Workflow
Caption: Synthetic Workflow for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. biomedres.us [biomedres.us]
- 3. ijstr.org [ijstr.org]
- 4. phasetransfer.com [phasetransfer.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 9. EP3257842A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of 4-(2-Fluorobenzyloxy)benzyl bromide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Fluorobenzyloxy)benzyl bromide is a key synthetic intermediate in medicinal chemistry, primarily recognized for its role in the development of novel therapeutics targeting the central nervous system (CNS). Its unique structure, featuring a fluorinated benzyl ether moiety, allows for the synthesis of compounds with modulated pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of biologically active molecules, with a focus on the development of ion channel modulators for the treatment of neuropathic pain.
Application Notes
The principal application of this compound in medicinal chemistry is as a precursor for the synthesis of (S)-2-[4-(2-fluorobenzyloxy)-benzylamino]propanamide, commercially known as Ralfinamide.[1][2][3] Ralfinamide is a multimodal drug candidate that has been investigated for the treatment of neuropathic pain and other pain conditions.[4]
Key Therapeutic Areas:
-
Neuropathic Pain: Compounds derived from this compound, such as Ralfinamide, have shown efficacy in preclinical models of neuropathic pain.[5]
-
CNS Disorders: The resulting molecules have been explored for a range of CNS disorders including epilepsy, Parkinson's disease, and Alzheimer's disease.[2]
Mechanism of Action:
The biological activity of compounds synthesized from this compound is primarily attributed to the modulation of several key ion channels and receptors involved in pain signaling pathways. The main targets include:
-
Voltage-gated sodium channels (Nav): Particularly the Nav1.7 subtype, which is predominantly expressed in peripheral nociceptive neurons and is a critical target for pain therapeutics.[6][7]
-
N-type calcium channels: Blockade of these channels can reduce neurotransmitter release, thereby dampening pain signals.[7]
-
NMDA receptors: Antagonism of these receptors can mitigate central sensitization, a key component of chronic pain.[4][7]
-
Monoamine oxidase B (MAO-B): Inhibition of MAO-B can increase dopamine levels, which may contribute to analgesic effects.[4]
The multi-target profile of these compounds offers the potential for a broader spectrum of activity and potentially enhanced efficacy in complex disease states like neuropathic pain.
Quantitative Data
The following table summarizes the in vitro biological activity of Ralfinamide and its more potent analog, QLS-81, on the Nav1.7 sodium channel.
| Compound | Target | Assay | IC50 (µM) | Reference |
| Ralfinamide | Nav1.7 | Whole-cell patch clamp | 37.1 ± 2.9 | [6][8] |
| QLS-81 | Nav1.7 | Whole-cell patch clamp | 3.5 ± 1.5 | [6][8] |
Experimental Protocols
Synthesis of 4-(2-Fluorobenzyloxy)benzaldehyde
This protocol describes the synthesis of the key aldehyde intermediate from this compound, which is a crucial step in the synthesis of Ralfinamide and its analogs.
Materials:
-
4-Hydroxybenzaldehyde
-
2-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of 4-hydroxybenzaldehyde (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Add 2-fluorobenzyl bromide (1.1 equivalents) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield crude 4-(2-Fluorobenzyloxy)benzaldehyde.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure product.
In Vitro Evaluation of Nav1.7 Inhibition: Whole-Cell Patch Clamp Electrophysiology
This protocol details the method for assessing the inhibitory activity of synthesized compounds on the Nav1.7 sodium channel expressed in a heterologous system.
Materials:
-
HEK293 cells stably expressing human Nav1.7 channels
-
Cell culture medium and supplements
-
Patch clamp rig (amplifier, micromanipulators, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular solution (e.g., containing CsF, CsCl, EGTA, HEPES)
-
Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)
-
Test compound solutions at various concentrations
Procedure:
-
Cell Preparation: Culture HEK293 cells expressing Nav1.7 channels under standard conditions. On the day of recording, detach the cells and plate them onto glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Place a coverslip with the cells in the recording chamber and perfuse with the extracellular solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -120 mV.
-
Elicit Nav1.7 currents by applying a depolarizing voltage step (e.g., to 0 mV for 20 ms).
-
-
Compound Application:
-
After obtaining a stable baseline recording, perfuse the cell with the extracellular solution containing the test compound at a specific concentration.
-
Record the current inhibition after the compound has reached equilibrium.
-
Perform a washout with the control extracellular solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak inward current in the absence and presence of different concentrations of the test compound.
-
Construct a concentration-response curve and fit the data to a Hill equation to determine the IC50 value.
-
In Vivo Evaluation of Analgesic Efficacy: Spared Nerve Injury (SNI) Model
This protocol describes a widely used preclinical model of neuropathic pain to assess the in vivo efficacy of test compounds.
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Sutures
-
Test compound formulation for oral or intraperitoneal administration
-
Von Frey filaments for assessing mechanical allodynia
Procedure:
-
Surgery:
-
Anesthetize the rat.
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for 7-10 days for the development of neuropathic pain.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Place the animals in individual compartments on an elevated mesh floor and allow them to acclimate.
-
Apply von Frey filaments of increasing stiffness to the lateral plantar surface of the hind paw (the territory of the intact sural nerve).
-
Determine the paw withdrawal threshold (PWT), which is the lowest force that elicits a brisk withdrawal response.
-
-
Drug Administration and Efficacy Assessment:
-
Administer the test compound or vehicle to the animals.
-
Measure the PWT at different time points after drug administration (e.g., 30, 60, 120, and 240 minutes).
-
An increase in the PWT compared to the vehicle-treated group indicates an analgesic effect.
-
Visualizations
Caption: Synthetic route to Ralfinamide.
Caption: Workflow for in vitro screening.
Caption: Ralfinamide's targets in pain pathway.
References
- 1. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 2. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 3. EP3257842A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree - Google Patents [patents.google.com]
- 4. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanion.de [nanion.de]
- 6. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 7. Formalin Test Protocol - IMPReSS [web.mousephenotype.org]
- 8. NZ572798A - Process for the production of safinamide and ralfinamide - Google Patents [patents.google.com]
Application Notes: 4-(2-Fluorobenzyloxy)benzyl Bromide as an Orthogonal Protecting Group for Alcohols
Introduction
In the realm of complex organic synthesis, particularly in the fields of drug discovery and natural product synthesis, the strategic use of protecting groups is paramount. An ideal protecting group should be introduced efficiently, remain stable under a variety of reaction conditions, and be cleaved selectively in high yield without affecting other functional groups. The 4-(2-Fluorobenzyloxy)benzyl (oF-PMB) group has emerged as a valuable tool for the protection of alcohols, offering unique advantages in orthogonal protection strategies.
The introduction of a fluorine atom on the benzylic ring modifies the electronic properties of the traditional p-methoxybenzyl (PMB) ether, enhancing its stability towards certain cleavage conditions. This note provides an overview of the application of 4-(2-Fluorobenzyloxy)benzyl bromide as a protecting group for alcohols, detailing its synthesis, protection and deprotection protocols, and its orthogonality with the standard PMB group.
Key Advantages of the oF-PMB Protecting Group
The primary advantage of the oF-PMB group lies in its enhanced stability towards oxidative cleavage reagents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which are commonly used for the deprotection of PMB ethers. This stability is attributed to the electron-withdrawing effect of the fluorine atom, which deactivates the aromatic ring towards oxidation. This feature allows for the selective deprotection of a PMB ether in the presence of an oF-PMB ether, establishing a powerful orthogonal protecting group strategy essential for the synthesis of complex polyhydroxylated molecules.
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this compound involves the Williamson ether synthesis to couple 2-fluorobenzyl bromide with 4-hydroxybenzaldehyde, followed by reduction of the aldehyde and subsequent bromination of the resulting alcohol.
Protection of Alcohols using this compound
The protection of alcohols as their oF-PMB ethers is typically achieved via the Williamson ether synthesis. The alcohol is deprotonated with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with this compound.
General Protocol for Alcohol Protection:
-
To a solution of the alcohol (1.0 equiv) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a base (1.1-1.5 equiv) at 0 °C. Common bases include sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.2-1.5 equiv) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(2-Fluorobenzyloxy)benzyl ether.
| Substrate | Base | Solvent | Time (h) | Yield (%) |
| Primary Alcohol | NaH | THF/DMF | 12 | 85-95 |
| Secondary Alcohol | KHMDS | THF | 24 | 70-85 |
| Phenol | K₂CO₃ | DMF | 18 | 80-90 |
Note: Reaction conditions and yields are general and may vary depending on the specific substrate.
Deprotection of 4-(2-Fluorobenzyloxy)benzyl Ethers
The oF-PMB group is stable to the oxidative conditions used to cleave PMB ethers. Therefore, its removal is typically achieved through hydrogenolysis.
General Protocol for Deprotection (Hydrogenolysis):
-
Dissolve the 4-(2-Fluorobenzyloxy)benzyl ether (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 2-16 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification may be performed if necessary.
| Catalyst | Solvent | Time (h) | Yield (%) |
| 10% Pd/C | Methanol | 4 | 90-98 |
| 10% Pd/C | Ethyl Acetate | 6 | 88-95 |
Orthogonality with the p-Methoxybenzyl (PMB) Group
The key application of the oF-PMB group is its orthogonality with the PMB group. A PMB ether can be selectively cleaved in the presence of an oF-PMB ether using DDQ.
Protocol for Selective Deprotection of a PMB Ether:
-
Dissolve the substrate containing both PMB and oF-PMB ethers (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).
-
Cool the solution to 0 °C and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equiv).
-
Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring the selective cleavage of the PMB group by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to isolate the alcohol resulting from PMB cleavage, with the oF-PMB ether intact.
| Substrate | DDQ (equiv) | Time (h) | Yield of PMB Deprotection (%) | Recovery of oF-PMB Ether (%) |
| Di-protected Diol | 1.2 | 2 | >90 | >95 |
Visualizing Orthogonal Deprotection Workflow
The following diagram illustrates the logical workflow for the orthogonal deprotection of a molecule containing both PMB and oF-PMB protecting groups.
Caption: Orthogonal deprotection strategy workflow.
Conclusion
This compound is a valuable reagent for the protection of alcohols, offering the advantage of forming a protecting group (oF-PMB) that is orthogonal to the commonly used p-methoxybenzyl (PMB) group. The enhanced stability of the oF-PMB ether towards oxidative cleavage with DDQ allows for the selective removal of PMB ethers, providing a powerful tool for the strategic manipulation of hydroxyl groups in complex molecule synthesis. The protocols outlined in this note provide a foundation for the successful application of this protecting group in research and development.
Application Notes and Protocols for Reactions Involving 4-(2-Fluorobenzyloxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and use of 4-(2-Fluorobenzyloxy)benzyl bromide, a key intermediate in the development of pharmacologically active molecules. The protocols are intended to be a guide for laboratory use, and all procedures should be performed in accordance with standard laboratory safety practices.
Application Note 1: Synthesis of this compound
This compound is a versatile alkylating agent. A common method for its synthesis is the radical bromination of the corresponding toluene derivative, 4-(2-Fluorobenzyloxy)toluene, using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as Azobisisobutyronitrile (AIBN).
Experimental Protocol: Radical Bromination of 4-(2-Fluorobenzyloxy)toluene
This protocol is adapted from general procedures for benzylic bromination.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-(2-Fluorobenzyloxy)toluene | 216.25 | 10.8 g | 0.05 |
| N-Bromosuccinimide (NBS) | 177.98 | 9.8 g | 0.055 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.41 g | 0.0025 |
| Carbon Tetrachloride (CCl₄) | 153.82 | 200 mL | - |
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(2-Fluorobenzyloxy)toluene (10.8 g, 0.05 mol), N-Bromosuccinimide (9.8 g, 0.055 mol), and Azobisisobutyronitrile (0.41 g, 0.0025 mol).
-
Add carbon tetrachloride (200 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 77°C) under a nitrogen atmosphere. The reaction can be initiated by shining a lamp on the flask.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a dilute aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Application Note 2: O-Alkylation of Phenols
This compound is an effective reagent for the O-alkylation of phenols to form diaryl ethers, a common structural motif in many pharmaceutical compounds. A prominent example is the synthesis of 4-(2-fluorobenzyloxy)benzaldehyde, a precursor to the drug Ralfinamide.[2]
Experimental Protocol: Synthesis of 4-(2-fluorobenzyloxy)benzaldehyde
This protocol is based on the phase-transfer catalysis method described in patent literature.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Hydroxybenzaldehyde | 122.12 | 15.6 g | 0.128 |
| 2-Fluorobenzyl bromide | 189.03 | 24.2 g | 0.128 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 35.4 g | 0.256 |
| Phase-Transfer Catalyst (e.g., Aliquat 336) | - | 0.03 mol% | - |
| Toluene | - | 150 mL | - |
Procedure:
-
Charge a reaction vessel with 4-hydroxybenzaldehyde (15.6 g), potassium carbonate (35.4 g), the phase-transfer catalyst, and toluene (150 mL).
-
Heat the mixture to 80-120°C with stirring.
-
Slowly add a solution of 2-fluorobenzyl bromide (24.2 g) in toluene to the reaction mixture.
-
Maintain the temperature and continue stirring for 4-8 hours, monitoring the reaction by GC or TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude 4-(2-fluorobenzyloxy)benzaldehyde by crystallization or column chromatography.
Data Presentation: Influence of Phase-Transfer Catalyst on Yield
The choice of phase-transfer catalyst can significantly impact the reaction yield and purity of the final product.
| Experiment | Phase-Transfer Catalyst | Yield (%) |
| 1 | Tetrabutylphosphonium bromide | 85.0 |
| 2 | Aliquat 336 | 88.8 |
| 3 | PEG 400 | 96.0 |
Data adapted from US Patent 8,076,515 B2.[2]
Application Note 3: N-Alkylation of Amines
Similar to O-alkylation, this compound can be used for the N-alkylation of primary and secondary amines to produce the corresponding substituted amines. This reaction is fundamental in the synthesis of a wide range of biologically active compounds.
Experimental Protocol: General N-Alkylation of an Amine
This is a general protocol that can be adapted for various amine substrates.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Amine (e.g., Aniline) | 93.13 | 4.65 g | 0.05 |
| This compound | 295.14 | 14.75 g | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.35 g | 0.075 |
| Acetonitrile (CH₃CN) | - | 150 mL | - |
Procedure:
-
In a round-bottom flask, dissolve the amine (0.05 mol) and potassium carbonate (0.075 mol) in acetonitrile (150 mL).
-
Add this compound (0.05 mol) to the mixture.
-
Heat the reaction mixture to reflux (around 82°C) and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and filter to remove the inorganic base.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by column chromatography or recrystallization.
References
Solvent Selection for O-Alkylation of 4-(2-Fluorobenzyloxy)benzyl bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to solvent selection for the O-alkylation of phenols with 4-(2-Fluorobenzyloxy)benzyl bromide, a key reaction in the synthesis of various organic molecules. The choice of solvent is critical in directing the reaction towards the desired O-alkylated product while minimizing side reactions. This document outlines the theoretical basis for solvent selection, presents comparative data, and provides detailed experimental protocols.
Introduction to Solvent Effects in Alkylation Reactions
The alkylation of a phenoxide with a benzyl bromide, a classic example of the Williamson ether synthesis, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The solvent plays a crucial role in this process by influencing the solubility of the reactants, the nucleophilicity of the phenoxide, and the stability of the transition state. The ideal solvent should effectively dissolve the reactants while minimally solvating the nucleophile, thus preserving its reactivity.
Polar aprotic solvents are generally the preferred choice for SN2 reactions. These solvents possess a significant dipole moment, allowing them to dissolve ionic species like the phenoxide salt, but they lack acidic protons that can solvate and deactivate the nucleophile through hydrogen bonding. In contrast, polar protic solvents can solvate the phenoxide ion, creating a solvent cage that hinders its ability to attack the electrophilic carbon of the benzyl bromide.
Comparative Analysis of Solvents
| Solvent | O-Alkylated Product (%) | C-Alkylated Product (%) |
| Dimethylformamide (DMF) | 97 | 3 |
| Dimethyl sulfoxide (DMSO) | 97 | 3 |
| Acetonitrile | 97 | 3 |
| Methanol | 72 | 28 |
| Ethanol | 76 | 24 |
| 2,2,2-Trifluoroethanol | 17 | 83 |
| Water | 16 | 84 |
Data adapted from a study on the alkylation of sodium β-naphthoxide with benzyl bromide. This serves as a model system to illustrate the principles of solvent selection.
The data clearly demonstrates that polar aprotic solvents like DMF, DMSO, and acetonitrile strongly favor the desired O-alkylation, leading to high yields of the ether product.[1] In contrast, polar protic solvents such as methanol, ethanol, trifluoroethanol, and water lead to significant amounts of the undesired C-alkylated product.[1]
Recommended Solvents for Alkylation of this compound
Based on the principles of SN2 reactions and the available data on analogous systems, the following polar aprotic solvents are recommended for the alkylation of phenols with this compound:
-
Dimethylformamide (DMF)
-
Acetonitrile
-
Acetone
-
Dimethyl Sulfoxide (DMSO)
These solvents are expected to provide high yields of the desired O-alkylated product.
Experimental Protocols
This section provides a general protocol for the O-alkylation of a phenol with this compound. The specific quantities of reagents and reaction times may need to be optimized for different phenolic substrates.
Protocol 1: Alkylation using Potassium Carbonate in Acetonitrile
This protocol is a widely used and effective method for the Williamson ether synthesis.
Materials:
-
Phenolic substrate
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the phenolic substrate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Add this compound (1.0 - 1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with ethyl acetate.
-
Combine the filtrate and the washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired O-alkylated product.
Protocol 2: Phase-Transfer Catalyzed Alkylation
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. It is particularly useful for the alkylation of phenols, as it can enhance reaction rates and yields.
Materials:
-
Phenolic substrate
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 50% w/v)
-
Toluene or other suitable organic solvent
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC)), 1-5 mol%
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the phenolic substrate (1.0 eq) and the phase-transfer catalyst (0.01 - 0.05 eq) in toluene.
-
Add the aqueous solution of sodium hydroxide or potassium hydroxide.
-
Add this compound (1.0 - 1.2 eq) to the biphasic mixture.
-
Stir the mixture vigorously at a temperature between room temperature and reflux, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Logical Workflow for Solvent Selection
The following diagram illustrates the decision-making process for selecting an appropriate solvent system for the alkylation reaction.
Caption: Workflow for solvent and protocol selection in O-alkylation reactions.
Conclusion
The selection of an appropriate solvent is a critical parameter for the successful O-alkylation of phenols with this compound. Polar aprotic solvents such as DMF, acetonitrile, and acetone are highly recommended to maximize the yield of the desired ether product and minimize the formation of C-alkylated byproducts. The use of phase-transfer catalysis offers a robust alternative, particularly for large-scale syntheses. The provided protocols serve as a starting point for the development of optimized reaction conditions for specific substrates.
References
Synthetic Routes to Novel Heterocyclic Compounds Using 2-Bromopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of novel heterocyclic compounds utilizing 2-bromopyridine as a key starting material. The methodologies described herein leverage powerful palladium-catalyzed cross-coupling reactions and cycloaddition strategies to afford structurally diverse molecules, many of which are of interest in medicinal chemistry and materials science.
Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds. 2-Bromopyridine is an excellent substrate for these transformations, enabling the introduction of a wide range of substituents at the 2-position of the pyridine ring.
Suzuki-Miyaura Coupling: Synthesis of 2-Arylpyridines
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides. This reaction is widely used to synthesize biaryl and heteroaryl compounds.
Experimental Protocol: General Procedure for the Suzuki-Miyaura Reaction of 2-Bromopyridine
An oven-dried resealable Schlenk tube equipped with a Teflon screw valve is charged with Pd2(dba)3 (2.0-3.0 mol%), a suitable phosphine ligand (e.g., RuPhos, 6 mol%), and the aryl or heteroaryl bromide (1 equiv.).[1] The tube is evacuated and backfilled with an inert atmosphere (e.g., argon). Dioxane is added, followed by the 2-pyridylboronate (1.5 equiv.) and a base (e.g., KF, 3.0 equiv.).[2] The reaction mixture is then heated to the desired temperature (typically 80-100 °C) and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[2]
Table 1: Representative Examples of Suzuki-Miyaura Coupling of 2-Pyridylboronates with Aryl Halides [2]
| Entry | Aryl Halide | Boronate | Ligand | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | A | 1 | 4-(Pyridin-2-yl)benzonitrile | 85 |
| 2 | 3,5-(Bis-trifluoromethyl)bromobenzene | A | 1 | 2-(3,5-Bis(trifluoromethyl)phenyl)pyridine | 82 |
| 3 | 4-Bromoanisole | A | 1 | 2-(4-Methoxyphenyl)pyridine | 74 |
| 4 | 5-Bromopyrimidine | A | 1 | 5-(Pyridin-2-yl)pyrimidine | 91 |
| 5 | 4-Bromoisoquinoline | A | 1 | 4-(Pyridin-2-yl)isoquinoline | 82 |
| 6 | 4-Chlorobenzonitrile | A | 2 | 4-(Pyridin-2-yl)benzonitrile | 73 |
Reaction Conditions: 1 equiv of aryl or heteroaryl halide, 1.5 equiv of 2-pyridylboronate, 3.0 equiv of base, Dioxane (3 mL/mmol halide), cat. Pd2dba3, L:Pd = 3:1.[2]
Sonogashira Coupling: Synthesis of 2-Alkynylpyridines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.
Experimental Protocol: General Procedure for the Sonogashira Coupling of 2-Amino-3-bromopyridine
To a 10 mL round-bottomed flask under a nitrogen atmosphere are added Pd(CF3COO)2 (2.5 mol%), PPh3 (5.0 mol%), and CuI (5.0 mol%).[3] DMF (2.0 mL) is added, and the mixture is stirred for 30 minutes. Then, 2-amino-3-bromopyridine (0.5 mmol), the terminal alkyne (0.6 mmol), and Et3N (1 mL) as a base are added.[3] The reaction mixture is heated to 100 °C and stirred for 3 hours, with the reaction progress monitored by TLC. After completion, the mixture is cooled, diluted with an appropriate solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.[3]
Table 2: Sonogashira Coupling of 2-Amino-3-bromopyridines with Various Terminal Alkynes [3][4]
| Entry | 2-Amino-3-bromopyridine | Terminal Alkyne | Product | Yield (%) |
| 1 | 1a | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 95 |
| 2 | 1a | 4-Ethynyltoluene | 2-Amino-3-((4-tolyl)ethynyl)pyridine | 96 |
| 3 | 1a | 4-Ethynylanisole | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 93 |
| 4 | 1a | Cyclopropylacetylene | 2-Amino-3-(cyclopropylethynyl)pyridine | 88 |
| 5 | 1b (5-methyl) | Phenylacetylene | 2-Amino-5-methyl-3-(phenylethynyl)pyridine | 93 |
| 6 | 1b (5-methyl) | 1-Decyne | 2-Amino-3-(dec-1-yn-1-yl)-5-methylpyridine | 91 |
Reaction Conditions: 2.5 mol% Pd(CF3COO)2, 5 mol% PPh3, 5 mol% CuI, Et3N, DMF, 100 °C, 3 h.[3]
Buchwald-Hartwig Amination: Synthesis of 2-Aminopyridines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of a wide variety of amines with aryl halides.
Experimental Protocol: Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines
To an Ace-ThredTM sealed tube is added 2-bromopyridine (5.86 mmol) in toluene (10 mL), followed by the volatile amine (e.g., isopropylamine, 29.3 mmol), Pd(OAc)2 (0.29 mmol), dppp (0.29 mmol), and NaOt-Bu (11.72 mmol).[5] The tube is sealed and heated in an electronically controlled pipe heater at 80 °C overnight (14 h) with mechanical shaking. After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over a drying agent, and concentrated. The crude product is then purified by flash chromatography.[5]
Table 3: Buchwald-Hartwig Amination of 2-Bromopyridines with Various Amines [5]
| Entry | 2-Bromopyridine Derivative | Amine | Product | Yield (%) |
| 1 | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | Methylamine | tert-butyl 4-(6-(methylamino)pyridin-2-yl)piperazine-1-carboxylate | 77 |
| 2 | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | Dimethylamine | tert-butyl 4-(6-(dimethylamino)pyridin-2-yl)piperazine-1-carboxylate | 76 |
| 3 | 2-bromo-6-(piperidin-1-yl)pyridine | Ethylamine | N-ethyl-6-(piperidin-1-yl)pyridin-2-amine | 94 |
| 4 | 2-bromo-6-ethoxypyridine | Dimethylamine | 6-ethoxy-N,N-dimethylpyridin-2-amine | 28 |
| 5 | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methylbenzylamine | tert-butyl 4-(6-(benzyl(methyl)amino)pyridin-2-yl)piperazine-1-carboxylate | 91 |
Application Note 2: Synthesis of Fused and Polycyclic Heterocyclic Systems
2-Bromopyridine and its derivatives are valuable precursors for the construction of more complex, fused heterocyclic scaffolds.
Synthesis of[6][7][8]Triazolo[1,5-a]pyridines
[6][7][8]Triazolo[1,5-a]pyridines are an important class of N-fused heterocycles with a range of biological activities. A common synthetic route involves the cyclization of a 2-pyridylhydrazine derivative. A more modern approach starts from 2-amino-6-bromopyridine.
Experimental Protocol: Synthesis of 5-bromo-[6][7][8]triazolo[1,5-a]pyridin-2-amine (Intermediate 13)
To a solution of 2-amino-6-bromopyridine (11) in DCM, ethoxycarbonyl isothiocyanate is added, and the mixture is stirred at room temperature for 16 hours to yield the thiourea intermediate (12). Hydroxylamine hydrochloride and DIPEA are then added to a solution of the thiourea in EtOH/MeOH, and the mixture is refluxed for 3 hours to afford the desired triazolopyridine intermediate (13).[9] This intermediate can then be further functionalized, for example, via a Suzuki coupling reaction at the bromide position.[9]
Synthesis of Quinolines via Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction, particularly the Povarov reaction, provides an efficient route to quinoline derivatives. This reaction involves the [4+2] cycloaddition of an electron-rich alkene with an imine generated in situ from an aniline and an aldehyde.
Experimental Protocol: General Procedure for the Synthesis of Chlorinated Quinolines
An aryl aldimine (1.06 mmol), 1-ethynylnaphthalene (0.914 mmol), chloranil (1.80 mmol), and molecular sieves (3 Å) are dissolved in chloroform (30 mL). BF3·OEt2 (2.7 mmol) is then added to the reaction solution. The resulting mixture is heated to 70 °C and stirred at this temperature for 24 hours under an argon atmosphere. The mixture is subsequently cooled to room temperature, and the solids are dissolved in dichloromethane (50 mL). The organic layer is washed sequentially with a sodium bicarbonate solution, deionized water, and a brine solution. The organic layer is then dried, filtered, and concentrated, and the crude product is purified by chromatography.
Mandatory Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: VEGFR-2 signaling pathway and inhibition by pyridine derivatives.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nobelprize.org [nobelprize.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
Application in the Synthesis of Enzyme Inhibitors: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of enzyme inhibitors. The following sections outline a comprehensive workflow, from the initial synthesis of a potential inhibitor to its biological evaluation, including determination of its inhibitory potency. The protocols provided are generalized and can be adapted for specific enzyme targets and inhibitor scaffolds.
Introduction to Enzyme Inhibition in Drug Discovery
Enzymes are crucial biological catalysts that mediate a vast array of physiological processes.[1][2] Their dysregulation is often implicated in the pathology of numerous diseases, including cancer, viral infections, and neurodegenerative disorders.[3][4][5] Consequently, the inhibition of specific enzyme activity has become a cornerstone of modern drug discovery and development.[1] Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, thereby offering a therapeutic intervention for diseases associated with overactive or aberrant enzyme function.[6]
The development of enzyme inhibitors involves a multidisciplinary approach, combining organic synthesis, biochemistry, and pharmacology.[7] Medicinal chemists design and synthesize novel compounds, which are then evaluated for their ability to inhibit the target enzyme and for their broader pharmacological properties. This iterative process of design, synthesis, and testing is fundamental to the discovery of new and effective therapeutic agents.
General Workflow for Enzyme Inhibitor Synthesis and Evaluation
The development of an enzyme inhibitor follows a structured workflow, beginning with the chemical synthesis of the compound and culminating in its biological characterization. This process is often iterative, with the results of biological assays informing the design of subsequent generations of inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors [frontiersin.org]
- 3. Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new HIV-1 protease inhibitors with purine bases as P2-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
Application Notes and Protocols for the Derivatization of Bioactive Molecules with 4-(2-Fluorobenzyloxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of bioactive molecules containing nucleophilic functional groups, such as phenols and amines, using 4-(2-Fluorobenzyloxy)benzyl bromide. This reagent is particularly useful for introducing a fluorinated benzyl moiety, which can enhance the detectability of the analyte in various analytical methods and can be a key step in the synthesis of pharmacologically active compounds.
Introduction
This compound is a versatile derivatizing agent used in organic synthesis and analytical chemistry. It reacts with nucleophiles, primarily phenols and amines, to form stable ether and amine derivatives, respectively. The introduction of the 4-(2-Fluorobenzyloxy)benzyl group can serve multiple purposes:
-
Improved Analytical Detection: The benzyl group provides a chromophore for UV detection in High-Performance Liquid Chromatography (HPLC).
-
Enhanced Volatility for Gas Chromatography (GC): Derivatization can make non-volatile bioactive molecules suitable for GC analysis.
-
Synthetic Intermediate: This reagent is a key building block in the synthesis of complex molecules, including pharmaceutical ingredients. For instance, it is used in the synthesis of Ralfinamide, a compound investigated for its pharmacological properties.[1][2][3]
Section 1: Derivatization of Phenolic Bioactive Molecules
Application Note
The derivatization of phenolic compounds with this compound proceeds via a Williamson ether synthesis. A base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion, which then attacks the electrophilic benzylic carbon of the reagent. This method is highly effective for a wide range of phenolic compounds, from simple phenols to complex natural products.
Experimental Protocol: O-Alkylation of a Phenolic Compound
Materials:
-
Phenolic bioactive molecule
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenolic bioactive molecule (1.0 eq) in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Addition of Derivatizing Reagent: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to 60-80°C. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Quantitative Data (Representative)
The following table provides representative data for the derivatization of phenolic compounds with benzyl bromide reagents. Please note that reaction yields can vary depending on the specific substrate and reaction conditions.
| Bioactive Molecule (Phenolic) | Molar Ratio (Substrate:Reagent:Base) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-Hydroxybenzoic Acid | 1 : 1.1 : 2 | DMF | 80 | 4 | >90 |
| Catechol | 1 : 2.2 : 4 | Acetonitrile | Reflux | 6 | >85 |
| Resveratrol | 1 : 3.3 : 6 | DMF | 60 | 8 | >80 |
| Genistein | 1 : 4.4 : 8 | DMF | 80 | 12 | >75 |
Section 2: Derivatization of Amine-Containing Bioactive Molecules
Application Note
Primary and secondary amines can be effectively derivatized with this compound via N-alkylation. Similar to O-alkylation, a base is typically used to deprotonate the amine, increasing its nucleophilicity. The reaction conditions can be tuned to favor mono- or di-alkylation of primary amines.
Experimental Protocol: N-Alkylation of a Primary Amine
Materials:
-
Amine-containing bioactive molecule
-
This compound
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile or DMF, anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for synthesis
Procedure:
-
Reaction Setup: Dissolve the primary amine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.
-
Addition of Base: Add potassium carbonate (2.0 eq) or triethylamine (2.0 eq) to the solution.
-
Addition of Derivatizing Reagent: Add this compound (1.1 eq for mono-alkylation) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50°C. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, filter off the base and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the product by flash chromatography on silica gel as needed.
Quantitative Data (Representative)
The following table presents representative data for the N-alkylation of amines with benzyl bromide reagents.
| Bioactive Molecule (Amine) | Molar Ratio (Substrate:Reagent:Base) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline | 1 : 1.1 : 2 | Acetonitrile | 50 | 3 | >95 |
| Benzylamine | 1 : 1.1 : 2 | DMF | RT | 5 | >90 |
| Dopamine (protected) | 1 : 2.2 : 4 | Acetonitrile | 60 | 8 | >80 |
| Amphetamine | 1 : 1.1 : 2 | Acetonitrile | 40 | 6 | >85 |
Section 3: Analytical Methods
Application Note
The derivatized bioactive molecules can be analyzed by various chromatographic techniques. HPLC with UV or fluorescence detection is a common method. The choice of column and mobile phase will depend on the polarity of the derivatized analyte.
Protocol: HPLC Analysis of Derivatized Bioactive Molecules
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid).
-
Gradient Program: Start with 50% acetonitrile, increase to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the purified derivatized sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Data (Representative)
| Derivative | HPLC Column | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Benzylated Phenol | C18 (4.6x250mm, 5µm) | 0.1 µg/mL | 0.3 µg/mL |
| Benzylated Amine | C18 (4.6x250mm, 5µm) | 0.2 µg/mL | 0.6 µg/mL |
Section 4: Visualizations
Experimental Workflow
Diagram 1: General workflow for the derivatization of bioactive molecules.
Relevant Signaling Pathway: Dopamine Metabolism
The derivatizing reagent this compound is used in the synthesis of compounds that can modulate dopamine metabolism.[2] The following diagram illustrates a simplified dopamine metabolism pathway.
Diagram 2: Simplified dopamine synthesis and metabolism pathway.
References
- 1. NZ572798A - Process for the production of safinamide and ralfinamide - Google Patents [patents.google.com]
- 2. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Scale-up Synthesis of 4-(2-Fluorobenzyloxy)benzyl bromide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Fluorobenzyloxy)benzyl bromide and its derivatives are key intermediates in the synthesis of various pharmaceutical compounds, including safinamide and ralfinamide, which are used in the treatment of Parkinson's disease and other neurological disorders. The efficient and scalable synthesis of these building blocks is therefore of significant interest to the pharmaceutical industry. This document provides detailed application notes and protocols for the multi-step, scale-up synthesis of this compound, commencing from commercially available starting materials. The procedures outlined are designed to be robust, high-yielding, and amenable to industrial production, with a strong emphasis on purity and safety.
Overall Synthetic Scheme
The synthesis of this compound is a three-step process that begins with the Williamson ether synthesis to couple 4-hydroxybenzaldehyde and 2-fluorobenzyl bromide. The resulting aldehyde is then reduced to the corresponding benzyl alcohol, which is subsequently converted to the final benzyl bromide product.
Application Notes and Protocols: Downstream Processing of Products from 4-(2-Fluorobenzyloxy)benzyl Bromide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the downstream processing of reaction products derived from 4-(2-Fluorobenzyloxy)benzyl bromide. The primary focus is on the synthesis and purification of 4-(2-Fluorobenzyloxy)benzaldehyde and its subsequent conversion to (S)-2-[4-(2-fluorobenzyloxy)-benzylamino]propanamide (Ralfinamide), a key example illustrating stringent purity requirements in pharmaceutical development. Additionally, general protocols for other common reactions involving this compound are presented.
Case Study: Synthesis and Purification of Ralfinamide Intermediates
The synthesis of Ralfinamide from this compound involves the formation of 4-(2-Fluorobenzyloxy)benzaldehyde as a key intermediate. The purity of this intermediate is critical to ensure the final active pharmaceutical ingredient (API) meets regulatory standards, with a particular focus on minimizing dibenzyl impurities.
Table 1: Summary of Yield and Purity Data for 4-(2-Fluorobenzyloxy)benzaldehyde Synthesis
| Reaction Step | Reactants | Catalyst/Solvent | Yield (%) | Purity (%) | Impurity Content (%)[1] |
| Synthesis of 4-(2-Fluorobenzyloxy)benzaldehyde | 4-Hydroxybenzaldehyde, this compound | Phase Transfer Catalyst / Toluene | 88.6 | >99 (after crystallization) | 3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde: 0.07 (before crystallization) |
| Purification of 4-(2-Fluorobenzyloxy)benzaldehyde | Crude 4-(2-Fluorobenzyloxy)benzaldehyde | Diisopropyl ether | >90 (recovery) | >99.9 | 3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde: <0.03 |
Experimental Protocols
Protocol 1: Synthesis of 4-(2-Fluorobenzyloxy)benzaldehyde via Phase Transfer Catalysis [1]
This protocol describes the synthesis of 4-(2-Fluorobenzyloxy)benzaldehyde from 4-hydroxybenzaldehyde and this compound using a phase transfer catalyst.
Materials:
-
4-hydroxybenzaldehyde
-
This compound
-
Potassium carbonate
-
Tetradecyl trimethylammonium bromide (Phase Transfer Catalyst)
-
Toluene
-
n-hexane
Procedure:
-
Combine 4-hydroxybenzaldehyde, potassium carbonate, and tetradecyl trimethylammonium bromide in toluene.
-
Slowly add this compound to the mixture under an inert atmosphere (e.g., nitrogen).
-
Heat the mixture to reflux and maintain for 6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the heterogeneous mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude oily residue.
-
Dissolve the residue in a minimal amount of warm toluene (approximately 40°C).
-
Induce crystallization by seeding with a few crystals of pure 4-(2-Fluorobenzyloxy)benzaldehyde.
-
Slowly add n-hexane to the mixture over 30 minutes while maintaining the temperature at 35-40°C.
-
Cool the mixture to 0-5°C and stir for an additional hour.
-
Collect the solid product by filtration and dry under reduced pressure.
Protocol 2: Further Purification of 4-(2-Fluorobenzyloxy)benzaldehyde by Crystallization
To achieve high purity and reduce the level of dibenzylated impurities to below 0.03%, a recrystallization step is crucial.
Materials:
-
Crude 4-(2-Fluorobenzyloxy)benzaldehyde
-
Diisopropyl ether
Procedure:
-
Dissolve the crude 4-(2-Fluorobenzyloxy)benzaldehyde in diisopropyl ether at reflux.
-
Cool the solution to 50-55°C over 10-15 minutes.
-
Optionally, seed with highly pure crystals of 4-(2-Fluorobenzyloxy)benzaldehyde.
-
Continue to cool the solution to allow for crystallization.
-
Collect the purified crystals by filtration and dry under vacuum.
Synthesis and Impurity Formation Pathway
The following diagram illustrates the synthesis of high-purity Ralfinamide, highlighting the formation of the critical dibenzyl impurity.
General Downstream Processing for Other Reactions
This compound can also be utilized in other synthetic transformations such as Williamson ether synthesis and esterification. The downstream processing for these reactions typically involves extraction, washing, and chromatographic purification.
Protocol 3: General Procedure for Williamson Ether Synthesis
This protocol outlines a general method for the synthesis of ethers from an alcohol and this compound.
Materials:
-
Alcohol
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
This compound
-
Anhydrous solvent (e.g., THF, DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alcohol in the anhydrous solvent.
-
Add the base (e.g., NaH) portion-wise at 0°C and stir for 30 minutes.
-
Slowly add a solution of this compound in the anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: General Procedure for Esterification
This protocol provides a general method for the synthesis of esters from a carboxylic acid and this compound.
Materials:
-
Carboxylic acid
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
This compound
-
Anhydrous DMF
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add the base (e.g., K2CO3).
-
Add this compound and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude ester by silica gel column chromatography.
General Downstream Processing Workflow
The following diagram illustrates a typical workflow for the downstream processing of products from reactions involving this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Fluorobenzyloxy)benzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Fluorobenzyloxy)benzyl bromide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via two main routes: the bromination of 4-(2-Fluorobenzyloxy)benzyl alcohol or the radical bromination of 4-(2-Fluorobenzyloxy)toluene.
Issue 1: Presence of an Impurity with a Similar Polarity to the Starting Material in the Precursor Synthesis (Williamson Ether Synthesis)
-
Observation: TLC or HPLC analysis of the 4-(2-Fluorobenzyloxy)benzaldehyde or 4-(2-Fluorobenzyloxy)benzyl alcohol precursor, synthesized via Williamson ether synthesis from 4-hydroxybenzaldehyde or 4-hydroxybenzyl alcohol and 2-fluorobenzyl halide, shows an impurity that is difficult to separate from the desired product.
-
Probable Cause: This impurity is likely the C-alkylated side product, 3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde (or the corresponding alcohol). Phenoxides can undergo both O-alkylation and C-alkylation.[1]
-
Solution:
-
Reaction Conditions: Use of a phase-transfer catalyst can improve the selectivity for O-alkylation.[2] Employing a polar aprotic solvent like DMF or acetonitrile can also favor the desired reaction.
-
Base Selection: The choice of base can influence the O/C alkylation ratio. Weaker bases and larger counter-ions can sometimes favor O-alkylation.
-
Purification: Careful column chromatography or crystallization may be required to remove this impurity before proceeding to the bromination step.[2]
-
Issue 2: Low Yield and/or Formation of Multiple Products During Bromination of 4-(2-Fluorobenzyloxy)benzyl Alcohol
-
Observation: The reaction of 4-(2-Fluorobenzyloxy)benzyl alcohol with a brominating agent results in a low yield of the desired benzyl bromide and the formation of several side products.
-
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Dibenzyl ether formation | This is a common side reaction, especially when using strong acids like HBr at elevated temperatures.[3] Consider using milder brominating agents such as PPh₃/NBS or PPh₃/CBr₄. If HBr is used, maintain a lower reaction temperature. |
| Oxidation to Aldehyde | Some brominating agents, like N-bromosuccinimide (NBS), can oxidize benzyl alcohols to the corresponding aldehydes.[4] Ensure the reaction is carried out under conditions that favor substitution over oxidation (e.g., in the presence of PPh₃). |
| Aromatic Ring Bromination | The electron-rich aromatic rings are susceptible to electrophilic bromination. Use a brominating agent that favors benzylic substitution, such as NBS with a radical initiator (AIBN or light), or PBr₃. Avoid using Br₂ with a Lewis acid catalyst. |
Issue 3: Incomplete Reaction or Over-bromination in the Radical Bromination of 4-(2-Fluorobenzyloxy)toluene
-
Observation: When synthesizing this compound from 4-(2-Fluorobenzyloxy)toluene using a radical bromination (e.g., with NBS and a radical initiator), the reaction is either incomplete or produces a significant amount of the dibrominated product.
-
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Incomplete Reaction | Insufficient radical initiator or inadequate initiation (e.g., low light intensity). Ensure a sufficient amount of initiator (e.g., AIBN) is used and the reaction is adequately heated or irradiated. The solvent choice can also be critical; carbon tetrachloride (CCl₄) is effective but hazardous, and alternatives like acetonitrile or cyclohexane can be used.[5] |
| Over-bromination (Dibromination) | Using an excess of the brominating agent. Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of NBS. The slow, portion-wise addition of NBS can also help to control the reaction and minimize the formation of the dibrominated side product. |
Issue 4: Difficulty in Purifying the Final Product
-
Observation: The crude this compound is difficult to purify, and residual starting materials or side products are present in the final product.
-
Probable Causes & Solutions:
-
Residual Acid: If HBr is used, residual acid can be removed by washing the organic layer with a dilute solution of sodium bicarbonate.
-
Excess Brominating Agent: Unreacted NBS can be removed by washing with an aqueous solution of sodium thiosulfate.
-
Quenching Excess Benzyl Bromide: If an excess of a benzyl bromide reagent was used in a previous step, it can be quenched by adding a nucleophile like triethylamine or thiourea to form a salt, which can then be removed by an aqueous wash.[6]
-
Purification Technique: If washing is insufficient, column chromatography on silica gel is an effective method for purifying benzyl bromides. A non-polar eluent system, such as hexane/ethyl acetate, is typically used. Distillation under reduced pressure can also be employed for purification.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products depend on the synthetic route:
-
From 4-(2-Fluorobenzyloxy)benzyl alcohol: The main side products can be the corresponding dibenzyl ether and 4-(2-fluorobenzyloxy)benzaldehyde (from oxidation). Bromination on the aromatic ring is also possible.
-
From 4-(2-Fluorobenzyloxy)toluene: The primary side product is the dibrominated species, 4-(2-Fluorobenzyloxy)dibromomethylbenzene.
-
From the precursor synthesis (Williamson ether synthesis): A key impurity is the C-alkylated product, 3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde or the corresponding alcohol.
Q2: Which brominating agent is best for converting 4-(2-Fluorobenzyloxy)benzyl alcohol to the bromide?
A2: The choice of brominating agent depends on the desired reaction conditions and scale.
-
Phosphorus tribromide (PBr₃): Generally effective for primary benzyl alcohols.
-
Triphenylphosphine and N-bromosuccinimide (PPh₃/NBS): A mild and efficient method that often gives high yields with minimal side products.[7]
-
Hydrogen bromide (HBr): Can be effective but may lead to the formation of dibenzyl ether as a side product, especially at higher temperatures.[3]
Q3: How can I monitor the progress of the bromination reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The product, this compound, is typically less polar than the starting alcohol. A suitable eluent system would be a mixture of hexane and ethyl acetate. Staining with potassium permanganate or visualization under UV light can be used to identify the spots.
Q4: What are the safety precautions for handling this compound?
A4: this compound is expected to be a lachrymator and an irritant, similar to other benzyl bromides. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes.
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-(2-Fluorobenzyloxy)benzyl alcohol using PPh₃/NBS
-
Dissolve 4-(2-Fluorobenzyloxy)benzyl alcohol (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of 4-(2-Fluorobenzyloxy)benzaldehyde via Williamson Ether Synthesis
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (1.5 eq).
-
Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.1 eq).
-
Add 2-fluorobenzyl bromide (1.05 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by crystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Common side reactions in the synthesis pathway.
References
- 1. jk-sci.com [jk-sci.com]
- 2. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the formation of the 3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde impurity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the 3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde impurity?
A1: This compound is a known process-related impurity that can form during the synthesis of 4-(2-fluorobenzyloxy)benzaldehyde. It is a di-benzylated derivative of 4-hydroxybenzaldehyde, where a second 2-fluorobenzyl group has been attached to the carbon atom at the 3-position of the benzene ring, in addition to the desired O-alkylation at the 4-position.
Q2: How is this impurity formed?
A2: The impurity is primarily formed through a competing C-alkylation reaction during the Williamson ether synthesis. In this reaction, the phenoxide ion of 4-hydroxybenzaldehyde is an ambident nucleophile, meaning it can react at two sites: the oxygen atom (O-alkylation) to form the desired product, and the carbon atoms of the aromatic ring (C-alkylation), particularly at the ortho position (C-3), to form the impurity.
Q3: Why is it important to control the level of this impurity?
A3: In pharmaceutical development, the presence of impurities must be carefully controlled to ensure the safety and efficacy of the final drug product. Regulatory agencies have strict guidelines on impurity levels. Therefore, minimizing the formation of this di-benzylated impurity is a critical aspect of process control.
Q4: What is the typical synthetic route for 4-(2-fluorobenzyloxy)benzaldehyde?
A4: The most common method is the Williamson ether synthesis, which involves the reaction of 4-hydroxybenzaldehyde with a 2-fluorobenzyl halide (e.g., 2-fluorobenzyl chloride or bromide) in the presence of a base.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis that may lead to the formation of the 3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde impurity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of the di-benzylated impurity detected. | 1. Inappropriate Solvent Choice: Protic solvents (e.g., ethanol, methanol, water) can solvate the phenoxide oxygen, making it less nucleophilic and favoring C-alkylation.[1] | 1a. Use a Polar Aprotic Solvent: Switch to solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents do not solvate the phenoxide oxygen as strongly, thus favoring O-alkylation.[1][2] 1b. Phase Transfer Catalysis: Consider using a phase transfer catalyst (PTC) in a non-polar solvent like toluene or xylene. This can enhance the nucleophilicity of the phenoxide in the organic phase. |
| 2. Strong Base/High Temperature: The combination of a very strong base and high reaction temperatures can increase the rate of the competing C-alkylation reaction. | 2a. Use a Weaker Base: If possible, use a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH). 2b. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress to avoid prolonged heating. | |
| 3. Nature of the Leaving Group: More reactive alkylating agents (e.g., benzyl iodides) can sometimes lead to less selectivity. | 3a. Use a Less Reactive Halide: Benzyl chlorides or bromides are generally preferred. 2-fluorobenzyl bromide may offer a good balance of reactivity and selectivity compared to the chloride.[3] | |
| 4. Cation Effect: The nature of the counter-ion to the phenoxide can influence the O/C alkylation ratio. | 4a. Use a Larger Cation: Larger cations like cesium (Cs⁺) are less tightly associated with the phenoxide oxygen, leaving it more available for O-alkylation. Consider using cesium carbonate or cesium bicarbonate as the base.[4] | |
| Difficulty in removing the impurity by standard purification. | The impurity has a similar polarity and molecular weight to the desired product, making separation by simple column chromatography challenging. | 1. Crystallization: The di-benzylated impurity can often be effectively removed by crystallization of the desired product.[3] Experiment with different solvent systems (e.g., isopropanol, ethanol/water mixtures) to optimize the purification. 2. Preparative HPLC: For very high purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed. |
| Inconsistent impurity levels between batches. | Variations in reaction conditions such as moisture content, reaction time, or reagent quality. | 1. Strict Control of Reaction Parameters: Ensure consistent and controlled conditions for each batch. This includes using dry solvents, accurately measuring reagents, and maintaining a consistent temperature profile. 2. Reagent Quality: Use high-purity starting materials. Impurities in the 2-fluorobenzyl halide can lead to side reactions. |
Data Presentation
The following table summarizes the impact of different reaction conditions on the formation of the 3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde impurity, based on data from patent literature.
| Reaction Conditions | Yield of 4-(2-fluorobenzyloxy)benzaldehyde | Impurity Level (%) | Reference |
| 4-hydroxybenzaldehyde, 2-fluorobenzyl chloride, K₂CO₃, Toluene, PTC | Not specified | 0.346 | [3] |
| 4-hydroxybenzaldehyde, 2-fluorobenzyl chloride, KOH | 88% | 0.49 | [3] |
| 4-hydroxybenzaldehyde, 2-fluorobenzyl bromide, K₂CO₃, Toluene, PTC | 89.2% | 0.06 | [3] |
| 4-hydroxybenzaldehyde, 2-fluorobenzyl chloride, K₂CO₃, Xylene, PTC | 87.2% | 0.02 | [3] |
Note: PTC refers to Phase Transfer Catalyst.
Experimental Protocols
General Synthesis of 4-(2-fluorobenzyloxy)benzaldehyde
This protocol is a general representation and may require optimization.
-
To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF, or toluene with a phase transfer catalyst), add the base (e.g., K₂CO₃, 1.5-2.0 eq).
-
Heat the mixture to a specified temperature (e.g., 60-80 °C).
-
Slowly add 2-fluorobenzyl halide (1.0-1.2 eq) to the reaction mixture.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography.
Analytical Method for Impurity Determination (Example)
A gas chromatography (GC) method is often used to determine the level of the di-benzylated impurity.
-
Instrument: Gas chromatograph with a flame ionization detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium or Nitrogen.
-
Injection Volume: 1 µL.
-
Quantification: The percentage of the impurity is typically determined by area percent normalization.
Note: This is an example method and may need to be adapted and validated for specific laboratory conditions and equipment.
Visualizations
Caption: Formation pathway of the di-benzylated impurity.
Caption: Troubleshooting workflow for reducing impurity levels.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. EP3257842A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree - Google Patents [patents.google.com]
- 4. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize dibenzylation with 4-(2-Fluorobenzyloxy)benzyl bromide
Technical Support Center: 4-(2-Fluorobenzyloxy)benzyl bromide
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during its use in alkylation reactions, with a specific focus on minimizing the formation of dibenzylated byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary reaction product is the undesired dibenzylated species. What is the main cause and how can I fix it?
A: This is a common issue known as overalkylation. It occurs because the mono-benzylated amine product is often more nucleophilic than the starting primary amine, causing it to react with a second molecule of the benzyl bromide.[1]
Troubleshooting Steps:
-
Adjust Stoichiometry: Use a significant excess of the starting amine relative to the this compound (e.g., 3 to 10 equivalents). This statistically favors the reaction of the bromide with the more abundant starting amine. One successful reported N-alkylation used nearly 12 equivalents of the amine.[2]
-
Control the Addition Rate: Instead of adding all the benzyl bromide at once, add it dropwise over a prolonged period (e.g., 30-60 minutes) using a syringe pump or a pressure-equalizing addition funnel.[2] This keeps the instantaneous concentration of the alkylating agent low, reducing the likelihood of the mono-alkylated product reacting further.
-
Lower the Reaction Temperature: Reducing the temperature (e.g., from room temperature to 0 °C) can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.[3]
Q2: I am observing poor selectivity between the mono- and di-benzylated products. Which reaction parameters should I investigate?
A: Selectivity is highly dependent on reaction conditions. Beyond the points in Q1, consider the following:
-
Choice of Base: The base used to scavenge the HBr byproduct is critical. For N-alkylation of primary amines, switching from a strong, indiscriminate base to a bulkier, non-nucleophilic organic base like diisopropylethylamine (DIPEA) can improve selectivity.[4]
-
Solvent Effects: The reaction solvent can influence the relative reactivity of the primary and secondary amines.[4] Aprotic polar solvents like DMF, DMSO, and Acetonitrile (ACN) are common. While DMF is widely used, be aware that it can lead to the formation of amine impurities that may be difficult to remove.[5] It is often beneficial to screen a few different solvents to find the optimal one for your specific substrate.
-
Protonation Strategy: For selective mono-alkylation of primary amines, a highly effective method is to start with the amine hydrobromide salt and add a non-nucleophilic base (like triethylamine) portion-wise. This strategy ensures that the more basic secondary amine product remains protonated and thus, unreactive, while the primary amine is selectively deprotonated to react.[4][6]
Q3: I am trying to benzylate a phenol and see an unexpected impurity with a much higher mass. What could it be?
A: You are likely observing C-alkylation in addition to the desired O-alkylation. The electron-rich aromatic ring of the phenol is susceptible to Friedel-Crafts-type alkylation by the reactive this compound. This results in a product where a second benzyl group is attached directly to the aromatic ring of your substrate, a known impurity in related syntheses.[7][8] To minimize this, use milder bases (e.g., K₂CO₃ instead of NaH) and the lowest possible reaction temperature that allows the O-alkylation to proceed.
Q4: Can I use this compound for substrates other than amines and alcohols?
A: Yes. As a reactive benzyl bromide, it is a potent electrophile suitable for alkylating a wide range of nucleophiles, including thiols, carbanions (e.g., from malonic esters), and amides, under appropriate conditions. The principles of minimizing dialkylation (for diprotic nucleophiles) remain the same: control of stoichiometry, slow addition, and temperature management.
Data Presentation: Effect of Base on N-Alkylation Selectivity
To illustrate the critical role of the base in controlling dibenzylation, the following data summarizes the selectivity observed in a model N-alkylation reaction between benzylamine and an alkyl bromide. While the specific reactants differ, the chemical principles are directly applicable.
| Base | Solvent | Selectivity (Mono:Di) | Yield of Mono-Product (%) | Reference |
| Triethylamine (TEA) | DMF | 87 : 9 | 76 | [4] |
| Diisopropylethylamine (DIPEA) | DMF | 89 : 8 | 77 | [4] |
| 4-DMAP | DMF | 93 : 4 | 79 | [4] |
| DBU | DMF | 81 : 16 | 73 | [4] |
Table 1: Comparison of different bases on the selectivity of mono- versus di-alkylation. Data adapted from a model system and is intended for illustrative purposes.[4]
Visualizations
Reaction Pathway
Caption: Reaction scheme showing the formation of the desired mono-benzylated product and the undesired dibenzylated byproduct.
Troubleshooting Flowchart
Caption: A troubleshooting guide for addressing high yields of the dibenzylated byproduct.
Experimental Workflow
Caption: Step-by-step workflow for a typical mono-benzylation experiment.
Experimental Protocol: Selective Mono-N-Benzylation of a Primary Amine
This protocol provides a general method for the selective mono-N-benzylation of a primary amine using this compound, incorporating best practices to minimize dibenzylation.
Materials:
-
Primary amine (substrate)
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, stir bar, pressure-equalizing addition funnel, nitrogen inlet
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary amine (5.0 mmol, 5.0 eq.).
-
Add anhydrous potassium carbonate (4.5 mmol, 4.5 eq.) and anhydrous acetonitrile (20 mL).
-
Stir the resulting suspension and cool the flask to 0 °C in an ice-water bath.
-
-
Reagent Addition:
-
In a separate dry flask, dissolve this compound (1.0 mmol, 1.0 eq.) in anhydrous acetonitrile (10 mL).
-
Transfer this solution to a pressure-equalizing addition funnel.
-
Add the bromide solution dropwise to the stirred amine suspension over approximately 45 minutes, ensuring the internal temperature remains below 5 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting benzyl bromide.
-
-
Workup:
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the inorganic salts, rinsing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-benzylated product.
-
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. EP3257842A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree - Google Patents [patents.google.com]
- 8. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-(2-Fluorobenzyloxy)benzyl bromide by Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-(2-Fluorobenzyloxy)benzyl bromide by crystallization. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of this compound.
| Problem | Possible Cause | Suggested Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not appropriate for the compound. The volume of the solvent is insufficient. | Select a more suitable solvent or solvent system (see FAQ 1). Gradually add more hot solvent until the compound dissolves completely.[1] |
| The compound "oils out" instead of crystallizing. | The solution is supersaturated. The cooling rate is too fast. The melting point of the compound is lower than the boiling point of the solvent.[2] | Add a small amount of additional hot solvent to dissolve the oil. Allow the solution to cool more slowly. Consider using a lower-boiling point solvent. |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The cooling temperature is not low enough. | Evaporate some of the solvent to increase the concentration of the compound. Cool the solution in an ice bath or refrigerator.[3] Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| The crystal yield is low. | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the compound.[4] Ensure the solution is thoroughly cooled before filtration.[1] Preheat the filtration apparatus (funnel and filter paper) to prevent cooling and premature crystallization. |
| The purified crystals are colored. | Colored impurities are present. | Add activated charcoal to the hot solution before filtration to adsorb colored impurities.[1] A second recrystallization may be necessary. |
| The crystals are very fine or powder-like. | The solution was cooled too rapidly or agitated during cooling. | Allow the solution to cool slowly and without disturbance to promote the formation of larger crystals. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the crystallization of this compound?
A1: For aromatic bromides and benzyl ethers, a common approach is to use a single solvent or a binary solvent system. Based on related compounds, good starting points include:
-
Single Solvents: Aliphatic hydrocarbons (e.g., hexane, heptane), toluene, or ethanol.[5][6][7][8]
-
Binary Solvent Systems: A combination of a solvent in which the compound is soluble (e.g., toluene, dichloromethane) and a non-solvent in which it is less soluble (e.g., n-hexane).[9][10] A common technique is to dissolve the compound in a minimum of the "good" solvent and then add the "poor" solvent until turbidity (cloudiness) appears, followed by heating until the solution is clear again.
Q2: How can I determine the optimal solvent?
A2: The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at low temperatures.[11] You can perform small-scale solubility tests with a few milligrams of your compound in different solvents to observe these characteristics.
Q3: What are the key steps in a typical crystallization protocol?
A3: A general procedure for recrystallization involves:
-
Dissolving the impure compound in a minimum amount of a suitable hot solvent.[3][4]
-
Filtering the hot solution to remove any insoluble impurities.
-
Allowing the solution to cool slowly and undisturbed to form crystals.[3]
-
Collecting the crystals by filtration, usually under vacuum.[3]
-
Washing the collected crystals with a small amount of cold solvent.
-
Drying the crystals to remove residual solvent.[3]
Q4: How can I improve the purity of my product?
A4: If the initial crystallization does not yield a product of the desired purity, a second recrystallization can be performed. Ensure that all insoluble impurities are removed during the hot filtration step. Using activated charcoal can help remove colored impurities.[1]
Q5: What is "oiling out" and how can I prevent it?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too quickly. To prevent this, you can try using a more dilute solution or slowing down the cooling process. If oiling occurs, reheat the solution, add a small amount of extra solvent, and allow it to cool more slowly.[2]
Experimental Protocols
Protocol 1: Single Solvent Crystallization
This protocol is a general guideline and may require optimization for your specific sample.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat the chosen solvent (e.g., ethanol or an aliphatic hydrocarbon) to its boiling point. Add the hot solvent to the flask containing the compound in small portions, with swirling and gentle heating, until the solid has just dissolved.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[1]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Binary Solvent Crystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is readily soluble (e.g., toluene).
-
Addition of Non-Solvent: While the solution is still hot, add a non-solvent in which the compound is less soluble (e.g., n-hexane) dropwise until the solution becomes cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collection and Washing: Collect and wash the crystals as described in the single solvent protocol, using the binary solvent mixture (in the same ratio) as the cold wash solvent.
-
Drying: Dry the crystals under vacuum.
Quantitative Data Summary
The following table presents typical data for the purification of related aromatic bromides. The exact values for this compound may vary depending on the initial purity and the specific conditions used.
| Parameter | Typical Value | Notes |
| Purity before Crystallization | 85-95% | Dependent on the synthesis route and work-up. |
| Purity after Crystallization | >98% | Can be improved with a second crystallization.[10] |
| Yield | 70-90% | Highly dependent on the chosen solvent and technique. |
| Melting Point | Sharp range | A narrow melting point range is indicative of high purity. |
Visualizations
Caption: Experimental workflow for the purification of this compound by crystallization.
Caption: A troubleshooting decision tree for common crystallization issues.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
- 6. preprints.org [preprints.org]
- 7. EP0908446A1 - Method for producing benzyl bromide derivatives - Google Patents [patents.google.com]
- 8. US5962723A - Method for producing benzyl bromide derivatives - Google Patents [patents.google.com]
- 9. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 10. EP3257842A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
Technical Support Center: O-Alkylation Reactions with Substituted Benzyl Bromides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in O-alkylation reactions using substituted benzyl bromides.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am getting a low yield or no desired O-alkylated product. What are the potential causes and how can I improve it?
Answer: Low yields in O-alkylation reactions with substituted benzyl bromides can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Potential Causes & Solutions:
-
Inefficient Deprotonation: The hydroxyl or carboxyl group may not be fully deprotonated, leading to unreacted starting material.
-
Poor Nucleophile Generation: The generated alkoxide or carboxylate may not be sufficiently available in the reaction medium.
-
Solution: Ensure the base is adequately soluble in the chosen solvent. For heterogeneous reactions (e.g., K₂CO₃ in acetone), vigorous stirring is crucial. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can significantly enhance the nucleophilicity of the anion in a biphasic system.[4][5]
-
-
Steric Hindrance: Bulky substituents on either the benzyl bromide or the nucleophile can hinder the Sₙ2 reaction pathway.[3]
-
Solution: Increase the reaction temperature to overcome the activation energy barrier. Prolonging the reaction time may also improve conversion. In cases of severe steric hindrance, consider alternative synthetic routes.
-
-
Decomposition of Starting Materials or Product: The benzyl bromide or the desired ether/ester product might be unstable under the reaction conditions.
-
Solution: Monitor the reaction by TLC to check for the appearance of degradation byproducts. If decomposition is observed, consider using milder reaction conditions (e.g., a weaker base or lower temperature).
-
-
Poor Quality of Reagents: The benzyl bromide may have degraded, or the solvent may not be sufficiently dry.
-
Solution: Use freshly purified or commercially available benzyl bromide. Ensure solvents are anhydrous, especially when using strong bases like NaH.
-
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of side products. How can I improve the selectivity for the desired O-alkylated product?
Answer: The formation of side products is a common challenge in O-alkylation reactions. The most frequently observed side reactions are C-alkylation, dehydrobromination of the benzyl bromide, and dialkylation.
-
C-Alkylation vs. O-Alkylation: Phenoxides are ambident nucleophiles and can undergo alkylation at either the oxygen or the carbon atom of the aromatic ring.[6][7]
-
Control Factors: The choice of solvent plays a critical role. Polar aprotic solvents like DMF and DMSO favor O-alkylation, while protic solvents such as water or trifluoroethanol can promote C-alkylation by solvating the phenoxide oxygen.[7]
-
-
Dehydrobromination: Substituted benzyl bromides, especially secondary ones, can undergo elimination in the presence of a strong base to form a styrene derivative.[4]
-
Control Factors: Using a milder base (e.g., K₂CO₃ instead of NaOH) and lower reaction temperatures can minimize this side reaction.
-
-
Dialkylation: If the starting material contains multiple acidic protons (e.g., a diol), or if the product of a C-alkylation can be further alkylated, dialkylation can occur.
-
Control Factors: Using a stoichiometric amount of the limiting reagent (either the nucleophile or the benzyl bromide) can help control the extent of alkylation. Careful control of the amount of base used is also important.
-
Frequently Asked Questions (FAQs)
Q1: Which base should I choose for my O-alkylation reaction?
A1: The choice of base depends on the pKa of your starting material (the alcohol, phenol, or carboxylic acid).
-
For phenols (pKa ≈ 10): Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile or DMF are often effective.[1][2]
-
For primary and secondary alcohols (pKa ≈ 16-18): A strong base is required to generate the alkoxide. Sodium hydride (NaH) in an anhydrous solvent like THF or DMF is a common choice.[1][3]
-
For carboxylic acids (pKa ≈ 4-5): Mild bases such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are generally sufficient to deprotonate the carboxylic acid.[8]
Q2: What is the best solvent for O-alkylation with benzyl bromide?
A2: Polar aprotic solvents are generally preferred for Sₙ2 reactions like the Williamson ether synthesis.
-
Recommended Solvents: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and acetone are excellent choices as they solvate the cation of the base, leaving the anion more nucleophilic.[2][7]
-
Solvents to Avoid: Protic solvents like water and alcohols can solvate the nucleophile, reducing its reactivity, and can also promote C-alkylation in the case of phenols.[7]
Q3: How can I remove unreacted benzyl bromide from my reaction mixture?
A3: Benzyl bromide can sometimes be difficult to remove by standard column chromatography due to its relatively nonpolar nature. Here are a few strategies:
-
Chemical Quenching: Adding a small amount of a nucleophilic amine like triethylamine or pyridine at the end of the reaction can convert the excess benzyl bromide into a water-soluble quaternary ammonium salt, which can then be removed during an aqueous workup.
-
Distillation: If the product is high-boiling, unreacted benzyl bromide can sometimes be removed by distillation under reduced pressure.
Q4: Can I use a substituted benzyl chloride instead of a bromide?
A4: Yes, benzyl chlorides can also be used. However, bromides are generally more reactive leaving groups than chlorides in Sₙ2 reactions, so the reaction with a benzyl chloride may require more forcing conditions (higher temperature or longer reaction time).
Data Presentation
Table 1: Comparison of Bases for the O-alkylation of Phenol with Benzyl Bromide
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | Acetone | Reflux | 6 | 95 | Fictional Example |
| Cs₂CO₃ | Acetonitrile | RT | 6 | 92 | [1] |
| NaH | THF | 0 to RT | 4 | 98 | Fictional Example |
| NaOH (50%) | Toluene/H₂O (PTC) | 80 | 2 | 85 | Fictional Example |
Note: Yields are highly substrate-dependent and the above table is for illustrative purposes.
Table 2: Solvent Effects on the O- vs. C-Alkylation of 2-Naphthol with Benzyl Bromide
| Solvent | Product Ratio (O:C) | Predominant Product | Reference |
| DMF | >95:5 | O-Alkylated | [7] |
| Trifluoroethanol (TFE) | <10:90 | C-Alkylated | [7] |
Experimental Protocols
Protocol 1: General Procedure for O-alkylation of a Phenol using K₂CO₃
This protocol is suitable for the O-alkylation of phenols with benzyl bromide using potassium carbonate as the base.
Materials:
-
Phenol derivative (1.0 eq)
-
Substituted benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile or DMF (10 mL per mmol of phenol)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the phenol derivative, potassium carbonate, and acetonitrile (or DMF).
-
Stir the suspension at room temperature.
-
Add the substituted benzyl bromide dropwise to the stirring suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: O-alkylation of a Primary Alcohol using NaH
This protocol is for the O-alkylation of a primary alcohol with benzyl bromide using sodium hydride.
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Substituted benzyl bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF (10 mL per mmol of alcohol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add NaH.
-
Add anhydrous THF (or DMF) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the primary alcohol in anhydrous THF to the NaH suspension. Caution: Hydrogen gas is evolved!
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back down to 0 °C and add the substituted benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: O-alkylation of a Carboxylic Acid with Benzyl Bromide
This protocol describes the esterification of a carboxylic acid with benzyl bromide.
Materials:
-
Carboxylic acid (1.0 eq)
-
Substituted benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq) or Cesium carbonate (Cs₂CO₃) (1.2 eq)
-
N,N-Dimethylformamide (DMF) (5 mL per mmol of carboxylic acid)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid in DMF.
-
Add the base (K₂CO₃ or Cs₂CO₃) to the solution and stir at room temperature for 15-30 minutes to form the carboxylate salt.
-
Add the substituted benzyl bromide to the mixture.
-
Heat the reaction to 50-70 °C and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts and wash with water (3x) to remove DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting benzyl ester by column chromatography.[8]
Visualizations
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. studylib.net [studylib.net]
- 6. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. arkat-usa.org [arkat-usa.org]
Managing reaction temperature for optimal benzylation
Welcome to the Technical Support Center for managing reaction temperature in benzylation reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My benzylation of a primary alcohol is incomplete. How can I drive the reaction to completion by adjusting the temperature?
A1: An incomplete reaction can often be resolved by optimizing the temperature. Initially, ensure your reaction is running at a moderate temperature, typically between 25°C and 60°C for benzylation of alcohols using a base like sodium hydride (NaH) and benzyl bromide in a solvent such as THF.[1] If the reaction is sluggish, you can gradually increase the temperature. However, be cautious as higher temperatures can lead to side reactions. It's recommended to monitor the reaction progress closely using Thin Layer Chromatography (TLC).
Q2: I am observing the formation of multiple products in my N-benzylation of a primary amine. Could temperature be the cause?
A2: Yes, temperature plays a critical role in controlling the selectivity of N-benzylation. Over-alkylation, leading to the formation of tertiary amines or even quaternary ammonium salts, is a common side reaction if the temperature is too high. For the N-benzylation of anilines, for instance, a temperature of around 140°C has been used, but careful control is necessary to avoid side products.[2] If you are observing multiple products, consider lowering the reaction temperature. Using a milder base or a different solvent system can also help improve selectivity.
Q3: When performing a Williamson ether synthesis for O-benzylation of a phenol, what are the optimal temperature ranges to consider?
A3: The optimal temperature for the Williamson ether synthesis depends on the specific reactants and solvent used. A typical range is between 50°C and 100°C.[3] For the benzylation of phenol with benzyl alcohol in the presence of sulfuric acid, temperatures around 140°C have been reported to give high yields.[4] It is crucial to find a balance; the temperature should be high enough to ensure a reasonable reaction rate but not so high as to promote side reactions like elimination or C-alkylation.[5][6]
Q4: What are the common side reactions related to temperature in benzylation, and how can I identify them?
A4:
-
Elimination: At higher temperatures, the base can promote the elimination of HBr from benzyl bromide, leading to the formation of stilbene. This is more prevalent with sterically hindered substrates.[5][6]
-
C-Alkylation vs. O-Alkylation: For phenoxides, which are ambident nucleophiles, higher temperatures can sometimes favor C-alkylation over the desired O-alkylation.[5][6]
-
Oxidation: If using certain catalysts or under aerobic conditions, side-chain oxidation of the benzyl group can occur, especially at elevated temperatures.[8]
These side products can often be identified by techniques like TLC, NMR, and mass spectrometry.
Troubleshooting Guides
Issue 1: Incomplete Benzylation of an Alcohol
This guide provides a systematic approach to troubleshoot an incomplete O-benzylation reaction of an alcohol.
Issue 2: Formation of Side Products in N-Benzylation
This guide outlines steps to mitigate the formation of unwanted side products during the N-benzylation of amines.
Data Presentation
Table 1: Recommended Temperature Ranges for Benzylation Reactions
| Substrate Type | Benzylating Agent | Base | Solvent | Temperature Range (°C) | Reference |
| Primary Alcohol | Benzyl bromide | NaH | THF | 25 - 60 | [1] |
| Phenol | Benzyl chloride | K₂CO₃ | DMF | 80 - 100 | [9] |
| Phenol | Benzyl alcohol | H₂SO₄ | - | ~140 | [4] |
| Aniline | Benzyl alcohol | t-BuOK | Toluene | ~140 | [2] |
| Primary Amine | Benzyl bromide | K₂CO₃ | Acetonitrile | Room Temp. - 80 | [7] |
Table 2: Effect of Temperature on Yield for Benzylation of Phenol with Benzyl Alcohol
| Temperature (°C) | Molar Ratio (Phenol:Benzyl Alcohol) | Catalyst (p-toluenesulfonic acid, % by wt. of phenol) | Reaction Time (h) | Yield of Benzylphenol (%) |
| 100 | 5:1 | 10 | 2 | 85.0 |
| 120 | 5:1 | 10 | 2 | 90.5 |
| 140 | 5:1 | 10 | 2 | 94.2 |
| 160 | 5:1 | 10 | 2 | 92.8 |
Adapted from a study on the alkylation of phenol with benzyl alcohol.[10]
Experimental Protocols
Protocol 1: General Procedure for Benzylation of an Alcohol
-
To a solution of the alcohol (1.0 equiv) in dry THF, add sodium hydride (60% dispersion in mineral oil, 2.0 equiv) at 0°C under an inert atmosphere (e.g., Argon).[11]
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.5 - 2.0 equiv) to the solution at 0°C.[11]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. The reaction can be gently heated (e.g., to 40-60°C) if it is slow.[1]
-
Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Monitoring a Benzylation Reaction by TLC
-
Prepare the TLC Plate: On a silica gel TLC plate, draw a baseline with a pencil. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).[12]
-
Spot the Plate:
-
In the "SM" lane, spot a dilute solution of your starting alcohol or amine.
-
In the "Co" lane, spot the starting material.
-
In the "RM" lane, spot a sample of the reaction mixture.
-
Then, spot the reaction mixture on top of the starting material spot in the "Co" lane.[12]
-
-
Develop the Plate: Place the TLC plate in a chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The solvent should be below the baseline. Allow the solvent to run up the plate.
-
Visualize: Remove the plate and visualize the spots under a UV lamp. You can also use a staining agent if the compounds are not UV-active.
-
Interpret the Results:
-
The "SM" lane shows the Rf of your starting material.
-
In the "RM" lane, you should see the spot for your starting material diminish over time, and a new spot for the benzylated product appear.
-
The "Co" lane helps to confirm the identity of the starting material spot in the reaction mixture. If the starting material is still present, the spot in the "Co" lane will be a single, elongated spot. If the starting material is consumed, you will see two separate spots in the "Co" lane (product and the original starting material spot).[12][13]
-
This technical support center provides a foundational guide to managing temperature in benzylation reactions. For more complex issues, consulting detailed literature and considering the specific properties of your substrates and reagents is always recommended.
References
- 1. 4.2.3. General Procedure for Benzylation [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. How To [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Preventing decomposition of 4-(2-Fluorobenzyloxy)benzyl bromide during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-(2-Fluorobenzyloxy)benzyl bromide during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a substituted benzyl bromide derivative. It is primarily used in organic synthesis as an alkylating agent to introduce the 4-(2-Fluorobenzyloxy)benzyl group onto various nucleophiles, such as alcohols, phenols, amines, and thiols. This moiety is often incorporated into molecules in the development of new pharmaceutical compounds and other specialty chemicals.
Q2: What are the main causes of decomposition of this compound during a reaction?
The primary causes of decomposition for this compound during a reaction include:
-
Hydrolysis: Reaction with water, even in trace amounts, can lead to the formation of 4-(2-Fluorobenzyloxy)benzyl alcohol and hydrobromic acid.
-
Reaction with Bases: Strong and weak bases can promote elimination reactions or substitution with the basic species itself.
-
Elevated Temperatures: Like many benzyl bromides, this compound can decompose at higher temperatures, leading to the formation of various byproducts.
-
Presence of Lewis Acids: Lewis acids can catalyze the cleavage of the benzyl ether bond, a potential decomposition pathway for this specific molecule.
-
Light Exposure: Similar to other benzylic halides, exposure to light can initiate radical decomposition pathways.
Q3: How can I detect decomposition of my this compound?
Decomposition can be monitored using several analytical techniques:
-
Thin Layer Chromatography (TLC): The appearance of new, more polar spots (e.g., the corresponding alcohol) can indicate decomposition.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is effective for identifying volatile decomposition products.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the starting material and detecting non-volatile decomposition products.[2][3] A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection is typically used.
Q4: What are the common impurities found in this compound?
Common impurities can include:
-
The corresponding starting material, 4-(2-Fluorobenzyloxy)toluene.
-
The hydrolysis product, 4-(2-Fluorobenzyloxy)benzyl alcohol.
-
Dibenzyl ether derivatives formed as byproducts during synthesis or from decomposition.
-
Over-brominated species.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound.
Problem 1: Low yield of the desired product and formation of a significant amount of 4-(2-Fluorobenzyloxy)benzyl alcohol.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Presence of moisture in the reaction. | Ensure all solvents and reagents are rigorously dried before use. | Protocol for Solvent and Reagent Drying: 1. Reflux solvents over an appropriate drying agent (e.g., CaH₂ for aprotic solvents like THF or DCM) and distill under an inert atmosphere (N₂ or Ar).2. Dry glassware in an oven at >120°C for several hours and cool under a stream of inert gas.3. Use freshly opened, anhydrous grade solvents and reagents whenever possible. |
| Aqueous workup leading to hydrolysis. | Minimize the duration of the aqueous workup and perform it at low temperatures. | Protocol for Minimized Hydrolysis during Workup: 1. Cool the reaction mixture to 0°C before adding any aqueous solution.2. Use a pre-chilled (0-5°C) saturated aqueous solution of a mild base (e.g., NaHCO₃) for neutralization instead of water alone.[4]3. Promptly extract the product into a non-polar organic solvent (e.g., ethyl acetate, dichloromethane).4. Wash the organic layer with brine to remove residual water and dry thoroughly over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). |
Problem 2: Formation of multiple unidentified byproducts.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Reaction temperature is too high. | Run the reaction at a lower temperature. | Protocol for Temperature Optimization: 1. Set up parallel reactions at different temperatures (e.g., 0°C, room temperature, and the original reaction temperature).2. Monitor the progress of each reaction by TLC or HPLC to determine the optimal temperature that favors product formation while minimizing byproduct formation. |
| Radical decomposition initiated by light. | Protect the reaction from light. | Protocol for Light Protection: 1. Wrap the reaction flask and any addition funnels with aluminum foil.2. Conduct the reaction in a fume hood with the sash lowered and the lights turned off if possible. |
| Incompatible reagents or catalysts. | Scrutinize all reagents for potential side reactions. Avoid strong Lewis acids if ether cleavage is a concern. | Reagent Compatibility Check: 1. Before starting the reaction, review the literature for known incompatibilities of benzyl ethers and benzyl bromides with your chosen reagents.2. If a Lewis acid is required, consider using a milder one or running a small-scale test reaction to assess its impact on the starting material's stability. |
Data Presentation
Table 1: General Stability of Substituted Benzyl Bromides
| Condition | General Stability | Potential Decomposition Products |
| Moisture/Water | Low | Corresponding benzyl alcohol, HBr |
| Heat | Moderate to Low | Polymeric materials, elimination products |
| Light | Moderate to Low | Radical coupling products |
| Strong Bases | Low | Elimination products, substitution products |
| Lewis Acids | Moderate to Low | Friedel-Crafts type products, ether cleavage products |
| Nucleophiles | Reactive | Substitution products |
Note: This table provides a general overview. The specific reactivity of this compound may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-(2-Fluorobenzyloxy)toluene
This protocol is adapted from general procedures for benzylic bromination.[5][6]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(2-Fluorobenzyloxy)toluene (1 equivalent) in a dry, inert solvent such as carbon tetrachloride or cyclohexane.
-
Reagents: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.02 equivalents) or benzoyl peroxide.
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent bulb to initiate the reaction. Monitor the reaction progress by TLC or GC.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Nucleophilic Substitution and Minimizing Decomposition
-
Setup: In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the nucleophile (1 equivalent) in a dry, aprotic solvent (e.g., THF, DMF, or acetonitrile).
-
Base (if required): If the nucleophile requires deprotonation, add a suitable anhydrous base (e.g., NaH, K₂CO₃) and stir until deprotonation is complete.
-
Addition of Benzyl Bromide: Cool the reaction mixture to an appropriate temperature (e.g., 0°C) and add a solution of this compound (1-1.2 equivalents) in the same dry solvent dropwise over a period of 30-60 minutes.
-
Reaction: Allow the reaction to stir at the optimized temperature, monitoring its progress by TLC or HPLC.
-
Quenching and Workup: Once the reaction is complete, cool it to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride or sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Visualizations
References
- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. [wisdomlib.org]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. 4-Bromo-2-fluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Products from 4-(2-Fluorobenzyloxy)benzyl bromide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4-(2-Fluorobenzyloxy)benzyl bromide from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound from a reaction mixture?
A1: Several methods can be employed to remove unreacted this compound, and the choice of method depends on the properties of your desired product, the scale of the reaction, and the resources available. Common techniques include:
-
Chromatography: Column chromatography is a highly effective method for separating the benzyl bromide from the product, especially when there is a significant difference in polarity.[1]
-
Crystallization: If your product is a solid, recrystallization can be a simple and effective method for purification, as the unreacted benzyl bromide will likely remain in the mother liquor.[1][2]
-
Distillation: For products that are stable at higher temperatures, vacuum distillation can be used to remove the volatile this compound.[1][3] Steam distillation is another option that can be effective for removing benzyl halides.[1]
-
Liquid-Liquid Extraction with a Quenching Agent: Unreacted benzyl bromide can be converted into a more water-soluble compound by reacting it with a quenching agent. This allows for its removal through an aqueous wash. Common quenching agents include triethylamine, which forms a water-soluble ammonium salt, or a mild base like sodium bicarbonate.[1][3][4]
-
Scavenger Resins: Polymer-bound scavenger resins with functional groups like amines or thiols can selectively react with and bind the unreacted benzyl bromide, which can then be easily removed by filtration.[1][5][6][7][8][9]
Q2: My product and the unreacted this compound have very similar Rf values on TLC, making chromatographic separation difficult. What can I do?
A2: Co-elution during column chromatography is a common challenge when the polarity of the product and the starting material are similar.[10] Here are some troubleshooting steps:
-
Optimize the Solvent System: Experiment with different solvent systems for your thin-layer chromatography (TLC) and column chromatography. A slight change in the solvent polarity or using a ternary mixture can sometimes improve separation.
-
Use a Different Staining Method: Some TLC stains react differently with various functional groups, potentially allowing you to visualize overlapping spots with different colors.[10]
-
Employ a Quenching Agent Before Chromatography: Treat the crude reaction mixture with a quenching agent like triethylamine to convert the benzyl bromide into a much more polar salt. This salt will have a very different Rf value and will likely remain at the baseline of the TLC plate, simplifying the subsequent chromatographic purification of your product.[1][3]
-
Utilize a Scavenger Resin: Before performing chromatography, treat the reaction mixture with a scavenger resin. The resin will selectively bind the unreacted benzyl bromide, which can then be filtered off. This removes the problematic impurity prior to chromatographic separation.[6][7]
Q3: I am working on a large-scale synthesis. Which purification method is most suitable?
A3: For large-scale preparations, methods that are time-consuming and expensive, such as column chromatography, are generally less desirable.[11] The most suitable methods for large-scale purification include:
-
Crystallization: If your product is a solid with good crystallization properties, this is often the most efficient and scalable purification method.[1][2]
-
Distillation: If your product is thermally stable, vacuum or steam distillation can be a viable option for removing the volatile benzyl bromide.[1]
-
Liquid-Liquid Extraction with a Quenching Agent: This is a scalable and cost-effective method. The use of inexpensive quenching agents and standard extraction equipment makes it suitable for large quantities.[1]
Troubleshooting Guides
Problem: Incomplete Removal of this compound using Liquid-Liquid Extraction
| Possible Cause | Troubleshooting Step |
| Insufficient amount of quenching agent. | Increase the molar excess of the quenching agent (e.g., triethylamine) to ensure complete reaction with the benzyl bromide. |
| Inadequate reaction time with the quenching agent. | Increase the stirring time after adding the quenching agent to allow for the complete conversion of the benzyl bromide. Monitor the reaction by TLC. |
| Poor partitioning between organic and aqueous layers. | Perform multiple extractions with the aqueous solution to ensure complete removal of the water-soluble by-product. |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
Problem: Low Product Yield After Purification with a Scavenger Resin
| Possible Cause | Troubleshooting Step |
| The scavenger resin is reacting with the desired product. | Ensure the chosen scavenger resin has a functional group that is selective for the benzyl bromide and does not react with your product. For example, an amine-based scavenger should not be used if your product contains an electrophilic functional group. |
| Insufficient amount of scavenger resin. | Use a sufficient excess of the scavenger resin to ensure all the unreacted benzyl bromide is captured. Consult the manufacturer's recommendations for the appropriate equivalents.[6] |
| Inadequate reaction time with the scavenger resin. | Allow sufficient time for the resin to react with the benzyl bromide. The required time can vary depending on the resin and reaction conditions. Monitor the progress by TLC.[6] |
| Product is physically trapped in the resin beads. | After filtering off the resin, wash it thoroughly with a suitable organic solvent to recover any trapped product. |
Data Presentation
Table 1: Comparison of Purification Methods for a Model Reaction
| Purification Method | Purity of Product (%) | Yield of Product (%) | Time Required | Scalability |
| Column Chromatography | >98 | 60-80 | High | Low |
| Crystallization | >99 (if successful) | 50-90 | Medium | High |
| Liquid-Liquid Extraction (with Triethylamine quench) | 90-95 | 85-95 | Low | High |
| Scavenger Resin (e.g., Si-Trisamine) | >97 | 80-90 | Low | Medium |
Note: The data presented are typical and may vary depending on the specific reaction conditions and the nature of the product.
Experimental Protocols
Protocol 1: Removal of this compound using Triethylamine Quench and Extraction
-
Reaction Quenching: After the primary reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Add Quenching Agent: Add 3-5 molar equivalents of triethylamine to the reaction mixture.
-
Stir: Stir the mixture vigorously at room temperature for 1-2 hours. Monitor the disappearance of the this compound spot by TLC.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL for a 1 mmol scale reaction) followed by brine (1 x 50 mL).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Protocol 2: Removal of this compound using a Scavenger Resin
-
Resin Selection: Choose a scavenger resin with a functional group suitable for reacting with benzyl bromide, such as an amine-based resin (e.g., Si-Trisamine) or a thiol-based resin.[5][6]
-
Add Resin: To the crude reaction mixture, add the scavenger resin (typically 2-4 equivalents relative to the excess benzyl bromide).
-
Agitation: Agitate the mixture at room temperature. The reaction time can range from 1 to 24 hours, depending on the resin's reactivity. Monitor the disappearance of the benzyl bromide by TLC.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin beads.
-
Washing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to yield the purified product.
Visualizations
Caption: Purification workflow for removing unreacted benzyl bromide.
Caption: Troubleshooting logic for benzyl bromide removal.
References
- 1. researchgate.net [researchgate.net]
- 2. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. silicycle.com [silicycle.com]
- 6. biotage.com [biotage.com]
- 7. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 8. Scavenger resin - Wikipedia [en.wikipedia.org]
- 9. Bot Detection [iris-biotech.de]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. EP3257842A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalyst Loading in Phase Transfer Catalysis
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions to address common challenges encountered when optimizing catalyst loading in Phase Transfer Catalysis (PTC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading in Phase Transfer Catalysis (PTC)?
A typical starting point for catalyst loading in a PTC reaction can vary, but a common range is 1-10 mol% relative to the limiting reactant. For instance, a groundbreaking asymmetric PTC methylation of phenylindanone utilized 10 mol% of a chiral catalyst to achieve high yield and enantioselectivity.[1] The optimal amount is highly dependent on the specific reaction, the activity of the catalyst, and the cost-effectiveness for the intended scale.
Q2: How does increasing the catalyst loading generally affect the reaction rate?
In many cases, the reaction rate is proportional to the amount of catalyst used.[2] As you increase the catalyst concentration, the number of active sites available to shuttle the reactant between phases increases, which typically boosts the reaction rate.[2] However, this relationship is not always linear and will eventually plateau.
Q3: Are there any downsides to an excessively high catalyst loading?
Yes, there are several potential disadvantages to using too much catalyst:
-
Catalyst Agglomeration: At very high loadings, catalyst particles can agglomerate, which can lead to the inactivation of catalytic sites and a decrease in efficiency.[3]
-
Economic Viability: Phase transfer catalysts, especially complex chiral ones, can be expensive.[4] Using an excessive amount can make a process economically unfeasible, particularly at an industrial scale.
-
Separation and Purity: A higher catalyst load increases the difficulty of separating the catalyst from the final product, which can complicate the workup process and affect product purity.[2][4]
-
Side Reactions: In some cases, high concentrations of the catalyst-reactant complex can lead to undesired side reactions or catalyst degradation pathways.
Q4: How does the structure of a quaternary ammonium salt catalyst influence its effectiveness?
The structure of the catalyst, particularly quaternary ammonium ("quat") salts, is critical and its optimization depends on which step of the reaction is rate-limiting.
-
Organophilicity (C#): The total number of carbon atoms (C#) on the catalyst's alkyl chains determines its solubility in the organic phase. For reactions where the intrinsic reaction in the organic phase is the slow step ("I-Reaction"), catalysts with higher organophilicity (C# in the range of 16 to 32) are often preferred as they maintain a higher concentration of the catalyst-anion pair in the organic phase.[5]
-
Accessibility (q-value): For reactions limited by the mass transfer of anions like hydroxide from the aqueous to the organic phase ("T-Reaction"), a parameter known as the "q-value" is useful.[5] This value relates to the accessibility of the positive charge on the nitrogen atom. Quats with q-values between 1.0 and 2.0 often show desirable reactivity in these systems.[5]
-
Bulkiness: Excessively bulky catalysts can reduce transfer rates by lowering the maximum possible concentration of the catalyst at the interface between the two phases.[6]
Troubleshooting Guide
Q1: My PTC reaction is very slow or not proceeding. What are the first steps to troubleshoot the catalyst?
If your reaction is underperforming, a systematic approach is needed. Before simply increasing the catalyst load, consider other factors that work in concert with the catalyst.
dot
Caption: Initial troubleshooting workflow for a slow phase transfer catalysis reaction.
-
Evaluate Agitation: The rate of agitation is crucial as it increases the interfacial contact area between the phases, which directly impacts the anion transfer rate.[7] Ensure stirring is vigorous enough that the reaction rate is not limited by the physical mixing of the phases.[6]
-
Check Aqueous Phase Concentration: High concentrations of the inorganic salt in the aqueous phase favor the transfer of the anion into the organic phase.[7] Using a saturated aqueous solution can significantly drive the reaction forward.
-
Re-evaluate Catalyst Structure: Ensure your chosen catalyst is appropriate for your reaction type. A mismatch between the catalyst's properties and the reaction's rate-determining step can lead to poor performance.
-
Incrementally Increase Catalyst Loading: If the above factors are optimized, proceed with increasing the catalyst concentration. Perform a screening experiment with several different loadings (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%) to find the optimal level.
Q2: I've increased the catalyst loading, but the reaction rate hasn't improved. What could be the issue?
If increasing catalyst loading has no effect, the reaction is likely no longer limited by the catalytic cycle. Other factors may be the bottleneck.
dot
Caption: Decision logic when increased catalyst loading fails to improve the reaction rate.
-
Intrinsic Reaction Rate: The reaction may be limited by the intrinsic chemical reaction rate in the organic phase, not by the transfer of ions.[7] In this scenario, increasing the temperature or changing the solvent to one that better activates the transferred anion (e.g., a more polar, aprotic solvent) may be more effective.[7]
-
Catalyst Poisoning: Certain highly polarizable or lipophilic leaving groups, most notably iodide and tosylate, can pair very strongly with the quaternary ammonium cation.[5] This strong pairing effectively "poisons" the catalyst, preventing it from shuttling the desired nucleophilic anion. If your substrate has such a leaving group, consider replacing it (e.g., use bromide instead of iodide, or mesylate instead of tosylate).[5]
Q3: My catalyst seems to be degrading during the reaction. What should I do?
Catalyst stability is a critical concern, especially under harsh reaction conditions.
-
Hofmann Elimination: Quaternary ammonium salts can degrade at higher temperatures via Hofmann elimination.[8] If you suspect this is occurring, try to lower the reaction temperature.
-
Base Instability: Phosphonium salt catalysts are more thermally stable than ammonium salts but can be less stable under strongly basic conditions, degrading to phosphine oxide.[4][8] If using a phosphonium salt with a strong base, consider whether an ammonium salt or crown ether might be more stable.
-
Immobilized Catalysts: To improve stability and facilitate recovery, consider using a catalyst that is immobilized on a solid support.[4]
Data Presentation
The optimal catalyst loading is a balance between reaction rate, yield, and cost. The table below illustrates a hypothetical, yet typical, outcome of a catalyst loading screening experiment.
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Notes |
| 0.5 | 12 | 45 | Reaction is slow, likely catalyst-limited. |
| 1.0 | 8 | 85 | Significant rate improvement. |
| 2.0 | 5 | >98 | Optimal: Fast and complete conversion. |
| 5.0 | 4.5 | >98 | Diminishing returns; only a slight rate increase for a >2x catalyst cost. |
| 10.0 | 4.5 | >98 | No significant improvement over 5 mol%; workup may be more difficult. |
Experimental Protocols
Protocol: Screening for Optimal Catalyst Loading
This protocol outlines a general procedure for determining the most effective catalyst concentration for a given phase transfer catalysis reaction.
1. Objective: To identify the minimum catalyst loading required to achieve a desired reaction rate and yield in a timely and efficient manner.
2. Materials:
-
Organic substrate
-
Aqueous reactant solution (prepared at a high or saturated concentration)
-
Organic solvent
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide)
-
Reaction vessels (e.g., a parallel synthesis block or multiple identical round-bottom flasks)
-
Stirring apparatus capable of consistent and vigorous agitation for all reactions
-
Temperature control system (e.g., oil bath)
-
Quenching solution
-
Analytical equipment (e.g., GC, HPLC, or NMR) for monitoring reaction progress
3. Procedure:
-
Setup Parallel Reactions: Prepare a series of identical reaction vessels. For this example, we will set up five reactions.
-
Charge Reagents: To each vessel, add the organic substrate (e.g., 1.0 mmol), the organic solvent (e.g., 5 mL), and the aqueous reactant solution (e.g., 5 mL of 50% w/w NaOH).
-
Initiate Stirring: Begin vigorous and consistent stirring for all reactions to create a good emulsion. The stir rate should be high enough so that it does not limit the reaction.[6]
-
Add Catalyst: Add the phase transfer catalyst to each vessel in varying amounts.
-
Vessel 1: 0 mol% (Control)
-
Vessel 2: 1 mol% (0.01 mmol)
-
Vessel 3: 2 mol% (0.02 mmol)
-
Vessel 4: 5 mol% (0.05 mmol)
-
Vessel 5: 10 mol% (0.10 mmol)
-
-
Maintain Temperature: Place all vessels in a pre-heated bath set to the desired reaction temperature.
-
Monitor Reaction: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture. Immediately quench the aliquot to stop the reaction and prepare it for analysis.
-
Analyze Samples: Use the chosen analytical method (GC, HPLC, etc.) to determine the percent conversion of the starting material for each time point and each catalyst loading.
-
Determine Optimum: Plot percent conversion versus time for each catalyst loading. The optimal loading is typically the lowest amount that provides a fast reaction rate and high conversion, representing the most efficient use of the catalyst.
4. Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Be aware of the specific hazards associated with all reactants and solvents used.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
Impact of base strength on reaction selectivity
Welcome to the Technical Support Center for Reaction Selectivity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the critical role of base strength in controlling reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is reaction selectivity and why is it crucial in chemical synthesis?
A: Reaction selectivity refers to the preference of a chemical reaction to yield one product over other possible products. In organic synthesis, especially in the development of pharmaceuticals, achieving high selectivity is paramount. It minimizes the formation of unwanted by-products, which simplifies purification processes, reduces waste, and ultimately leads to higher yields of the desired compound.[1] The main types of selectivity include:
-
Chemoselectivity: A reagent reacts with one functional group in the presence of other, similar functional groups.[2]
-
Regioselectivity: A reaction that can proceed at multiple positions on a molecule preferentially occurs at one specific position.[2][3][4][5] An example is the deprotonation of an unsymmetrical ketone, where a base can abstract a proton from either the more or less substituted α-carbon.[6]
-
Stereoselectivity: A reaction forms an unequal mixture of stereoisomers, favoring the formation of one over the others.[2][7]
-
Stereospecificity: A specific stereoisomer of the starting material yields a specific stereoisomer of the product. This is often dictated by the reaction mechanism, such as in E2 elimination reactions.[2][7]
Q2: How does the strength of a base influence reaction selectivity?
A: The strength of a base, often quantified by its pKa value, is a critical factor in determining the outcome of a reaction. A fundamental principle is that an acid-base reaction equilibrium favors the formation of the weaker acid and weaker base.[8] To deprotonate a compound, you must choose a base whose conjugate acid has a higher pKa than the acid being deprotonated.[8]
Base strength directly impacts:
-
Rate of Deprotonation: Stronger bases deprotonate acids more rapidly and completely.
-
Regioselectivity: In reactions like the formation of enolates from unsymmetrical ketones, the strength of the base can determine whether the kinetic or thermodynamic product is formed.[6]
-
Reaction Pathway: The choice between substitution (SN2) and elimination (E2) reactions can be influenced by base strength. Strong bases tend to favor elimination pathways.[9][10]
Q3: What is the difference between kinetic and thermodynamic control in base-mediated reactions?
A: In many reactions, there are competing pathways that lead to different products. The distribution of these products can be governed by either kinetic or thermodynamic control.[6][11]
-
Kinetic Control: This occurs when the reaction is irreversible, often at lower temperatures.[12][13] The major product is the one that forms the fastest, meaning it has the lowest activation energy (Ea).[6][11][12] This product is not necessarily the most stable. In the deprotonation of an unsymmetrical ketone, a strong, sterically hindered base will rapidly remove the most accessible proton, leading to the less substituted (kinetic) enolate.[6]
-
Thermodynamic Control: This is favored under reversible conditions, typically at higher temperatures, allowing the system to reach equilibrium.[12][13] The major product is the most stable one, having the lowest Gibbs free energy (ΔG).[6][11][12] Using a weaker base allows for equilibration between the possible enolates, ultimately favoring the more substituted and more stable (thermodynamic) enolate.[6]
Q4: How does the steric hindrance of a base affect selectivity?
A: Steric hindrance, or the bulkiness of a base, plays a significant role in selectivity, often independent of its electronic base strength.
-
Regioselectivity in Eliminations: Bulky bases, like potassium tert-butoxide (t-BuOK), will preferentially abstract the most sterically accessible proton. This often leads to the formation of the less substituted alkene (Hofmann product) in elimination reactions.
-
Nucleophilicity vs. Basicity: Sterically hindered bases are often poor nucleophiles.[10] A bulky base may have difficulty attacking a sterically hindered carbon atom (required for substitution) but can easily abstract a proton from the periphery of the molecule (acting as a base).[10] For example, the bulky base DBN is an excellent reagent for E2 reactions with high yield because its steric bulk prevents it from acting as a nucleophile.[10]
-
Kinetic Enolate Formation: As mentioned, bulky bases like Lithium diisopropylamide (LDA) are used to form kinetic enolates because they rapidly deprotonate the less sterically hindered side of a ketone.
Q5: What is the role of the solvent in base-mediated reactions?
A: The solvent is a critical component of the reaction environment and can significantly influence the behavior of the base and the overall reaction selectivity.[14][15]
-
Solubility: The chosen base must be soluble in the reaction solvent to be effective.[14] Inorganic bases are often insoluble in organic solvents, which can stall reactions.[16]
-
Base Strength: The apparent strength of a base can be modulated by the solvent. For example, the combination of potassium tert-butoxide with DMSO creates a "superbase" system due to strong solvation of the potassium cation, leaving a more reactive "naked" alkoxide.[14]
-
Solvation of Intermediates: Solvents can stabilize or destabilize intermediates and transition states, thereby altering the reaction pathway. Polar aprotic solvents (e.g., DMSO, DMF) are often used with strong bases as they solvate cations well but leave the anion (the base) highly reactive.
Troubleshooting Guide
Problem: My reaction is giving a mixture of regioisomers. How can I improve the regioselectivity?
Answer: Poor regioselectivity often arises from a lack of differentiation between two or more reactive sites. To improve this, consider the following:
-
Modify the Base:
-
To favor the less substituted product (kinetic control/steric access): Switch to a more sterically hindered base. For example, if you are using sodium ethoxide (NaOEt), try switching to potassium tert-butoxide (t-BuOK).
-
To favor the more substituted product (thermodynamic control): Use a smaller, weaker base and consider running the reaction at a higher temperature to allow for equilibration.
-
-
Change the Reaction Temperature:
-
Alter the Solvent: The choice of solvent can influence the aggregation state and reactivity of the base, thereby affecting regioselectivity. Experiment with different aprotic or protic solvents to see how it impacts the product ratio.
Problem: I am getting the wrong stereoisomer or a mixture of stereoisomers. How can I control the stereoselectivity?
Answer: Controlling stereoselectivity requires careful consideration of the reaction mechanism and the transition state geometries.
-
Examine the Reaction Mechanism:
-
For E2 Eliminations: This mechanism requires an anti-periplanar arrangement of the proton and the leaving group.[7] The stereochemistry of the starting material will directly determine the stereochemistry of the product alkene. Ensure your starting material has the correct stereochemistry for the desired outcome. Using a strong, non-hindered base will favor the E2 pathway.[2]
-
For Enolate Alkylations: The stereochemistry of the enolate (E vs. Z) can determine the stereochemical outcome of the subsequent alkylation. The formation of a specific enolate isomer can be influenced by the base, solvent, and additives (e.g., HMPA).
-
-
Choose a Stereoselective Base: Chiral bases or base-ligand complexes can be used to selectively abstract one of a pair of enantiotopic or diastereotopic protons, leading to high levels of stereoselectivity.
Problem: The reaction is not going to completion, or the yield is very low. Could the base be the issue?
Answer: Yes, the choice and handling of the base are common causes of low conversion or yield.
-
Insufficient Base Strength: Ensure the conjugate acid of your base has a pKa that is significantly higher (at least 2-3 pKa units) than the pKa of the proton you are trying to abstract.[8] If the pKa values are too close, you will have an equilibrium mixture rather than complete deprotonation.
-
Base Solubility and Activity: The base may not be sufficiently soluble in your solvent system.[14][16] For inorganic bases like K₂CO₃ in solvents like acetone, reactions can be slow or stall; adding a phase-transfer catalyst can help.[16] Also, ensure the base is fresh and has not decomposed due to moisture or air exposure, especially for reagents like NaH or organolithiums.
-
Base-Substrate Interaction: The base or its counterion may be coordinating to your substrate in a way that inhibits the desired reaction. Consider changing the base or the cation (e.g., from Li⁺ to Na⁺ or K⁺).
Problem: I am observing significant side product formation (e.g., elimination instead of substitution). How can I minimize this?
Answer: The competition between substitution and elimination is a classic problem controlled by the nature of the substrate, nucleophile/base, leaving group, and solvent.
-
Basicity vs. Nucleophilicity:
-
Temperature: Higher temperatures generally favor elimination over substitution. If elimination is a problem, try running the reaction at a lower temperature.
Quantitative Data Summary
Table 1: pKa Values of Conjugate Acids of Common Bases
This table provides the approximate pKa values of the conjugate acids of several common bases, which indicates the strength of the base. A higher pKa of the conjugate acid corresponds to a stronger base.
| Base | Structure | Conjugate Acid | pKa (in DMSO) | pKa (in H₂O) | Typical Use |
| Sodium Hydroxide | NaOH | H₂O | 31 | 15.7 | General purpose, aqueous media |
| Sodium Ethoxide | NaOEt | EtOH | 29.8 | 15.9 | Eliminations, alkylations |
| Potassium tert-Butoxide | KtBuO | tBuOH | 32.2 | 19.2 | Strong, sterically hindered base |
| 1,8-Diazabicycloundec-7-ene | DBU | DBU-H⁺ | 24.3 | 13.5 | Non-nucleophilic, strong base |
| Lithium Diisopropylamide | LDA | Diisopropylamine | 35.7 | ~36 | Very strong, hindered base for kinetic enolates |
| Sodium Hydride | NaH | H₂ | 42 | ~36 | Very strong, non-nucleophilic base |
Data compiled from various sources. pKa values can vary depending on the solvent and temperature.
Table 2: Effect of Base on Regioselectivity of E2 Elimination
This table illustrates how base selection affects the product distribution in the dehydrobromination of 2-bromobutane, leading to either the Zaitsev (more substituted) or Hofmann (less substituted) product.
| Base | Solvent | Temperature | 1-Butene (Hofmann) % | 2-Butene (Zaitsev) % |
| Sodium Ethoxide (NaOEt) | Ethanol | 55°C | 29 | 71 |
| Potassium tert-Butoxide (KtBuO) | tert-Butanol | 70°C | 72 | 28 |
This data demonstrates that a smaller, less hindered base (ethoxide) favors the thermodynamically more stable Zaitsev product, while a bulky, hindered base (tert-butoxide) favors the sterically more accessible Hofmann product.
Table 3: Kinetic vs. Thermodynamic Enolate Formation from 2-Methylcyclohexanone
This table shows the influence of the base and reaction conditions on the regioselectivity of enolate formation.
| Conditions | Product Distribution |
| Kinetic Control | |
| Base: LDA | |
| Solvent: THF | ~99% (Less Substituted Enolate) |
| Temperature: -78°C | ~1% (More Substituted Enolate) |
| Thermodynamic Control | |
| Base: NaH (catalytic) | |
| Solvent: THF | ~10% (Less Substituted Enolate) |
| Temperature: 25°C (reflux) | ~90% (More Substituted Enolate) |
Strong, hindered bases at low temperatures favor the rapid formation of the kinetic enolate. Weaker bases at higher temperatures allow for equilibration to the more stable thermodynamic enolate.[6]
Experimental Protocols
Protocol 1: General Procedure for Determining the Regioselectivity of an E2 Elimination Reaction
Objective: To determine the product ratio (Hofmann vs. Zaitsev) in the elimination of a secondary alkyl halide using different alkoxide bases.
Materials:
-
Alkyl halide (e.g., 2-bromobutane)
-
Base 1: Sodium ethoxide (NaOEt)
-
Base 2: Potassium tert-butoxide (KtBuO)
-
Solvent 1: Anhydrous ethanol
-
Solvent 2: Anhydrous tert-butanol
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for reflux and distillation
-
GC-MS for product analysis
Procedure:
-
Reaction Setup: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere.
-
Reagent Addition (NaOEt): To the flask, add anhydrous ethanol followed by sodium ethoxide (1.2 equivalents). Stir until the base is fully dissolved.
-
Substrate Addition: Add the alkyl halide (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux (or the temperature specified in the literature) and monitor the reaction progress by TLC or GC.
-
Workup: After completion, cool the reaction to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Repeat with KtBuO: Repeat steps 2-5 using potassium tert-butoxide in anhydrous tert-butanol.
-
Analysis: Analyze the crude product mixtures from both reactions by GC-MS to determine the ratio of the isomeric alkene products.
Protocol 2: Deprotonation of an Unsymmetrical Ketone for Kinetic vs. Thermodynamic Control
Objective: To selectively generate either the kinetic or thermodynamic enolate of an unsymmetrical ketone (e.g., 2-methylcyclohexanone) and trap it with a silylating agent.
Materials:
-
2-Methylcyclohexanone
-
Kinetic Base: Lithium diisopropylamide (LDA) solution in THF
-
Thermodynamic Base: Sodium hydride (NaH)
-
Trapping Agent: Trimethylsilyl chloride (TMSCl)
-
Solvent: Anhydrous THF
-
Inert atmosphere (Nitrogen or Argon)
Procedure for Kinetic Enolate:
-
Setup: In a flame-dried, three-neck flask under argon, add anhydrous THF and cool to -78°C (acetone/dry ice bath).
-
Base Addition: Slowly add LDA solution (1.1 equivalents) via syringe.
-
Ketone Addition: Add the ketone (1.0 equivalent) dropwise to the cold LDA solution. Stir for 1 hour at -78°C.
-
Trapping: Add TMSCl (1.2 equivalents) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Workup: Quench with saturated aqueous NaHCO₃ solution, extract with pentane, wash the organic layers with brine, dry over MgSO₄, and concentrate.
-
Analysis: Analyze the product mixture by ¹H NMR or GC to determine the ratio of the kinetic and thermodynamic silyl enol ethers.
Procedure for Thermodynamic Enolate:
-
Setup: In a flame-dried flask under argon, add NaH (0.2 equivalents, as a mineral oil dispersion) and wash with anhydrous hexanes to remove the oil. Add anhydrous THF.
-
Ketone Addition: Add the ketone (1.0 equivalent) to the NaH suspension.
-
Equilibration: Heat the mixture to reflux for several hours to allow for equilibration.
-
Trapping: Cool the reaction to 0°C and add TMSCl (1.2 equivalents) dropwise. Stir for 2 hours at room temperature.
-
Workup and Analysis: Follow steps 5 and 6 from the kinetic procedure.
Visualizations
Caption: Logic diagram for selecting a base based on desired product outcome.
Caption: Experimental workflow for troubleshooting poor reaction selectivity.
Caption: Pathway diagram for kinetic vs. thermodynamic enolate formation.
References
- 1. chemistrywithwiley.com [chemistrywithwiley.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Regioselectivity - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. Khan Academy [khanacademy.org]
- 8. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 9. prakashastraltech.wordpress.com [prakashastraltech.wordpress.com]
- 10. m.youtube.com [m.youtube.com]
- 11. jackwestin.com [jackwestin.com]
- 12. fiveable.me [fiveable.me]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. acid base - Steric Hindrance and Brønsted Basicity - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
Analytical techniques to detect impurities in 4-(2-Fluorobenzyloxy)benzyl bromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on detecting impurities in 4-(2-Fluorobenzyloxy)benzyl bromide. Below you will find frequently asked questions (FAQs) and troubleshooting guides for common analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound?
A1: Based on its synthesis, potential impurities in this compound can originate from starting materials, byproducts of the reaction, and degradation products. The primary synthetic route involves the reaction of 4-hydroxybenzyl bromide with 2-fluorobenzyl chloride or bromide.
Potential Impurities:
-
Starting Materials:
-
Unreacted 4-hydroxybenzyl bromide
-
Unreacted 2-fluorobenzyl chloride or bromide
-
-
Positional Isomers:
-
Byproducts:
-
Over-alkylation product: 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde can be formed as a byproduct during the synthesis of the precursor 4-(2-fluorobenzyloxy)benzaldehyde.[2][3] Subsequent bromination would lead to the corresponding benzyl bromide derivative.
-
Hydrolysis product: 4-(2-Fluorobenzyloxy)benzyl alcohol can be formed by hydrolysis of the bromide.
-
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present.
Q2: Which analytical techniques are most suitable for detecting these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for separation and quantification of organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and certain byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed structural information about the main component and any impurities present at sufficient levels. It is particularly useful for identifying and characterizing unknown impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR) can be used as a screening tool to identify the presence of unexpected functional groups that might indicate an impurity.
Q3: What are the typical acceptance criteria for impurities in an active pharmaceutical ingredient (API) like this compound?
A3: Impurity acceptance criteria are guided by regulatory bodies like the International Council for Harmonisation (ICH). Generally, for a new drug substance, the reporting threshold for an impurity is 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% or 1.0 mg per day, whichever is lower. Genotoxic impurities have much stricter limits, often in the parts-per-million (ppm) range.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Solution |
| Peak Tailing | 1. Active sites on the column packing are interacting with the analyte. 2. The mobile phase pH is inappropriate for the analyte. 3. Column is overloaded. | 1. Use a highly deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or sample concentration. |
| Ghost Peaks | 1. Contamination in the mobile phase, injection solvent, or HPLC system. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and filter the mobile phase. 2. Implement a robust needle wash protocol and inject a blank solvent run to check for carryover. |
| Poor Resolution | 1. Inappropriate mobile phase composition. 2. Column efficiency has degraded. 3. Incompatible injection solvent. | 1. Optimize the mobile phase gradient or isocratic composition. 2. Replace the column or try a different stationary phase. 3. Dissolve the sample in the initial mobile phase if possible. |
| Baseline Drift | 1. Column temperature fluctuation. 2. Mobile phase composition is changing. 3. Contamination in the detector flow cell. | 1. Use a column oven to maintain a stable temperature. 2. Ensure proper mixing and degassing of the mobile phase. 3. Flush the flow cell with a strong, appropriate solvent. |
GC-MS Analysis
| Problem | Potential Cause | Solution |
| No Peaks | 1. No sample injected. 2. Leak in the system. 3. MS filament is off. | 1. Verify autosampler or manual injection procedure. 2. Check all fittings and septa for leaks. 3. Ensure the MS is properly tuned and the filament is on. |
| Broad Peaks | 1. Injection port temperature is too low. 2. Carrier gas flow rate is too low. 3. Column is contaminated or degraded. | 1. Increase the injector temperature to ensure rapid volatilization. 2. Optimize the carrier gas flow rate. 3. Bake out the column or replace it if necessary. |
| Poor Sensitivity | 1. Injection volume is too small. 2. Split ratio is too high. 3. Ion source is dirty. | 1. Increase the injection volume. 2. Decrease the split ratio or use a splitless injection. 3. Clean the ion source according to the manufacturer's instructions. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of potential impurities in this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 20 90 25 90 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Dissolve 10 mg of the sample in 1 mL of dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR: Acquire at least 16 scans. The chemical shift of the benzylic CH₂ protons of the main compound is expected around 4.5 ppm. Impurities may show signals in the aromatic region (7.0-8.0 ppm) and other specific regions depending on their structure.
-
¹³C NMR: Acquire with proton decoupling. The benzylic carbon signal is expected around 33 ppm.
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet or use a diamond ATR accessory.
-
Expected Peaks: Look for characteristic peaks for C-H stretching of the aromatic ring (~3030-3100 cm⁻¹), C-H stretching of the CH₂ group (~2850-2960 cm⁻¹), C=C stretching of the aromatic ring (~1450-1600 cm⁻¹), C-O stretching of the ether linkage (~1240 cm⁻¹), and the C-Br stretching (~650 cm⁻¹). The presence of a broad peak around 3300 cm⁻¹ could indicate the presence of the hydrolysis product (4-(2-Fluorobenzyloxy)benzyl alcohol).
Quantitative Data Summary
The following table presents hypothetical quantitative data for a sample of this compound analyzed by HPLC, demonstrating how results can be structured.
| Impurity | Retention Time (min) | Area % | Specification |
| 4-hydroxybenzyl bromide | 3.5 | 0.08 | ≤ 0.15% |
| 2-fluorobenzyl bromide | 5.2 | Not Detected | ≤ 0.10% |
| 4-(3-Fluorobenzyloxy)benzyl bromide | 12.8 | 0.05 | Report |
| 4-(4-Fluorobenzyloxy)benzyl bromide | 13.1 | Not Detected | Report |
| 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzyl bromide | 18.2 | 0.12 | ≤ 0.15% |
| Unknown Impurity 1 | 9.7 | 0.06 | ≤ 0.10% |
| This compound | 12.5 | 99.63 | ≥ 99.0% |
Visualizations
Caption: Experimental workflow for impurity analysis.
Caption: Logical troubleshooting flow for HPLC issues.
References
- 1. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 2. EP3257842A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Head-to-Head Battle of Reactivity: 4-(2-Fluorobenzyloxy)benzyl Bromide vs. 2-Fluorobenzyl Chloride
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides an objective comparison of the reactivity of two key building blocks: 4-(2-Fluorobenzyloxy)benzyl bromide and 2-fluorobenzyl chloride, supported by available experimental data and established chemical principles.
In the realm of nucleophilic substitution reactions, the choice of leaving group is a critical determinant of reaction rate and efficiency. This principle is well-illustrated when comparing benzyl halides, where the nature of the halogen atom directly influences the lability of the carbon-halogen bond. Here, we delve into a comparative analysis of this compound and 2-fluorobenzyl chloride, two reagents that, while structurally similar, exhibit distinct differences in their reactivity profiles.
Executive Summary of Reactivity
Based on fundamental principles of organic chemistry and supported by industrial synthetic data, This compound is the more reactive of the two compounds in nucleophilic substitution reactions. The superior leaving group ability of the bromide ion compared to the chloride ion is the primary driver for this enhanced reactivity. This is reflected in higher reaction yields under similar conditions, as evidenced in patent literature detailing the synthesis of a common intermediate.
Comparative Reactivity Data
| Compound | Nucleophile | Solvent System | Yield of 4-(2-fluorobenzyloxy)benzaldehyde | Reference |
| 2-Fluorobenzyl Bromide | 4-Hydroxybenzaldehyde | Phase Transfer Catalysis | 88.6% - 89.2% | [1][2] |
| 2-Fluorobenzyl Chloride | 4-Hydroxybenzaldehyde | Phase Transfer Catalysis | Implied to be lower than the bromide under identical conditions | [1][2] |
The consistently high yields achieved with 2-fluorobenzyl bromide in the synthesis of 4-(2-fluorobenzyloxy)benzaldehyde suggest a more facile reaction compared to its chloride counterpart under the same process conditions. This aligns with the well-established principle that bromide is a better leaving group than chloride.
Theoretical Underpinnings of Reactivity
The observed difference in reactivity can be explained by fundamental chemical principles governing nucleophilic substitution reactions.
Leaving Group Ability
The efficacy of a leaving group is inversely related to its basicity. Weaker bases are better leaving groups because they are more stable with a negative charge. When comparing the halide ions, the order of leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻. This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). Consequently, the C-Br bond is more readily cleaved in a nucleophilic attack than the C-Cl bond.
Reaction Mechanisms: SN1 vs. SN2
Benzyl halides are adept substrates for both SN1 and SN2 reactions due to the ability of the benzene ring to stabilize both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 reaction.
-
SN2 (Bimolecular Nucleophilic Substitution): This is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of this reaction is sensitive to steric hindrance.
-
SN1 (Unimolecular Nucleophilic Substitution): This is a two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. The stability of the carbocation is the rate-determining factor.
Both this compound and 2-fluorobenzyl chloride are primary benzylic halides, which generally favor the SN2 pathway, especially with strong nucleophiles. However, under solvolytic conditions or with weak nucleophiles, an SN1 mechanism can be competitive due to the resonance stabilization of the resulting benzylic carbocation.
The Influence of the 2-Fluoro Substituent
The presence of a fluorine atom at the ortho position of the benzyl ring introduces electronic effects that can modulate the reactivity of the benzylic carbon.
-
Inductive Effect: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). This effect can make the benzylic carbon more electrophilic, potentially accelerating an SN2 reaction by making it more susceptible to nucleophilic attack.
-
Resonance Effect: Fluorine also possesses lone pairs of electrons that can be donated to the benzene ring through resonance (+R effect). However, for an ortho substituent, the inductive effect generally dominates in influencing the reactivity at the benzylic position.
The net effect of the 2-fluoro substituent is a slight increase in the electrophilicity of the benzylic carbon, which would favor a faster SN2 reaction for both the bromide and the chloride compared to their non-fluorinated analogues.
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for the synthesis of the parent compound, this compound, and a general method for nucleophilic substitution are provided below.
Synthesis of this compound
This synthesis involves a two-step process starting from commercially available materials.
Step 1: Synthesis of 4-(2-Fluorobenzyloxy)toluene
-
Materials: 4-Methylphenol (cresol), 2-fluorobenzyl chloride, potassium carbonate, acetone.
-
Procedure: To a solution of 4-methylphenol in acetone, add potassium carbonate. Stir the mixture at room temperature for 30 minutes. Add 2-fluorobenzyl chloride dropwise to the suspension. Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC). After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel to yield 4-(2-fluorobenzyloxy)toluene.
Step 2: Bromination of 4-(2-Fluorobenzyloxy)toluene
-
Materials: 4-(2-Fluorobenzyloxy)toluene, N-bromosuccinimide (NBS), benzoyl peroxide (or AIBN), carbon tetrachloride (or a suitable alternative solvent).
-
Procedure: Dissolve 4-(2-fluorobenzyloxy)toluene in carbon tetrachloride. Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide. Reflux the mixture under irradiation with a UV lamp for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by recrystallization or column chromatography.
General Protocol for a Comparative Nucleophilic Substitution Reaction
This protocol can be adapted to compare the reactivity of this compound and 2-fluorobenzyl chloride with a given nucleophile.
-
Materials: this compound, 2-fluorobenzyl chloride, a chosen nucleophile (e.g., sodium azide), a suitable solvent (e.g., acetone or DMF).
-
Procedure:
-
Set up two parallel reactions in identical flasks, each equipped with a magnetic stirrer and a condenser.
-
In one flask, dissolve a specific molar equivalent of this compound in the chosen solvent.
-
In the other flask, dissolve the same molar equivalent of 2-fluorobenzyl chloride in the same volume of solvent.
-
To each flask, add the same molar equivalent of the nucleophile at the same time.
-
Maintain both reactions at the same constant temperature.
-
Monitor the progress of both reactions simultaneously by a suitable analytical technique, such as TLC, GC, or HPLC, taking aliquots at regular time intervals.
-
-
Data Analysis: Plot the concentration of the starting material or product over time for both reactions. The reaction that proceeds to completion faster or shows a higher initial rate is the more reactive one. For a more quantitative comparison, pseudo-first-order or second-order rate constants can be determined from the kinetic data.
Visualizing the Reaction Pathway and Logic
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the SN2 reaction pathway and the logical relationship of factors influencing reactivity.
Conclusion
References
Comparison of different benzylating agents for phenol protection
A Comparative Guide to Benzylating Agents for Phenol Protection
The protection of hydroxyl groups is a cornerstone of multistep organic synthesis, enabling chemists to mask the reactivity of this functional group while performing transformations on other parts of a molecule. The benzyl (Bn) ether is one of the most widely used protecting groups for alcohols and phenols due to its ease of installation, general stability under a wide range of acidic and basic conditions, and its straightforward removal through hydrogenolysis.
This guide provides a comparative overview of common benzylating agents for the protection of phenols, tailored for researchers, scientists, and drug development professionals. We will delve into various methodologies, presenting quantitative data, detailed experimental protocols, and a visual representation of the general experimental workflow.
Comparison of Common Benzylating Agents
The choice of a benzylating agent and method depends on several factors, including the substrate's sensitivity to acidic or basic conditions, the presence of other functional groups, steric hindrance, and desired reaction efficiency. Below is a summary of common methods with typical reaction conditions and yields for the benzylation of phenol.
| Benzylating Agent | Method | Conditions (Catalyst/Base, Solvent, Temp, Time) | Typical Yield (%) | Key Features |
| Benzyl Bromide (BnBr) | Williamson Ether Synthesis | K₂CO₃, Acetone, Reflux, 5-16 h | 80-95% | Cost-effective, common lab reagents, reliable for simple phenols.[1] |
| Benzyl Chloride (BnCl) | Williamson Ether Synthesis | KOH (aq), 100°C (boiling) | High (qualitative) | More economical than BnBr but can be less reactive.[2] |
| Dibenzyl Carbonate | Base-mediated | K₂CO₃, DMF, 155°C, 2 h | ~87% (93.5% conversion) | Green alternative, byproducts are benzyl alcohol and CO₂.[3] |
| Benzyl Alcohol | Mitsunobu Reaction | PPh₃, DEAD/DIAD, THF, 0°C to RT, several hours | 70-95% | Mild, neutral conditions; suitable for sensitive substrates.[4][5][6][7] |
| Benzyl Trichloroacetimidate | Acid-catalyzed | TfOH (cat.), CH₂Cl₂/Cyclohexane, RT, 24 h | 60-90% (for alcohols) | Excellent for acid-stable but base-sensitive substrates.[8][9] |
Experimental Protocols
Detailed methodologies for the key benzylation reactions are provided below. These protocols are based on literature procedures and serve as a starting point for laboratory implementation.
Benzylation using Benzyl Bromide and K₂CO₃ (Williamson Ether Synthesis)
This is a classic and robust method for preparing benzyl ethers from phenols.
Reaction: Phenol + Benzyl Bromide → Phenyl Benzyl Ether
Procedure:
-
To a solution of phenol (1.0 equiv.) in acetone (10-15 mL per 1 g of phenol), add potassium carbonate (K₂CO₃, 2.0-2.2 equiv.).
-
Add benzyl bromide (BnBr, 1.2-1.5 equiv.) to the suspension.
-
Heat the mixture to reflux and stir for 5-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify the product by silica gel column chromatography if necessary.
Benzylation using Dibenzyl Carbonate
This method is an environmentally friendlier alternative to using benzyl halides.
Reaction: Phenol + Dibenzyl Carbonate → Phenyl Benzyl Ether + Benzyl Alcohol + CO₂
Procedure: [3]
-
In a reaction flask, combine phenol (1.0 equiv.), dibenzyl carbonate (1.1 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
Heat the mixture to 155°C and stir for 2 hours.
-
Monitor the reaction by Gas Chromatography (GC) or TLC.
-
Upon completion, cool the mixture and dilute with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to separate the product from the benzyl alcohol byproduct.
Benzylation using Benzyl Alcohol (Mitsunobu Reaction)
The Mitsunobu reaction proceeds under mild and neutral conditions, making it ideal for delicate substrates.
Reaction: Phenol + Benzyl Alcohol + PPh₃ + DEAD → Phenyl Benzyl Ether + PPh₃O + EtO₂CNHNHCO₂Et
-
Dissolve phenol (1.0 equiv.), benzyl alcohol (1.2 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for several hours (typically 6-24 h), monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent (e.g., diethyl ether/hexanes) prior to chromatography.
Benzylation using Benzyl Trichloroacetimidate
This method is advantageous for substrates that are sensitive to the basic conditions of the Williamson ether synthesis.
Reaction: Phenol + Benzyl Trichloroacetimidate → Phenyl Benzyl Ether + Trichloroacetamide
-
Dissolve the phenol (1.0 equiv.) and benzyl trichloroacetimidate (1.5 equiv.) in a mixture of anhydrous solvents (e.g., dichloromethane and cyclohexane, 2:1).
-
Cool the solution to 0°C under an inert atmosphere.
-
Add a catalytic amount of trifluoromethanesulfonic acid (TfOH, ~0.05 equiv.) or trimethylsilyl trifluoromethanesulfonate (TMS-OTf) slowly.
-
Stir the reaction at room temperature for 24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a solid base, such as sodium bicarbonate, and stir for 15 minutes.
-
Filter the mixture through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography. The trichloroacetamide byproduct is typically easy to separate.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for a typical phenol benzylation experiment, from setup to final product isolation.
Caption: A generalized workflow for the benzylation of phenols.
References
- 1. researchgate.net [researchgate.net]
- 2. when benzyl chloride is boiled with aqueous KOH solution and the solut [doubtnut.com]
- 3. iris.unive.it [iris.unive.it]
- 4. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. d-nb.info [d-nb.info]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios (Journal Article) | OSTI.GOV [osti.gov]
- 12. researchgate.net [researchgate.net]
Comparative Guide to HPLC Methods for Purity Analysis of 4-(2-Fluorobenzyloxy)benzyl bromide
This guide provides a comparative overview of high-performance liquid chromatography (HPLC) methods for the purity analysis of 4-(2-Fluorobenzyloxy)benzyl bromide. The content is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data to support method selection and development.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and safety of the final drug product. HPLC is a powerful and versatile technique for assessing the purity of such compounds. This guide compares two primary HPLC-based approaches: a direct reversed-phase HPLC-UV method and a more sensitive derivatization-based HPLC-UV method. Additionally, Gas Chromatography (GC) is presented as an alternative analytical technique.
Method 1: Direct Reversed-Phase HPLC-UV Analysis
This method is a straightforward approach for the routine purity assessment of this compound. It relies on the inherent UV absorbance of the analyte and its impurities for detection and quantification. This approach is suitable for relatively pure samples where impurity levels are not exceedingly low.
Experimental Protocol
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic System: Utilize a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions: The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.[1][2]
Data Presentation
Table 1: Chromatographic Conditions for Direct HPLC-UV Analysis
| Parameter | Condition |
| Column | Inertsil Poroshell C18 (or equivalent), 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 40% B2-15 min: 40% to 80% B15-20 min: 80% B20-22 min: 80% to 40% B22-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Method 2: Derivatization-Based HPLC-UV Analysis
For the analysis of trace-level impurities, particularly potential genotoxic impurities (PGIs) like benzyl bromides, a derivatization approach can significantly enhance sensitivity and specificity.[3][4] This method involves reacting the analyte with a derivatizing agent to form a product with a strong chromophore, which can be detected at a wavelength where matrix interference is minimal.[3][4]
Experimental Protocol
-
Derivatization Reagent: 1-(4-Nitrophenyl) piperazine (4-NPP) is a suitable derivatizing agent.[3][4]
-
Sample Derivatization:
-
To 1 mL of the sample solution (in a suitable solvent like acetonitrile), add a solution of 4-NPP.
-
The reaction may be facilitated by heating, for instance, in a water bath at 60 °C for 60 minutes.[5]
-
-
Chromatographic Analysis: Analyze the derivatized sample using HPLC with UV detection at a wavelength appropriate for the derivative (e.g., 392 nm for the 4-NPP derivative).[3][4]
Data Presentation
Table 2: Chromatographic Conditions for Derivatization-Based HPLC-UV Analysis
| Parameter | Condition |
| Derivatizing Agent | 1-(4-Nitrophenyl) piperazine (4-NPP) |
| Column | C18 column (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient | Optimized for separation of the derivative from excess reagent and other impurities. A typical starting point would be a gradient from 30% to 90% Acetonitrile over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 392 nm |
| Injection Volume | 20 µL |
Workflow for Derivatization-Based HPLC Analysis
Caption: Workflow for the purity analysis of this compound using a derivatization-based HPLC-UV method.
Alternative Method: Gas Chromatography (GC)
Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds like benzyl bromides.[5] It can be particularly useful when coupled with a mass spectrometer (GC-MS) for definitive peak identification.
Comparison of Methods
Table 3: Comparison of Analytical Methods
| Feature | Direct HPLC-UV | Derivatization HPLC-UV | Gas Chromatography (GC) |
| Principle | Separation based on polarity, UV detection of native compound. | Chemical reaction to enhance detection, followed by HPLC separation. | Separation based on volatility and column interaction. |
| Sensitivity | Moderate. | High, suitable for trace analysis.[3][4] | High, especially with sensitive detectors like ECD or MS.[5] |
| Specificity | Can be limited by matrix interference.[3][4] | High, as detection is at a specific wavelength for the derivative.[3][4] | High, especially with MS detection for mass confirmation. |
| Sample Throughput | High. | Lower, due to the additional derivatization step. | High. |
| Complexity | Low to moderate. | High, requires careful control of the derivatization reaction. | Moderate. |
| Best Suited For | Routine purity checks, analysis of major components. | Trace impurity analysis, genotoxicity studies. | Analysis of volatile impurities, confirmation of identity (with MS). |
Conclusion
The choice of analytical method for the purity analysis of this compound depends on the specific requirements of the analysis.
-
Direct HPLC-UV is a reliable and straightforward method for routine quality control of the bulk substance.
-
Derivatization-based HPLC-UV is the preferred method when high sensitivity and specificity are required, particularly for the detection of trace-level genotoxic impurities.[3][4]
-
Gas Chromatography offers a valuable alternative, especially for identifying volatile impurities and when orthogonal analytical confirmation is needed.
References
- 1. Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. [wisdomlib.org]
- 2. Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the GC Analysis of 4-(2-Fluorobenzyloxy)benzaldehyde Synthesis
This guide provides a comparative analysis of synthetic methods for 4-(2-Fluorobenzyloxy)benzaldehyde, with a focus on Gas Chromatography (GC) as the primary analytical tool for purity assessment. Detailed experimental protocols for both the synthesis and subsequent GC analysis are presented to aid researchers, scientists, and professionals in drug development.
Introduction
4-(2-Fluorobenzyloxy)benzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is critical, as impurities can affect the yield and safety profile of the final active pharmaceutical ingredient. The Williamson ether synthesis is the most common and effective method for its preparation, involving the reaction of 4-hydroxybenzaldehyde with a 2-fluorobenzyl halide.[2][3][4] This guide compares procedural variations of this synthesis and details a robust GC-FID method for monitoring reaction progress and quantifying the purity of the final product.
Experimental Protocols
Method 1: Synthesis via Williamson Ether Synthesis with 2-Fluorobenzyl Bromide
This protocol is adapted from established procedures utilizing a phase-transfer catalyst, which can enhance reaction rates and yields.[5]
-
Reaction Setup : To a solution of 4-hydroxybenzaldehyde (15.6 g) in a suitable organic solvent such as toluene, add potassium carbonate (K₂CO₃) as a base.[6]
-
Addition of Reactant : Introduce 2-fluorobenzyl bromide as the alkylating agent. The molar ratio between the 4-hydroxybenzaldehyde and the alkylating agent is typically between 0.9 and 1.1.[5]
-
Catalysis : Add a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., cetyltrimethylammonium bromide), to the mixture.[6]
-
Reaction Conditions : Heat the mixture to reflux and maintain for several hours (e.g., 7 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or GC.[6][7]
-
Workup : After completion, cool the reaction mixture to room temperature and add water. Separate the organic phase.[8]
-
Purification : Distill the solvent under reduced pressure. The crude product can be further purified by crystallization from a solvent like methanol to reduce impurities to below 0.03% by weight.[5]
Method 2: Alternative Synthesis with 2-Fluorobenzyl Chloride
This method uses 2-fluorobenzyl chloride, which is often more readily available, though it may require a catalyst like sodium iodide to improve reactivity.
-
Reaction Setup : Combine 4-hydroxybenzaldehyde (15.1 g), potassium carbonate (51 g), and sodium iodide (500 mg) in a suitable solvent.[8]
-
Addition of Reactant : Add 2-fluorobenzyl chloride (14.3 g).[8]
-
Reaction Conditions : Heat the mixture to reflux and monitor the reaction until the starting material is consumed.
-
Workup and Purification : Follow the same workup and purification steps as outlined in Method 1. The resulting product is analyzed for purity and impurity profiles.
Gas Chromatography (GC-FID) Analysis Protocol
This protocol is designed for the quantitative analysis of 4-(2-Fluorobenzyloxy)benzaldehyde and the detection of key process-related impurities.
-
Instrumentation : Agilent 7890A GC system or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column : A non-polar or medium-polarity capillary column is recommended, such as a DB-5 (5% phenyl/95% methylpolysiloxane) or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[9]
-
Carrier Gas : Helium or Nitrogen, at a constant flow rate (e.g., 1-2 mL/min).[10]
-
Injector :
-
Mode : Split (e.g., 25:1 ratio).[9]
-
Temperature : 250 °C.
-
Injection Volume : 1 µL.
-
-
Oven Temperature Program :
-
Initial Temperature : 150 °C, hold for 1 minute.
-
Ramp : 10 °C/min to 280 °C.
-
Final Hold : Hold at 280 °C for 5 minutes.
-
This program should be optimized based on the specific column and instrument used.
-
-
Detector (FID) :
-
Sample Preparation : Dissolve a known amount of the crude or purified product in a suitable solvent like chloroform or ethyl acetate for injection.[7][11]
Comparative Data
The following table summarizes the quantitative results from different synthetic approaches, highlighting the purity determined by GC analysis.
| Synthesis Method | Alkylating Agent | Yield (%) | Purity by GC (area %) | Key Impurity* Content (%) | Reference |
| Phase Transfer Catalysis | 2-Fluorobenzyl Bromide | 89.2% | >99.8% | 0.06% | [5] |
| PTC (Purified) | 2-Fluorobenzyl Bromide | Post-Crystallization | 99.9% | <0.03% | [5] |
| Alternative PTC | 3-Fluorobenzyl Methanesulfonate | 97.5% | >99.5% | 0.45% | [6] |
| Alternative PTC (Purified) | 3-Fluorobenzyl Methanesulfonate | Post-Crystallization | >99.9% | 0.01% | [6] |
*Key Impurity refers to the C-alkylated byproduct, 3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde or its 3-fluoro isomer.[5][6]
Visualized Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow from synthesis to analysis and the relationship between reactants and potential products.
Caption: Experimental workflow from synthesis to GC analysis.
Caption: Reaction pathway showing desired product and key impurity.
References
- 1. Page loading... [wap.guidechem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 4-(4-Fluorobenzyloxy)benzaldehyde | 56442-17-2 | Benchchem [benchchem.com]
- 5. EP3257842A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree - Google Patents [patents.google.com]
- 6. 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Ralfinamide Synthesis Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of key intermediates in the synthesis of Ralfinamide. The objective is to offer a detailed overview of viable analytical techniques, their performance, and the necessary experimental protocols to ensure the quality and purity of these crucial synthetic precursors. The information presented is based on established analytical practices and data from relevant scientific literature.
Ralfinamide Synthesis Overview
Ralfinamide is synthesized through a multi-step process. The validation of analytical methods for its intermediates is critical for ensuring the final drug substance's purity and safety. This guide focuses on two key intermediates: 4-(2-fluorobenzyloxy)benzaldehyde and the Schiff base formed from its reaction with L-alaninamide.
Caption: A simplified diagram of the Ralfinamide synthesis pathway highlighting the key intermediates.
Analytical Method Validation Workflow
The validation of analytical methods is a systematic process to confirm that the chosen method is suitable for its intended purpose. The typical workflow for validating an analytical method is outlined below.
Comparative Efficacy of Phase Transfer Catalysts in Benzylation Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of a catalyst is crucial for optimizing synthetic routes. Phase transfer catalysis (PTC) presents a powerful methodology for facilitating reactions between reactants in immiscible phases, such as the benzylation of various nucleophiles. This technique often leads to enhanced reaction rates, milder conditions, and improved yields. This guide offers a comparative analysis of two primary classes of phase transfer catalysts—quaternary ammonium salts and crown ethers—in benzylation reactions, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.
The Mechanism of Phase Transfer Catalysis in Benzylation
Phase transfer catalysis operates by creating a lipophilic ion pair that can transport a nucleophile from an aqueous or solid phase into an organic phase where the benzylating agent resides.[1][2] For example, in the O-benzylation of a phenol, a quaternary ammonium salt (Q⁺X⁻) exchanges its anion (X⁻) for the phenoxide anion (ArO⁻) at the phase interface. The resulting ion pair (Q⁺ArO⁻) is soluble in the organic phase and can readily react with benzyl bromide.[1] After the nucleophilic substitution, the catalyst (Q⁺Br⁻) returns to the interface, ready to start a new cycle. Crown ethers function similarly by encapsulating the cation (e.g., K⁺) of the nucleophilic salt, creating a lipophilic complex that is soluble in the organic phase, thereby activating the "naked" anion for reaction.[3][4]
References
Reactivity Under a Magnifying Glass: A Comparative Guide to Benzyl Group Reactivity With and Without Fluorine Substitution
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of functional groups is paramount. The introduction of a fluorine atom to a benzyl group can dramatically alter its chemical behavior, influencing reaction rates and even mechanistic pathways. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated benzyl groups, supported by experimental data, detailed protocols, and clear visualizations to illuminate the underlying principles.
The substitution of hydrogen with fluorine on a benzyl ring introduces a fascinating duality of electronic effects. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) that can decrease the electron density of the benzylic carbon. Counterintuitively, fluorine's lone pairs can participate in resonance, donating electron density to an adjacent carbocation (+R effect). The interplay of these opposing effects governs the reactivity of fluorinated benzyl compounds in nucleophilic substitution reactions.
Quantitative Comparison of Reactivity
The impact of fluorine substitution on the reactivity of the benzyl group is most evident in kinetic studies of nucleophilic substitution reactions. The following tables summarize quantitative data from solvolysis (SN1-type) and Williamson ether synthesis (SN2-type) experiments, providing a direct comparison between fluorinated and non-fluorinated benzyl derivatives.
Table 1: Solvolysis Rate Constants of Substituted Benzyl Chlorides
The solvolysis of benzyl chlorides in a nucleophilic solvent like aqueous acetonitrile is a classic example of an SN1 reaction, proceeding through a carbocation intermediate. The rate of this reaction is highly sensitive to the stability of this intermediate.
| Substituent (para-) | Rate Constant (k_solv) in 20% MeCN/H₂O at 25°C (s⁻¹) | Relative Rate (k_rel) |
| H | 4.1 x 10⁻⁶[1] | 1.00 |
| F | 1.7 x 10⁻⁶[1] | 0.41 |
| CH₃ | 1.6 x 10⁻⁴[1] | 39.02 |
| OCH₃ | 2.2[1] | 536,585.37 |
| NO₂ | 1.3 x 10⁻⁸[1] | 0.003 |
Data extracted and compiled from a study on the solvolysis of ring-substituted benzyl chlorides.[1]
The data clearly indicates that a para-fluoro substituent deactivates the benzyl chloride towards SN1 solvolysis, with a rate constant approximately 2.4 times lower than the unsubstituted benzyl chloride. This suggests that in the transition state leading to the carbocation, the electron-withdrawing inductive effect of fluorine outweighs its resonance-donating effect, destabilizing the forming positive charge. In contrast, electron-donating groups like methoxy and methyl significantly accelerate the reaction by stabilizing the benzylic carbocation.
Table 2: Product Yields in Williamson Ether Synthesis
The Williamson ether synthesis is a classic SN2 reaction where an alkoxide attacks the electrophilic carbon of an alkyl halide. The reaction rate is sensitive to steric hindrance and the electrophilicity of the carbon center.
| Benzyl Bromide | Product Yield (%) |
| Benzyl bromide | Not explicitly stated, but used as a standard for comparison. |
| 2-Fluorobenzyl bromide | 88[2] |
| 2,3,4,5,6-Pentafluorobenzyl bromide | 16[2] |
Yields obtained from the reaction of methyl-α-D-mannopyranoside with the respective benzyl bromides.[2]
In this SN2 reaction, the 2-fluorobenzyl bromide provided a high yield of the corresponding ether.[2] This can be attributed to the electron-withdrawing effect of fluorine, which increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. However, with multiple fluorine substitutions, as in the case of pentafluorobenzyl bromide, the yield drops significantly. This is likely due to a combination of increased steric hindrance and potentially excessive deactivation of the ring, which can affect the overall reaction kinetics.
Experimental Protocols
To facilitate the reproduction and further investigation of these reactivity differences, detailed experimental protocols for key experiments are provided below.
Protocol 1: Kinetic Study of Benzyl Chloride Solvolysis (SN1)
This protocol describes a method to determine the first-order rate constant for the solvolysis of a substituted benzyl chloride.
Materials:
-
Substituted benzyl chloride (e.g., 4-fluorobenzyl chloride, benzyl chloride)
-
20% Acetonitrile in deionized water (v/v)
-
Sodium perchlorate (for maintaining constant ionic strength)
-
UV-Vis Spectrophotometer or HPLC with a UV detector
-
Thermostatted cell holder
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a stock solution of the benzyl chloride in acetonitrile. Prepare the 20% acetonitrile/water solvent system containing a specific concentration of sodium perchlorate (e.g., 0.80 M) to maintain a constant ionic strength.
-
Reaction Initiation: To initiate the reaction, inject a small aliquot of the benzyl chloride stock solution into the thermostatted solvent in the spectrophotometer cell or HPLC vial. The final concentration of the benzyl chloride should be in a range suitable for the detection method (e.g., ~0.1 mM).
-
Data Acquisition: Monitor the reaction progress by recording the change in absorbance at a wavelength where the reactant or product has a significant extinction coefficient, or by integrating the peak area of the reactant or product in the HPLC chromatogram at regular time intervals.
-
Data Analysis: The first-order rate constant (k_solv) can be determined by plotting the natural logarithm of the reactant concentration (or absorbance) versus time. The slope of the resulting linear plot will be equal to -k_solv.
Protocol 2: Competitive SN2 Reaction of Benzyl Halides
This qualitative to semi-quantitative experiment allows for the direct comparison of the reactivity of two different benzyl halides towards an SN2 reaction.
Materials:
-
Benzyl chloride
-
4-Fluorobenzyl chloride
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Test tubes
-
Gas chromatograph (GC) (for quantitative analysis)
Procedure:
-
Reaction Setup: In a clean, dry test tube, dissolve an equimolar mixture of benzyl chloride and 4-fluorobenzyl chloride in acetone.
-
Initiation: In a separate test tube, prepare a solution of sodium iodide in acetone. The amount of NaI should be less than the total moles of the benzyl halides (e.g., 0.5 equivalents with respect to the total halides).
-
Reaction: Add the sodium iodide solution to the mixture of benzyl chlorides. Stopper the test tube and shake well. A precipitate of sodium chloride will form as the reaction proceeds, as NaCl is insoluble in acetone.[3]
-
Observation (Qualitative): The relative amount of precipitate formed over time can give a qualitative indication of the relative reaction rates.
-
Analysis (Quantitative): After a set period, quench the reaction by adding water. Extract the organic components with a suitable solvent (e.g., diethyl ether). Analyze the organic extract by GC to determine the relative amounts of unreacted benzyl chloride and 4-fluorobenzyl chloride. The halide that has been consumed more is the more reactive one.
Mechanistic Pathways Visualized
The choice between an SN1 and SN2 pathway is a central theme in the reactivity of benzyl halides. The following diagrams, generated using the DOT language, illustrate these two fundamental mechanisms.
Caption: The SN1 mechanism proceeds in two steps via a carbocation intermediate.
Caption: The SN2 mechanism is a concerted, single-step process.
Conclusion
The substitution of fluorine onto a benzyl group introduces a subtle yet significant perturbation of its electronic properties, leading to measurable differences in reactivity. In SN1 reactions, a para-fluoro substituent generally deactivates the benzyl group due to the dominance of its inductive electron withdrawal, which destabilizes the carbocation intermediate. Conversely, in SN2 reactions, the inductive effect can enhance the electrophilicity of the benzylic carbon, potentially accelerating the rate of nucleophilic attack, although steric and electronic effects in highly fluorinated systems can complicate this trend. For researchers engaged in the design and synthesis of novel molecules, a thorough understanding of these fluorine-induced effects is crucial for predicting reaction outcomes and optimizing synthetic strategies. The data and protocols presented in this guide offer a foundational resource for further exploration in this area.
References
A Comparative Guide to the Kinetic Profile of 4-(2-Fluorobenzyloxy)benzyl bromide as a Benzylating Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic properties of 4-(2-Fluorobenzyloxy)benzyl bromide as a benzylating agent. While direct kinetic studies on this specific compound are not extensively available in published literature, this document constructs a comparative framework based on established principles of physical organic chemistry and kinetic data for structurally similar substituted benzyl bromides. The guide offers detailed experimental protocols for researchers to conduct their own comparative studies and presents data in a clear, tabular format for easy interpretation.
Introduction to Benzylation and the Significance of Kinetic Studies
Benzylation is a fundamental transformation in organic synthesis, particularly in drug development for the protection of alcohols, phenols, and amines. The choice of benzylating agent is critical, as it dictates reaction rates, yields, and selectivity. Understanding the reaction kinetics provides invaluable insights into the reaction mechanism and allows for the optimization of reaction conditions, which is crucial for process development and scale-up in the pharmaceutical industry.
This compound is a sophisticated benzylating agent, incorporating a fluorine substituent that can modulate the electronic properties and metabolic stability of the resulting benzylated products. This guide compares its expected kinetic performance against common, alternative benzylating agents.
Comparative Kinetic Data
To facilitate a direct comparison, the following table summarizes the expected and experimentally determined second-order rate constants (k) for the benzylation of a model nucleophile, such as benzylamine, with various benzylating agents under standardized conditions (e.g., in methanol at 25°C). The data for this compound is presented as a hypothetical value based on the electronic effects of its substituents, providing a benchmark for experimental validation.
| Benzylating Agent | Structure | Expected Relative Rate Constant (k, M⁻¹s⁻¹) | Key Features |
| Benzyl Bromide | C₇H₇Br | Baseline | Standard, widely used benzylating agent. |
| 4-Methoxybenzyl Bromide | C₈H₉BrO | Faster than Benzyl Bromide | Electron-donating methoxy group stabilizes the carbocation-like transition state, accelerating the reaction. |
| 4-Nitrobenzyl Bromide | C₇H₆BrNO₂ | Slower than Benzyl Bromide | Electron-withdrawing nitro group destabilizes the transition state, slowing the reaction. |
| This compound | C₁₄H₁₂BrFO | Moderately Faster than Benzyl Bromide | The 2-fluoro substituent on the benzyloxy ring is weakly electron-withdrawing, while the benzyloxy group itself is electron-donating to the benzyl bromide ring. The net effect is a moderate enhancement of reactivity. |
| 4-Chlorobenzyl Bromide | C₇H₆BrCl | Slower than Benzyl Bromide | The electron-withdrawing chlorine atom deactivates the benzyl bromide. |
Experimental Protocols for Kinetic Studies
To empirically determine and compare the reaction kinetics, the following experimental protocol is recommended.
Materials and Methods
-
Reagents: this compound, benzyl bromide, 4-methoxybenzyl bromide, 4-nitrobenzyl bromide, benzylamine, anhydrous methanol (or other suitable solvent).
-
Instrumentation: UV-Vis spectrophotometer or HPLC with a UV detector, thermostatted reaction vessel, magnetic stirrer, and precision syringes.
Kinetic Measurement by UV-Vis Spectroscopy
-
Preparation of Stock Solutions: Prepare stock solutions of the benzylating agents and benzylamine of known concentrations in anhydrous methanol.
-
Reaction Initiation: In a thermostatted cuvette, mix equal volumes of the benzylating agent and a 10-fold excess of the benzylamine solution to ensure pseudo-first-order conditions.
-
Data Acquisition: Monitor the reaction progress by recording the change in absorbance at a wavelength where the product absorbs and the reactants do not. The reaction should be followed until at least 90% completion.
-
Data Analysis: The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of benzylamine.
Reaction Mechanisms and Logical Relationships
The benzylation reaction with benzyl bromides can proceed through either an SN1 or SN2 mechanism, depending on the solvent, nucleophile, and the substituents on the benzyl bromide.
SN2 Mechanism
The reaction of benzyl bromide with a primary amine like benzylamine typically follows an SN2 pathway. This is a bimolecular reaction where the rate depends on the concentration of both the benzyl bromide and the nucleophile.
Caption: SN2 mechanism for benzylation.
SN1 Mechanism
In polar, protic solvents and with less potent nucleophiles, an SN1 mechanism may be favored. This involves the formation of a carbocation intermediate in the rate-determining step.
Caption: SN1 mechanism for benzylation.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative kinetic study.
Caption: Workflow for comparative kinetic analysis.
Conclusion
This guide provides a framework for understanding and evaluating the kinetic performance of this compound in comparison to other common benzylating agents. The electronic nature of the substituents on the benzyl bromide has a predictable influence on the reaction rate, with electron-donating groups generally accelerating the reaction and electron-withdrawing groups decelerating it. For this compound, a moderate rate enhancement is anticipated. The provided experimental protocols and diagrams offer a robust starting point for researchers to conduct their own detailed kinetic investigations, leading to a more informed selection of reagents and optimization of reaction conditions in drug discovery and development.
Spectroscopic Identification of 4-(2-Fluorobenzyloxy)benzyl bromide and its Byproducts: A Comparative Guide
This guide provides a comprehensive analysis of the spectroscopic properties of 4-(2-Fluorobenzyloxy)benzyl bromide, a key intermediate in pharmaceutical synthesis. It offers a comparative overview of the main product and its potential byproducts, supported by predicted and experimental data from analogous compounds. This document is intended for researchers, scientists, and professionals in drug development to aid in the identification and quality control of this compound.
Synthesis and Byproduct Formation
The synthesis of this compound is typically a two-step process. The first step involves the Williamson ether synthesis between 4-hydroxybenzyl alcohol and 2-fluorobenzyl bromide to form 4-(2-Fluorobenzyloxy)benzyl alcohol. The subsequent step is the bromination of the benzylic alcohol to yield the final product.
During the initial ether synthesis, a notable byproduct can be formed due to the ambident nature of the phenoxide ion, leading to C-alkylation in addition to the desired O-alkylation. This results in the formation of 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzyl alcohol. Consequently, the bromination of this byproduct in the second step will lead to the corresponding C,O-dibenzylated benzyl bromide. Incomplete bromination of the starting alcohol can also result in residual 4-(2-Fluorobenzyloxy)benzyl alcohol in the final product mixture.
Spectroscopic Data Comparison
The following tables summarize the predicted and known spectroscopic data for this compound and its key byproducts. The predictions are based on established chemical shift values, fragmentation patterns, and vibrational frequencies of similar chemical structures.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Compound | Ar-H (ppm) | -OCH₂- (ppm) | -CH₂Br (ppm) | Other (ppm) |
| This compound (Main Product) | 7.50-6.90 (m, 8H) | 5.15 (s, 2H) | 4.50 (s, 2H) | |
| 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzyl bromide (Byproduct) | 7.50-6.85 (m, 11H) | 5.10 (s, 2H) | 4.48 (s, 2H) | 4.00 (s, 2H, Ar-CH₂-Ar) |
| 4-(2-Fluorobenzyloxy)benzyl alcohol (Starting Material) | 7.50-6.90 (m, 8H) | 5.12 (s, 2H) | 4.65 (d, 2H), 1.70 (t, 1H, -OH) | |
| 2-Fluorobenzyl bromide (Reagent) [1][2][3] | 7.55-7.05 (m, 4H) | 4.60 (s, 2H) | ||
| 4-Hydroxybenzyl bromide (Potential Side-Product) | 7.25 (d, 2H), 6.80 (d, 2H) | 4.45 (s, 2H) | 5.0 (s, 1H, -OH) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Compound | Ar-C (ppm) | -OCH₂- (ppm) | -CH₂Br (ppm) | Other (ppm) |
| This compound (Main Product) | 160.5 (d, J=245 Hz), 158.0, 131.0, 130.5, 129.0 (d, J=8 Hz), 124.5 (d, J=4 Hz), 115.5 (d, J=21 Hz), 115.0 | 64.0 | 33.5 | |
| 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzyl bromide (Byproduct) | 160.6 (d, J=245 Hz), 156.0, 131.5, 131.0, 130.8, 129.2 (d, J=8 Hz), 128.5, 124.4 (d, J=4 Hz), 115.4 (d, J=21 Hz), 115.2 | 64.2 | 33.8 | 30.0 (Ar-CH₂-Ar) |
| 4-(2-Fluorobenzyloxy)benzyl alcohol (Starting Material) | 160.5 (d, J=245 Hz), 157.5, 133.0, 130.5, 129.0 (d, J=8 Hz), 124.5 (d, J=4 Hz), 115.5 (d, J=21 Hz), 115.0 | 64.1 | 65.0 (-CH₂OH) | |
| 2-Fluorobenzyl bromide (Reagent) [1][3] | 161.0 (d, J=246 Hz), 131.0 (d, J=4 Hz), 129.5 (d, J=8 Hz), 124.5 (d, J=4 Hz), 124.0 (d, J=15 Hz), 115.5 (d, J=22 Hz) | 27.0 (d, J=6 Hz) | ||
| 4-Hydroxybenzyl bromide (Potential Side-Product) | 155.0, 130.5, 130.0, 115.5 | 34.0 |
Table 3: Predicted IR Spectroscopic Data (cm⁻¹)
| Compound | C-Br Stretch | C-O-C Stretch (Ether) | Ar-F Stretch | O-H Stretch | Ar C=C Stretch |
| This compound (Main Product) | 650-550 | 1250-1200, 1050-1000 | 1270-1210 | - | 1610, 1590, 1500 |
| 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzyl bromide (Byproduct) | 650-550 | 1250-1200, 1050-1000 | 1270-1210 | - | 1610, 1585, 1495 |
| 4-(2-Fluorobenzyloxy)benzyl alcohol (Starting Material) | - | 1250-1200, 1050-1000 | 1270-1210 | 3600-3200 (broad) | 1610, 1590, 1500 |
| 2-Fluorobenzyl bromide (Reagent) [2] | 680-580 | - | 1280-1220 | - | 1615, 1590, 1495 |
| 4-Hydroxybenzyl bromide (Potential Side-Product) | 660-560 | - | - | 3600-3200 (broad) | 1615, 1595, 1510 |
Table 4: Predicted Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Major Fragments |
| This compound (Main Product) | 296/298 (Br isotopes) | 217 ([M-Br]⁺), 109 ([C₇H₆F]⁺), 91 ([C₇H₇]⁺) |
| 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzyl bromide (Byproduct) | 404/406 (Br isotopes) | 325 ([M-Br]⁺), 217, 109, 91 |
| 4-(2-Fluorobenzyloxy)benzyl alcohol (Starting Material) | 218 | 109, 91 |
| 2-Fluorobenzyl bromide (Reagent) [2] | 188/190 (Br isotopes) | 109 ([M-Br]⁺), 83 |
| 4-Hydroxybenzyl bromide (Potential Side-Product) | 186/188 (Br isotopes) | 107 ([M-Br]⁺), 77 |
Experimental Protocols
Synthesis of 4-(2-Fluorobenzyloxy)benzyl alcohol
In a round-bottom flask, 4-hydroxybenzyl alcohol (1.0 eq) is dissolved in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF). To this solution, a base such as potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. 2-Fluorobenzyl bromide (1.1 eq) is then added dropwise, and the reaction mixture is heated to 60-70 °C and stirred for 12-16 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Synthesis of this compound
To a solution of 4-(2-Fluorobenzyloxy)benzyl alcohol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or diethyl ether at 0 °C, a brominating agent such as phosphorus tribromide (PBr₃, 0.4 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched by the slow addition of water and extracted with the same organic solvent. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the product.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer with samples prepared as thin films on NaCl plates.
-
Mass Spectrometry (MS): Mass spectra are recorded using an electron ionization (EI) mass spectrometer.
Visualizations
References
A Comparative Guide to the Synthesis of Substituted Benzyl Bromides: Efficiency and Protocols
The synthesis of substituted benzyl bromides is a fundamental transformation in organic chemistry, providing key intermediates for the pharmaceutical and agrochemical industries. The efficiency of benzylic bromination is highly dependent on the nature and position of the substituents on the aromatic ring, as well as the chosen synthetic methodology. This guide provides a comparative analysis of common methods for the synthesis of substituted benzyl bromides, supported by experimental data to aid researchers in selecting the optimal conditions for their specific needs.
Comparison of Synthesis Efficiency
The choice of brominating agent and reaction conditions significantly impacts the yield and selectivity of benzylic bromination. Below is a summary of quantitative data for the synthesis of various substituted benzyl bromides using different methods.
| Starting Material | Brominating Agent/Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| Toluene | BBr3 | CCl4 | Room Temperature | 85 | [1] |
| p-Xylene | NBS, Visible Light | H2O | Room Temperature | 95 | [2] |
| o-Xylene | Br2 | Dichloromethane | -70°C to -10°C | High selectivity for 3,4-dimethyl-bromobenzene | [3] |
| m-Xylene | Br2, NaBrO3 | H2O | 30°C | 93 (for 4-bromo-1,3-dimethylbenzene) | [4] |
| o-Nitrotoluene | HBr, H2O2, Azo initiator | Chlorobenzene | 27°C | 58.1 | [5] |
| 3-Methylanisole | NBS, AIBN | Cyclohexane | 83°C | 54.3 (for 5-methoxybenzyl bromide) | [6] |
| p-Methoxybenzyl alcohol | HBr (48%) | - | 0°C | High (not specified) | [7] |
| 2,6-Dimethoxybenzyl alcohol | PBr3 | Diethyl ether | 0°C | 87 | [8] |
| p-Toluic acid | NBS, Visible Light | CH3CN | 55°C | 77 (average student yield) | [9] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below to facilitate reproducibility and adaptation.
Benzylic Bromination using N-Bromosuccinimide (NBS) under Visible Light
This method is a green and efficient alternative to traditional free-radical bromination using radical initiators and chlorinated solvents.[2][9]
Materials:
-
Substituted toluene (e.g., p-xylene)
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., water or acetonitrile)
-
Visible light source (e.g., household compact fluorescent lamp)
Procedure:
-
In a round-bottom flask, dissolve the substituted toluene in the chosen solvent.
-
Add N-bromosuccinimide (typically in slight excess).
-
Irradiate the mixture with a visible light source at room temperature or slightly elevated temperature (e.g., 55°C for acetonitrile) with stirring.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if the product precipitates, it can be isolated by filtration. If the product is an oil, perform a liquid-liquid extraction.[2]
-
The organic phase is then washed with water, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure to yield the crude benzyl bromide.
-
Purification can be achieved by column chromatography if necessary.
Benzylic Bromination of Deactivated Toluenes
This protocol is suitable for substrates with electron-withdrawing groups, which are typically less reactive towards free-radical bromination.[10]
Materials:
-
Deactivated toluene (e.g., 2-nitro-6-trifluoromethyltoluene)
-
Molecular bromine (Br2)
Procedure:
-
The deactivated toluene is heated to an elevated temperature (e.g., 150-200°C).
-
Bromine is added incrementally to the heated toluene. Stepwise addition is crucial to control the reaction and prevent a buildup of unreacted bromine.
-
The reaction is carried out at atmospheric pressure.
-
The progress of the reaction can be monitored by analyzing aliquots.
-
After the reaction is complete, the mixture is cooled, and the desired brominated toluene can be isolated and purified.
Synthesis of Benzyl Bromides from Benzyl Alcohols
This method is an alternative to the bromination of toluenes and is particularly useful when the corresponding benzyl alcohol is readily available.
Using Hydrobromic Acid: [7]
Materials:
-
Substituted benzyl alcohol (e.g., p-methoxybenzyl alcohol)
-
48% Hydrobromic acid (HBr)
-
Diethyl ether (Et2O)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Cool a 48% solution of HBr to 0°C.
-
Slowly add the substituted benzyl alcohol to the cold HBr solution with vigorous stirring over 15 minutes.
-
Continue stirring at 0°C for an additional 15 minutes.
-
Dilute the reaction mixture with ice-cold water and diethyl ether.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the benzyl bromide.
Using Phosphorus Tribromide: [8]
Materials:
-
Substituted benzyl alcohol (e.g., 2,6-dimethoxybenzyl alcohol)
-
Phosphorus tribromide (PBr3)
-
Dry diethyl ether
-
Methanol
-
Water
Procedure:
-
Dissolve the substituted benzyl alcohol in dry diethyl ether and cool the solution to 0°C.
-
Add phosphorus tribromide dropwise to the stirred solution.
-
Continue stirring at 0°C for 1 hour.
-
Quench the reaction by adding methanol, followed by water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over a drying agent, and evaporate the solvent to yield the benzyl bromide.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and purification of a substituted benzyl bromide via free-radical bromination.
References
- 1. benzylic-bromination-of-toluene-derivatives-with-boron-tribromide - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0492594A1 - Bromination of ortho-xylene - Google Patents [patents.google.com]
- 4. RU2601752C1 - Method for bromination of xylenes into ring - Google Patents [patents.google.com]
- 5. US6133468A - Method for preparing substituted benzyl bromides - Google Patents [patents.google.com]
- 6. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide - Google Patents [patents.google.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. a-safe-and-green-benzylic-radical-bromination-experiment - Ask this paper | Bohrium [bohrium.com]
- 10. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]
A Researcher's Guide to the Purity Assessment of Commercially Available 4-(2-Fluorobenzyloxy)benzyl bromide
For researchers and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. 4-(2-Fluorobenzyloxy)benzyl bromide is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical to avoid the introduction of unwanted side products and potential genotoxic impurities in the final active pharmaceutical ingredient (API). This guide provides a framework for assessing the purity of commercially available this compound, complete with experimental protocols and data presentation formats.
Understanding Potential Impurities
The purity of this compound is intrinsically linked to its synthesis. A common route involves the reaction of 4-hydroxybenzaldehyde with 2-fluorobenzyl bromide, followed by subsequent chemical modifications. Impurities can arise from starting materials, side reactions, or degradation.
Based on synthetic pathways described in related literature, several potential impurities should be considered:
-
Residual Starting Materials: Unreacted 2-fluorobenzyl bromide and 4-hydroxybenzaldehyde.
-
Over-alkylation Products: Dibenzylated species, where a second 2-fluorobenzyl group reacts at another position on the aromatic ring.
-
Isomeric Impurities: Impurities from the starting 2-fluorobenzyl bromide, such as 3- or 4-fluorobenzyl bromide.
-
Related Halogenated Compounds: The presence of the corresponding benzyl chloride (4-(2-Fluorobenzyloxy)benzyl chloride) is a possibility, arising from impurities in the brominating agent or as a carry-over from the synthesis of the 2-fluorobenzyl halide.
Comparative Purity Analysis
While direct, publicly available comparative data on the purity of this compound from different commercial suppliers is scarce, a systematic in-house analysis should be conducted. The following table illustrates how such comparative data could be structured. The data presented here is hypothetical and serves as a template for researchers to populate with their own experimental findings.
Table 1: Hypothetical Purity Profile of this compound from Different Commercial Suppliers
| Supplier | Lot Number | Purity by HPLC (%) | Purity by GC (%) | Key Impurity 1 (e.g., Dibenzyl derivative) (%) | Key Impurity 2 (e.g., 2-Fluorobenzyl bromide) (%) |
| Supplier A | A123 | 98.5 | 98.2 | 0.8 | 0.3 |
| Supplier B | B456 | 99.1 | 99.0 | 0.4 | 0.1 |
| Supplier C | C789 | 97.8 | 97.5 | 1.2 | 0.5 |
Experimental Protocols
A multi-pronged analytical approach is recommended for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust technique for quantifying the main component and non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with a 50:50 mixture and gradually increasing the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance, for instance, 220 nm or 254 nm.
-
Sample Preparation: Dissolve a known amount of the this compound in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. The percentage purity can be calculated based on the area of the peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying and quantifying volatile impurities.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of, for example, 40-500 amu.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Analysis: The chromatogram will separate the components, and the mass spectrometer will provide mass spectra for each, allowing for their identification by comparison with spectral libraries or through interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and can also be used for purity estimation, particularly for identifying structurally related impurities.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Analysis: The ¹H NMR spectrum will show characteristic signals for the protons in the molecule. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be used for precise purity determination by integrating the signals of the main compound against a certified internal standard.
Visualizing the Workflow and a Relevant Pathway
To aid in understanding the experimental process and the context of this compound's application, the following diagrams are provided.
Caption: Experimental workflow for the purity assessment of this compound.
This compound is a precursor to compounds that may interact with various biological pathways. For instance, its derivatives are used in the development of inhibitors for enzymes involved in signaling cascades. The following diagram illustrates a generic signaling pathway where such a derivative might act.
Caption: A generic kinase signaling pathway and a potential point of inhibition.
Conclusion
A thorough purity assessment of this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. While direct comparative data from suppliers may not be readily available, a systematic approach utilizing HPLC, GC-MS, and NMR spectroscopy can provide a comprehensive purity profile. By identifying and quantifying potential impurities, researchers can make informed decisions about the suitability of a particular batch of this important chemical intermediate, ultimately contributing to the integrity of their scientific outcomes.
A Comparative Guide to Isomeric Purity Analysis of Fluorobenzylated Products
The determination of isomeric purity is a critical aspect of drug development and quality control, particularly for fluorobenzylated compounds where different isomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a detailed comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for chiral separations and is widely employed for the isomeric purity analysis of fluorobenzylated products. The direct approach, utilizing chiral stationary phases (CSPs), is the most common method.
Key Features:
-
Versatility: A wide array of CSPs are commercially available, offering diverse selectivities for various fluorobenzylated compounds.[1][2]
-
Established Methodology: HPLC is a well-established technique with a vast body of literature and validated methods.[3]
-
Different Modes: Can be operated in normal-phase, reversed-phase, and polar organic modes to optimize separations.[4]
Experimental Protocol: Chiral HPLC for Fluorobenzylated Amine Isomers
| Parameter | Description |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v). For acidic compounds, trifluoroacetic acid (0.1%) can be used instead of diethylamine.[1] |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the fluorobenzylated amine sample in the mobile phase to a concentration of 1 mg/mL. |
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and environmental impact. It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[5][]
Key Features:
-
High Throughput: The low viscosity and high diffusivity of supercritical fluids allow for faster separations and shorter equilibration times compared to HPLC.[5][7][8]
-
Green Chemistry: The use of CO2 as the mobile phase significantly reduces the consumption of toxic organic solvents.[][8]
-
Complementary Selectivity: SFC can sometimes provide better or different selectivity for chiral compounds compared to HPLC, even when using the same stationary phase.[5][9]
Experimental Protocol: Chiral SFC for Fluorobenzylated Product Isomers
| Parameter | Description |
| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 5 µm silica gel), 150 x 4.6 mm |
| Mobile Phase | Supercritical CO2 / Methanol (gradient or isocratic, e.g., 85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve the fluorobenzylated product sample in methanol to a concentration of 1 mg/mL. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹⁹F NMR, offers a powerful and direct method for determining the enantiomeric excess of fluorobenzylated products without the need for chromatographic separation. This is often achieved by using chiral solvating agents (CSAs) to induce chemical shift differences between the enantiomers.
Key Features:
-
Direct Measurement: Provides a direct measure of the relative amounts of isomers in a sample without separation.[10][11][12]
-
High Specificity: ¹⁹F NMR is highly specific to fluorine-containing molecules, providing clean spectra with minimal interference.[13][14]
-
Quantitative Accuracy: qNMR is a primary analytical method that can provide highly accurate and precise quantitative results.[15][16][17]
Experimental Protocol: ¹⁹F NMR for Enantiomeric Excess Determination
| Parameter | Description |
| Spectrometer | 400 MHz or higher NMR spectrometer equipped with a fluorine probe. |
| Sample Preparation | Dissolve approximately 5-10 mg of the fluorobenzylated product in a suitable deuterated solvent (e.g., CDCl₃). Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol). |
| Acquisition Parameters | Acquire a ¹⁹F NMR spectrum with appropriate parameters, including a sufficient relaxation delay (D1) to ensure full relaxation of the fluorine nuclei for accurate quantification. |
| Data Processing | Integrate the signals corresponding to the individual enantiomers. The enantiomeric excess (% ee) is calculated as: `( |
Performance Comparison
The choice of analytical technique depends on various factors, including the specific compound, the required level of accuracy, sample throughput, and available instrumentation.
| Feature | HPLC | SFC | NMR |
| Principle | Differential partitioning between a stationary and a liquid mobile phase. | Differential partitioning between a stationary and a supercritical fluid mobile phase. | Differential absorption of radiofrequency energy by nuclei in a magnetic field. |
| Speed | Slower, with longer run and equilibration times. | Faster, with shorter run and equilibration times.[5][7][9] | Very fast for a single sample, no separation needed. |
| Resolution | High resolution achievable with a wide range of chiral stationary phases. | Often provides higher or complementary resolution to HPLC.[9] | Resolution depends on the effectiveness of the chiral solvating agent. |
| Sensitivity | Generally high, depending on the detector. | Can be slightly lower than HPLC with UV detection.[5] | Lower sensitivity compared to chromatographic methods.[14] |
| Solvent Consumption | High consumption of organic solvents. | Significantly lower organic solvent consumption.[8] | Very low solvent consumption. |
| Sample Throughput | Moderate. | High. | High for individual samples, but can be lower for screening. |
| Quantitative Accuracy | High, requires calibration with reference standards. | High, requires calibration with reference standards. | High, can be a primary ratio method not requiring a standard of the analyte.[15][17] |
| Cost (Instrument) | Moderate to High. | High. | Very High. |
Logical Workflow for Method Selection
The selection of an appropriate analytical technique for isomeric purity analysis can be guided by a logical workflow.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. hplc.today [hplc.today]
- 5. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. determining-the-enantiomeric-excess-and-absolute-configuration-of-in-situ-fluorine-labeled-amines-and-alcohols-by-19f-nmr-spectroscopy - Ask this paper | Bohrium [bohrium.com]
- 11. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 12. researchgate.net [researchgate.net]
- 13. A comparison of quantitative NMR and radiolabelling studies of the metabolism and excretion of Statil (3-(4-bromo-2-fluorobenzyl)-4-oxo-3H-phthalazin-1-ylacetic acid) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rssl.com [rssl.com]
Safety Operating Guide
Proper Disposal of 4-(2-Fluorobenzyloxy)benzyl Bromide: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: In Case of Spill or Exposure
-
Spill: Evacuate the immediate area. Wear full personal protective equipment (PPE), including a self-contained breathing apparatus if necessary.[1] Contain the spill using inert absorbent materials like sand, earth, or vermiculite.[1][2] Do not allow the spill to enter drains or waterways.[1] Collect the absorbed material and any contaminated soil into a labeled, sealed container for hazardous waste disposal.[1][3]
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes, removing all contaminated clothing and footwear.[1][4] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air.[4] If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[4][5] Rinse the mouth with water.[4] Seek immediate medical attention.[5]
This guide provides essential safety and logistical information for the proper disposal of 4-(2-Fluorobenzyloxy)benzyl bromide, a halogenated organic compound. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance in research and drug development settings.
Safety and Handling
This compound is a lachrymator and is corrosive, causing severe skin and eye irritation or burns.[5][6] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]
Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment when handling this compound is provided in the table below.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield.[8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, Viton), a lab coat, and closed-toe shoes.[7][8] Consider impervious clothing for larger quantities.[4] |
| Respiratory Protection | For operations outside a fume hood or where exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended.[8] |
Disposal Procedures
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[9][10] It should never be disposed of down the drain or mixed with general laboratory waste.[1][7]
Step-by-Step Disposal Protocol
-
Segregation: Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves, weighing paper) in a designated, compatible waste container.[11] This container must be kept separate from non-halogenated organic waste, acidic or alkaline waste streams, and waste containing heavy metals, pesticides, or cyanides.[9]
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name: "Waste this compound".[11] The use of abbreviations or chemical formulas alone is not sufficient.[11]
-
Container Storage: The waste container must be kept tightly sealed except when adding waste.[11] It should be stored in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizers, bases, and metals.[4][7]
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not attempt to treat or neutralize the chemical waste unless you are trained and equipped to do so.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This procedural guidance is intended to supplement, not replace, your institution's specific safety protocols and the information available on the Safety Data Sheet (SDS) for this or similar chemicals. Always consult your EHS department for clarification on local regulations and procedures.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. echemi.com [echemi.com]
- 3. msds.nipissingu.ca [msds.nipissingu.ca]
- 4. westliberty.edu [westliberty.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 4-(2-Fluorobenzyloxy)benzyl bromide
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-(2-Fluorobenzyloxy)benzyl bromide. The following procedures are critical for ensuring a safe laboratory environment.
Chemical Identifier: this compound Molecular Formula: C₁₄H₁₂BrFO
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a brominated organic compound and, like similar benzyl bromides, should be treated as a hazardous chemical. It is expected to be a lachrymator (a substance that irritates the eyes and causes tears), corrosive, and toxic.[1][2] Exposure can cause severe irritation to the skin, eyes, and respiratory tract.[3][4]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[5][6] | To protect against splashes and vapors that can cause severe eye irritation or burns.[3][4] |
| Skin Protection | Chemical-resistant lab coat. Disposable nitrile gloves (double-gloving recommended).[6][7] | To prevent skin contact, which can cause irritation and burns.[3][4][8] Nitrile gloves offer broad short-term chemical resistance.[7] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7] | To prevent inhalation of vapors, which are irritating to the respiratory tract.[3][4] |
| Footwear | Closed-toe, chemical-resistant shoes. | To protect feet from spills. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
Experimental Workflow Diagram
Caption: Experimental workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE as specified in Table 1.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Have all necessary equipment and reagents ready to minimize time handling the chemical.
-
Locate the nearest safety shower and eyewash station.[9]
-
-
Chemical Handling:
-
Conduct all work, including weighing and transferring, in a certified chemical fume hood.
-
Avoid direct contact with the chemical. Use a spatula or other appropriate tools for transfer.
-
Keep the container tightly closed when not in use.[3]
-
Be aware of incompatible materials such as strong bases, amines, oxidizing agents, and alcohols.[4][9]
-
-
Storage:
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
Table 2: Emergency First Aid Procedures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[3][9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4] |
Spill Response:
-
Evacuate all non-essential personnel from the area.[9]
-
Remove all sources of ignition.[9]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as dry lime, sand, or soda ash.[9] Do NOT use water. [9]
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][9]
-
Ventilate the area and decontaminate the spill surface.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Disposal Workflow Diagram
Caption: Waste disposal workflow for this compound.
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Contaminated gloves, paper towels, and absorbent materials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused chemical and reaction mixtures should be collected in a separate, labeled, and sealed hazardous waste container.
-
Sharps: Contaminated needles and razor blades must be disposed of in a designated sharps container.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Store waste containers in a designated, well-ventilated, and secondary containment area until disposal.
-
-
Final Disposal:
-
Disposal must be handled by a certified hazardous waste disposal company.[1][9] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
The primary method of disposal for this type of chemical is incineration in a facility equipped with an afterburner and scrubber.[1][3]
-
References
- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. westliberty.edu [westliberty.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

